molecular formula C22H26N2O4 B1201396 Dextofisopam CAS No. 82059-50-5

Dextofisopam

Katalognummer: B1201396
CAS-Nummer: 82059-50-5
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: RUJBDQSFYCKFAA-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dextofisopam is the R-enantiomer of the drug tofisopam and is classified as an atypical 2,3-benzodiazepine . Unlike classical 1,4-benzodiazepines, it does not bind to the benzodiazepine site on the GABA-A receptor, which explains its lack of sedative, muscle relaxant, motor skill-impairing, or amnestic properties . Its primary research value lies in its unique mechanism of action as an isoenzyme-selective phosphodiesterase (PDE) inhibitor . Studies indicate it has highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3 . This action is thought to increase intracellular cyclic AMP (cAMP) levels, influencing key signaling pathways . This compound is investigated as an autonomic modulator that reduces stimulated colonic motility and visceral sensitivity in animal models . A key area of clinical research is for gastrointestinal conditions. A 12-week, double-blind, placebo-controlled study in patients with diarrhea-predominant or alternating irritable bowel syndrome (IBS) found that this compound (200 mg BID) was superior to placebo for the prospectively defined primary endpoint of adequate overall relief of IBS symptoms . The treatment demonstrated a rapid reduction in stool frequency and improvement in stool consistency, particularly in diarrhea-predominant IBS patients, suggesting a normalizing effect on bowel function rather than simply inhibiting motility . The compound shows a favorable tolerability profile in research settings, with constipation reported infrequently and at a rate similar to placebo . It represents a promising, non-serotonergic agent for researching new therapeutic approaches for IBS and anxiety-related disorders .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

82059-50-5

Molekularformel

C22H26N2O4

Molekulargewicht

382.5 g/mol

IUPAC-Name

(5R)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m0/s1

InChI-Schlüssel

RUJBDQSFYCKFAA-HNNXBMFYSA-N

SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Isomerische SMILES

CC[C@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Kanonische SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Andere CAS-Nummern

82059-50-5

Synonyme

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
dextofisopam
EGYT-341
Grandaxin
levotofisopam
tofisopam
tofizopam

Herkunft des Produkts

United States

Foundational & Exploratory

Pharmacodynamics of Dextofisopam in Visceral Hypersensitivity Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextofisopam, the R-enantiomer of tofisopam, is a non-sedating anxiolytic compound that has been investigated for its potential therapeutic effects in irritable bowel syndrome (IBS), particularly in diarrhea-predominant (d-IBS) and alternating-type (a-IBS) presentations. A key component of its preclinical evaluation has focused on its activity in models of visceral hypersensitivity, a primary contributor to the abdominal pain experienced by IBS patients. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as it relates to visceral hypersensitivity, detailing its proposed mechanism of action, experimental protocols from preclinical models, and a summary of key findings.

Introduction to this compound and Visceral Hypersensitivity

Visceral hypersensitivity is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli, such as colorectal distension.[1] It is a hallmark of IBS and a critical target for novel therapeutic agents.[2] this compound, a 2,3-benzodiazepine, is structurally distinct from classical 1,4- or 1,5-benzodiazepines and does not exert its effects through the same GABA-A receptor modulation, thus avoiding sedative side effects.[3][4] Animal studies have suggested that this compound can reduce visceral sensitivity, pointing to its potential as a visceral analgesic.[5][6]

Proposed Mechanism of Action

This compound's mechanism of action is not fully elucidated but is thought to be centered on the modulation of the brain-gut axis. Unlike typical benzodiazepines, it does not act directly on GABA-A receptors.[1] Preclinical evidence suggests that this compound and its parent compound, tofisopam, act on central nervous system pathways, potentially within the hypothalamus, to restore normal autonomic function in response to stress.[1][7] It is proposed that this compound binds to a novel, specific site within the central nervous system, leading to a "normalization" of stimulated gut motility and a reduction in visceral perception without affecting basal functions.[3][6][8]

cluster_CNS Central Nervous System cluster_Gut Gut Hypothalamus Hypothalamus (Putative Site of Action) Autonomic Autonomic Nervous System Modulation Hypothalamus->Autonomic Regulates This compound This compound NovelSite Novel Binding Site This compound->NovelSite Binds to NovelSite->Hypothalamus Located in VisceralAfferents Visceral Afferent Nerves Autonomic->VisceralAfferents Modulates Sensitivity GutMotility Normalized Gut Motility Autonomic->GutMotility Normalizes PainPerception Reduced Visceral Pain Perception VisceralAfferents->PainPerception Leads to Stress Stress/Noxious Stimuli Stress->Hypothalamus Activates Stress->VisceralAfferents Sensitizes cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Surgical Implantation of EMG Electrodes A2 Animal Recovery Period A1->A2 B1 Balloon Insertion & Acclimation A2->B1 B2 Baseline CRD Protocol (Graded Pressures) B1->B2 B3 Drug Administration (this compound/Vehicle) B2->B3 B4 Post-Drug CRD Protocol B3->B4 C1 EMG Signal Recording & Quantification (VMR) B4->C1 C2 Comparison of Pre- vs. Post-Drug VMR C1->C2

References

Investigating the Molecular Targets of Dextofisopam in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextofisopam, the (R)-enantiomer of the anxiolytic tofisopam, presents a unique pharmacological profile, distinct from classical 1,4-benzodiazepines. This technical guide consolidates the current understanding of this compound's molecular interactions within the central nervous system (CNS). While it does not bind to the conventional benzodiazepine site on the GABA-A receptor, evidence points towards two primary mechanisms of action: modulation of a novel 2,3-benzodiazepine receptor in the hypothalamus and inhibition of phosphodiesterase (PDE) isoenzymes. This document provides a comprehensive overview of its known molecular targets, quantitative binding data for its parent compound, detailed experimental protocols for relevant assays, and visual representations of its proposed signaling pathways and experimental workflows.

Molecular Targets of this compound

This compound's activity in the CNS is primarily attributed to its interaction with targets other than the classical benzodiazepine receptors. The available evidence suggests a dual mechanism of action involving a novel receptor and inhibition of specific phosphodiesterases.

The Novel 2,3-Benzodiazepine Receptor

Recent studies indicate that homophthalazines, the class of compounds to which this compound belongs, have a novel, specific binding site within the central nervous system.[1][2] This site, often referred to as the "2,3-benzodiazepine receptor," is believed to be localized in subcortical brain regions, including the hypothalamus.[3] This localization is consistent with this compound's proposed role in modulating autonomic function.[4] Unlike the widespread distribution of classical benzodiazepine receptors, the discrete location of this novel target may account for this compound's non-sedating anxiolytic profile. At present, specific quantitative binding affinities (Ki, Kd) for this compound at this novel receptor are not publicly available.

Phosphodiesterase (PDE) Inhibition

The racemic parent compound, tofisopam, has been shown to be an isoenzyme-selective inhibitor of phosphodiesterases (PDEs).[5][6][7] PDEs are critical enzymes in the regulation of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP). By inhibiting PDE activity, tofisopam can increase intracellular cAMP levels, thereby modulating various downstream signaling pathways. This mechanism is thought to contribute to its anxiolytic and potential antipsychotic effects.[5][8]

Quantitative Data

Quantitative data on the binding and inhibitory activity of this compound itself is limited in publicly accessible literature. However, data for its racemic parent compound, tofisopam, provides valuable insight into its potential molecular interactions.

Target FamilySpecific TargetLigandAssay TypeAffinity/Potency (IC50)Reference
PhosphodiesterasePDE-4A1TofisopamEnzyme Inhibition0.42 µM[4][5][6][7]
PhosphodiesterasePDE-10A1TofisopamEnzyme Inhibition0.92 µM[4][5][6][7]
PhosphodiesterasePDE-3TofisopamEnzyme Inhibition1.98 µM[4][5][6][7]
PhosphodiesterasePDE-2A3TofisopamEnzyme Inhibition2.11 µM[4][5][6][7]
GABA-A ReceptorClassical Benzodiazepine SiteThis compoundRadioligand BindingNo significant binding[9]
Serotonin ReceptorsNon-selectiveThis compoundRadioligand BindingNo significant binding[9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's molecular targets. These protocols are based on established techniques and can be adapted for the specific study of this compound.

Radioligand Binding Assay for Novel 2,3-Benzodiazepine Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for its putative novel receptor in brain tissue.

Objective: To determine the inhibitory constant (Ki) of this compound for the 2,3-benzodiazepine receptor.

Materials:

  • Radioligand: A suitable radiolabeled ligand for the 2,3-benzodiazepine receptor (currently not well-defined, requiring identification and validation). For method development, a labeled version of a known 2,3-benzodiazepine could be synthesized.

  • Tissue Preparation: Hypothalamic tissue from a suitable animal model (e.g., rat, mouse).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Competitor: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled 2,3-benzodiazepine.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize hypothalamic tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

      • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines an in vitro assay to measure the inhibitory effect of this compound on various PDE isoenzymes.

Objective: To determine the IC50 of this compound for specific PDE isoenzymes (e.g., PDE4A1, PDE10A1).

Materials:

  • Recombinant Human PDE Isoenzymes: Purified PDE4A1, PDE10A1, etc.

  • Substrate: Cyclic AMP (cAMP).

  • Inhibitor: this compound.

  • Assay Buffer: Tris-HCl based buffer with MgCl2.

  • Detection Kit: Commercially available kit to measure the product of the enzymatic reaction (e.g., AMP).

  • Instrumentation: Microplate reader compatible with the detection kit (e.g., fluorescence, luminescence).

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the PDE enzyme, this compound dilutions (or vehicle control), and assay buffer.

  • Pre-incubate the plate to allow for inhibitor binding.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measure the signal on a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Intracellular cAMP Functional Assay

This protocol describes a cell-based assay to measure the effect of this compound on intracellular cAMP levels, a downstream consequence of PDE inhibition.

Objective: To determine if this compound increases intracellular cAMP levels in a relevant cell line.

Materials:

  • Cell Line: A suitable neuronal or endocrine cell line expressing the target PDE isoenzymes (e.g., HEK293 cells, primary neurons).

  • Test Compound: this compound.

  • Stimulating Agent (optional): A compound to increase basal cAMP levels (e.g., forskolin).

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP (e.g., HTRF, ELISA).

  • Instrumentation: A plate reader compatible with the cAMP assay kit.

Procedure:

  • Seed the cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with this compound at various concentrations for a specified time.

  • (Optional) Stimulate the cells with an agent like forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on cAMP levels.

Visualizations

Signaling Pathways and Experimental Workflows

Dextofisopam_Signaling_Pathway This compound This compound PDE4_10 PDE4 & PDE10 This compound->PDE4_10 Inhibition NovelReceptor Novel 2,3-Benzodiazepine Receptor (Hypothalamus) This compound->NovelReceptor Binding cAMP cAMP PDE4_10->cAMP Breaks down PKA PKA cAMP->PKA Activation Downstream Downstream Effectors (e.g., CREB phosphorylation) PKA->Downstream Phosphorylation Autonomic Autonomic Nervous System Modulation NovelReceptor->Autonomic Modulation

Caption: Proposed signaling pathways of this compound in the central nervous system.

Target_Identification_Workflow Start Start: Novel Compound (e.g., this compound) BindingAssay Radioligand Binding Assays (CNS Receptor Panel) Start->BindingAssay FunctionalScreen Functional Screening (e.g., Enzyme Inhibition, Second Messenger Assays) Start->FunctionalScreen NoBinding No Binding to Classical Receptors BindingAssay->NoBinding PDE_Hit Hit: PDE Inhibition FunctionalScreen->PDE_Hit IdentifyNovel Identify Novel Binding Site (e.g., Photoaffinity Labeling, Proteomics) NoBinding->IdentifyNovel Yes Downstream Downstream Signaling Analysis (cAMP, Calcium Flux, etc.) PDE_Hit->Downstream Yes IdentifyNovel->Downstream InVivo In Vivo Target Validation (Animal Models, Microdialysis) Downstream->InVivo End End: Target Profile InVivo->End

Caption: A typical experimental workflow for identifying molecular targets of a novel CNS compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a distinct mechanism of action compared to classical benzodiazepines. Its primary molecular targets in the CNS appear to be a novel 2,3-benzodiazepine receptor in the hypothalamus and specific phosphodiesterase isoenzymes, particularly PDE4 and PDE10. The inhibition of these PDEs leads to an increase in intracellular cAMP, which likely contributes to its therapeutic effects.

Future research should focus on:

  • Deorphanizing the 2,3-benzodiazepine receptor: Identifying the specific protein or protein complex that constitutes this novel binding site is crucial for a complete understanding of this compound's mechanism of action.

  • Quantitative binding studies: Determining the binding affinity (Ki) of this compound for its novel receptor will be essential for structure-activity relationship studies and the development of more potent and selective analogs.

  • In vivo target engagement studies: Techniques such as positron emission tomography (PET) with a specific radioligand could be used to confirm target engagement in the living brain.

  • Elucidating downstream signaling: Further investigation into the specific downstream signaling cascades modulated by this compound in different brain regions will provide a more detailed picture of its neuropharmacology.

By addressing these key areas, the full therapeutic potential of this compound and the broader class of 2,3-benzodiazepines can be realized.

References

Dextofisopam as a 2,3-Benzodiazepine Receptor Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextofisopam, the dextrorotatory enantiomer of tofisopam, is a structurally distinct 2,3-benzodiazepine that exhibits a unique pharmacological profile, differentiating it from classical 1,4-benzodiazepines. Its mechanism of action does not involve modulation of the GABA-A receptor, the primary target of traditional benzodiazepines. Instead, evidence points towards its role as a phosphodiesterase (PDE) inhibitor, with a potential, yet to be fully elucidated, interaction with a novel 2,3-benzodiazepine binding site in the central nervous system. This technical guide provides an in-depth review of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound (R-tofisopam) is a non-sedating anxiolytic that has been primarily investigated for its therapeutic potential in treating Irritable Bowel Syndrome (IBS).[1][2] Unlike typical 1,4- or 1,5-benzodiazepines, this compound's nitrogen atoms are positioned at the 2 and 3 locations of the diazepine ring, conferring a unique set of properties.[2] This structural difference is fundamental to its distinct mechanism of action, which bypasses the GABAergic system and is instead linked to the modulation of intracellular signaling cascades through the inhibition of phosphodiesterases.[3] Recent studies also suggest the existence of a novel, specific binding site for homophthalazines like this compound within the central nervous system, which may be responsible for mediating its effects.[2][4]

Mechanism of Action

The primary mechanism of action of this compound is believed to be the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. By inhibiting PDEs, this compound leads to an increase in intracellular cAMP levels, which in turn can modulate various downstream cellular functions.

While data for the racemate, tofisopam, is more readily available, some studies have indicated enantiomer-specific differences in PDE inhibition. Tofisopam has been shown to be an isoenzyme-selective inhibitor of several PDEs, with the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[3] One study reported that the S(-)-enantiomer of tofisopam has a higher affinity for the PDE4D isoenzyme than the R(+)-enantiomer (this compound).[1]

The role of this compound as an AMPA receptor modulator is less clear. While some 2,3-benzodiazepines are known to be non-competitive antagonists of AMPA receptors, there is currently a lack of direct evidence to definitively characterize this compound's action on these receptors.

Quantitative Data

The following tables summarize the available quantitative data for tofisopam and its enantiomers. It is important to note that specific data for this compound across a wide range of targets is limited.

Table 1: Phosphodiesterase (PDE) Inhibition by Tofisopam (Racemate) [3]

PDE IsoenzymeIC50 (µM)
PDE-2A32.11 ± 1.8
PDE-3A1.98 ± 1.7
PDE-4A10.42 ± 0.8
PDE-10A10.92 ± 1.2

Table 2: Enantiomer-Specific Affinity for PDE4D [1]

EnantiomerAffinity (nM)
S(-)-Tofisopam117
R(+)-Tofisopam (this compound)1,257

Table 3: Overview of Phase II Clinical Trial of this compound in Irritable Bowel Syndrome (IBS) [2][5]

ParameterDescription
Study Design Double-blind, placebo-controlled
Patient Population 140 male and female patients with diarrhea-predominant (d-IBS) or alternating (a-IBS) irritable bowel syndrome
Treatment This compound 200 mg b.d. or placebo for 12 weeks
Primary Endpoint Number of months of adequate overall relief of IBS symptoms
Key Outcomes This compound was superior to placebo on the primary endpoint (P = 0.033).[2] Improved stool consistency was observed in both men and women with d-IBS treated with this compound.[5] A reduction in stool frequency was observed only in women with d-IBS.[5]
Adverse Events Similar rates and types of adverse events between this compound and placebo.[5] Worsening abdominal pain was more frequent with this compound (12% vs. 4%), while headaches were more frequent with placebo (12% vs. 5%).[5] Constipation was rare.[5]

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the inhibitory activity of a compound against PDE enzymes using a radiolabeled substrate.

Objective: To measure the IC50 value of a test compound (e.g., this compound) for the inhibition of specific PDE isoenzymes.

Materials:

  • Purified recombinant PDE isoenzymes

  • [³H]-cAMP (radiolabeled substrate)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

  • Snake venom nucleotidase

  • Anion exchange resin

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, a specific concentration of the purified PDE isoenzyme, and varying concentrations of the test compound.

  • Initiation of Reaction: Add a fixed concentration of [³H]-cAMP to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for the hydrolysis of [³H]-cAMP to [³H]-AMP.

  • Termination of Reaction: Stop the reaction by heat inactivation or the addition of a stop solution.

  • Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP to [³H]-adenosine.

  • Separation: Add an anion exchange resin to bind the unreacted [³H]-cAMP.

  • Quantification: Centrifuge the mixture and transfer the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation fluid.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation (Representative Protocol)

This protocol describes a general method for assessing the modulatory effects of a compound on AMPA receptor-mediated currents in cultured cells.

Objective: To determine if a test compound (e.g., this compound) modulates the electrical currents mediated by AMPA receptors.

Materials:

  • HEK293 cells (or other suitable cell line) expressing recombinant AMPA receptors

  • Cell culture medium and reagents

  • External recording solution (containing physiological concentrations of ions)

  • Internal pipette solution (containing a cesium-based solution to block potassium currents)

  • AMPA receptor agonist (e.g., glutamate or AMPA)

  • Test compound (this compound)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the desired AMPA receptor subunits on glass coverslips.

  • Recording Setup: Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope and perfuse with the external recording solution.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with the internal pipette solution.

  • Whole-Cell Configuration: Under visual guidance, approach a cell with the micropipette and form a high-resistance seal with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application: Rapidly apply the AMPA receptor agonist to the cell to evoke an inward current.

  • Compound Application: Co-apply the test compound with the agonist or pre-apply the test compound before agonist application.

  • Data Acquisition: Record the amplitude and kinetics of the AMPA receptor-mediated currents in the absence and presence of the test compound.

  • Data Analysis: Analyze the changes in current amplitude, activation, and deactivation kinetics to determine if the test compound has a positive or negative modulatory effect on the AMPA receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and the general workflows for its characterization.

Dextofisopam_Signaling_Pathway cluster_cAMP cAMP Regulation This compound This compound PDE Phosphodiesterase (PDE) (e.g., PDE4, PDE10) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Hydrolysis ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., modulation of neuronal activity, anti-inflammatory effects) PKA->Downstream Phosphorylation of target proteins PDE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis PDE_prep Prepare Purified PDE Enzyme Incubate Incubate PDE, this compound, and [3H]-cAMP PDE_prep->Incubate Compound_prep Prepare this compound Serial Dilutions Compound_prep->Incubate Substrate_prep Prepare [3H]-cAMP Substrate Substrate_prep->Incubate Hydrolysis [3H]-cAMP is hydrolyzed to [3H]-AMP Incubate->Hydrolysis Terminate Terminate Reaction Hydrolysis->Terminate Convert Convert [3H]-AMP to [3H]-Adenosine Terminate->Convert Separate Separate [3H]-Adenosine from [3H]-cAMP Convert->Separate Measure Measure Radioactivity Separate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50 AMPA_Modulation_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture Culture Cells Expressing AMPA Receptors Patch Establish Whole-Cell Patch Clamp Culture->Patch Voltage_Clamp Voltage Clamp at -60 mV Patch->Voltage_Clamp Agonist_App Apply AMPA Agonist Voltage_Clamp->Agonist_App Record_Control Record Control Current Agonist_App->Record_Control Compound_App Apply this compound + AMPA Agonist Record_Control->Compound_App Record_Test Record Test Current Compound_App->Record_Test Compare Compare Current Amplitude and Kinetics Record_Test->Compare Determine Determine Modulatory Effect (Positive, Negative, or None) Compare->Determine

References

Enantiomer-Specific Properties of Dextofisopam versus Levetofisopam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofisopam, a 2,3-benzodiazepine derivative, is a racemic compound with anxiolytic properties, yet it possesses a pharmacological profile distinct from classical 1,4-benzodiazepines. It does not bind to the benzodiazepine site on the GABA-A receptor and lacks sedative, anticonvulsant, and muscle relaxant effects. The two enantiomers of tofisopam, Dextofisopam ((R)-tofisopam) and Levetofisopam ((S)-tofisopam), have been investigated for distinct therapeutic indications, revealing significant enantiomer-specific pharmacological, pharmacokinetic, and pharmacodynamic properties. This guide provides a comprehensive technical overview of the core differences between this compound and Levetofisopam, focusing on their mechanisms of action, preclinical and clinical findings, and the experimental methodologies used in their evaluation.

Introduction

Tofisopam has a unique chiral center at the C5 position of its diazepine ring, leading to the existence of (R) and (S) enantiomers. While racemic tofisopam has been marketed in some countries for anxiety, research into the individual enantiomers has unveiled divergent therapeutic potentials. This compound has been primarily investigated for the treatment of irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype (IBS-D). In contrast, Levetofisopam has been explored for its potential in treating gout and hyperuricemia. These distinct clinical applications stem from their differential interactions with biological targets, most notably phosphodiesterases (PDEs) and other signaling pathways.

Enantiomer-Specific Pharmacodynamics

The primary pharmacodynamic difference between this compound and Levetofisopam lies in their stereoselective inhibition of phosphodiesterase (PDE) isoenzymes.

Phosphodiesterase (PDE) Inhibition

Both enantiomers of tofisopam act as inhibitors of various PDE isoenzymes, which are critical regulators of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). However, Levetofisopam demonstrates significantly greater potency as a PDE4 inhibitor compared to this compound.

CompoundPDE IsozymeIC50 (nM)Reference
Levetofisopam (S)-tofisopam) PDE4D117[1][2]
This compound (R)-tofisopam) PDE4D1,257[1][2]
Racemic Tofisopam PDE-4A1420[2][3][4]
PDE-10A1920[2][3][4]
PDE-3A1,980[2][3][4]
PDE-2A32,110[2][3][4]

Table 1: Enantiomer-Specific and Racemic Tofisopam Inhibition of Phosphodiesterase Isoenzymes.

One study also reported that the S-enantiomer (Levetofisopam) is ten times more active than the R-enantiomer (this compound) as a PDE4 inhibitor[5]. The higher potency of Levetofisopam in inhibiting PDE4, an enzyme primarily responsible for the degradation of cAMP, suggests a more pronounced effect on cAMP-mediated signaling pathways.

Mechanism of Action of this compound in Irritable Bowel Syndrome (IBS)

The therapeutic effect of this compound in IBS is believed to be mediated through a novel, non-serotonergic mechanism. It is thought to modulate autonomic function via a novel hypothalamic receptor, which in turn influences the hypothalamic-pituitary-adrenal (HPA) axis and gut motility[6]. This central action is proposed to normalize bowel function in individuals with IBS-D without causing significant constipation.

Mechanism of Action of Levetofisopam in Gout and Hyperuricemia

Levetofisopam has been shown to lower serum uric acid levels through a uricosuric effect, meaning it increases the renal excretion of uric acid[7]. This mechanism is distinct from that of xanthine oxidase inhibitors like allopurinol. The precise molecular target for this uricosuric action has not been fully elucidated in the available literature, but it is a key differentiator from this compound.

Dopaminergic System Modulation

Racemic tofisopam has been reported to have indirect effects on the dopaminergic system. At high doses, it can induce effects similar to neuroleptics, suggesting an interaction with dopamine D2 receptors. However, the specific contributions of each enantiomer to these effects are not well-defined in the provided search results.

Enantiomer-Specific Pharmacokinetics

While detailed pharmacokinetic parameters for the individual enantiomers are not extensively available in the public domain, studies on racemic tofisopam provide some insights.

ParameterValueSpeciesReference
tmax (racemic) 1.0 - 1.5 hoursHumans[8]
0.5 - 1.0 hourRats[8]
t1/2 (racemic, unchanged drug) 2.7 - 3.5 hoursHumans[8]
t1/2 (racemic, total radioactivity) 15 - 21 hoursHumans[8]

Table 2: Pharmacokinetic Parameters of Racemic Tofisopam.

The significant difference in the half-life of the unchanged drug versus total radioactivity suggests extensive metabolism of tofisopam[8]. The main route of biotransformation is O-demethylation[8]. Enantioselective metabolism is a strong possibility and would lead to different pharmacokinetic profiles for this compound and Levetofisopam.

Clinical Studies

This compound in Irritable Bowel Syndrome (IBS)

This compound has undergone Phase II clinical trials for the treatment of diarrhea-predominant or alternating IBS (d-IBS or a-IBS).

Trial PhaseKey FindingsReference
Phase IIa This compound (200 mg b.d.) was superior to placebo in providing adequate overall relief of IBS symptoms (p=0.033). It improved stool consistency in both men and women and reduced stool frequency in women. The drug was well-tolerated with minimal constipation.[9][10]
Phase IIb A larger, double-blind, randomized, placebo-controlled study was initiated to evaluate multiple doses of this compound (100 mg, 200 mg, and 300 mg BID) in female patients with d-IBS or a-IBS. The primary endpoint was "adequate overall relief" of IBS symptoms over a 12-week treatment period.[11]

Table 3: Summary of this compound Clinical Trials in IBS.

Levetofisopam in Gout and Hyperuricemia

Levetofisopam has been investigated in Phase I and IIa clinical trials for its uric acid-lowering effects.

Trial PhaseKey FindingsReference
Phase I In healthy volunteers, Levetofisopam was well-tolerated and associated with a large and rapid reduction in serum uric acid values.
Phase IIa In patients with hyperuricemia and gout, Levetofisopam (50 mg TID) led to a significant reduction in serum urate concentration (mean reduction over 45%). The mechanism was confirmed as enhancing urate excretion (uricosuric effect).[12]

Table 4: Summary of Levetofisopam Clinical Trials for Hyperuricemia and Gout.

Experimental Protocols

Chiral Separation of Tofisopam Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of tofisopam.

Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD, is commonly used.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) in varying ratios is typically employed. The exact composition is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength of approximately 230 nm or 310 nm.

  • Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve prepared with known concentrations of the purified enantiomers.

A validated method should demonstrate linearity, accuracy, precision, and robustness[12][13].

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of this compound and Levetofisopam against various PDE isoenzymes.

Methodology: A common method is the in vitro IMAP (Immobilized Metal Affinity Particles) technology.

  • Principle: This fluorescence polarization-based assay measures the binding of a fluorescently labeled substrate to nanoparticles following its hydrolysis by a PDE. Inhibition of the PDE results in less hydrolyzed substrate and a change in the fluorescence polarization signal.

  • Reagents: Recombinant human PDE isoenzymes, fluorescently labeled cAMP or cGMP substrate, IMAP binding buffer, and the test compounds (this compound and Levetofisopam) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The PDE enzyme is incubated with varying concentrations of the test compound.

    • The fluorescently labeled substrate is added to initiate the reaction.

    • The IMAP binding reagent is added to stop the reaction and bind to the hydrolyzed substrate.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the PDE activity, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Animal Model of Visceral Hypersensitivity for IBS (Colorectal Distension)

Objective: To assess the effect of this compound on visceral pain in a rodent model of IBS.

Methodology: The colorectal distension (CRD) model is widely used to induce and measure visceral pain.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • A flexible balloon catheter is inserted into the descending colon and rectum of the rat.

    • The balloon is inflated to various pressures to induce visceral stimulation.

    • The visceromotor response (VMR), typically measured as the contraction of the abdominal muscles, is recorded using electromyography (EMG) electrodes implanted in the abdominal wall.

    • This compound or a vehicle control is administered to the animals before the CRD procedure.

  • Data Analysis: The EMG signal is quantified, and the response to different distension pressures is compared between the drug-treated and control groups to determine if the compound reduces the pain response.

Animal Model of Hyperuricemia for Gout

Objective: To evaluate the uricosuric effect of Levetofisopam in a rodent model.

Methodology: Hyperuricemia can be induced in rats or mice by administering a uricase inhibitor, such as potassium oxonate.

  • Animals: Male Sprague-Dawley rats or Kunming mice are often used.

  • Induction of Hyperuricemia: Potassium oxonate is administered to the animals (e.g., intraperitoneally or orally) to inhibit the uricase enzyme, leading to an accumulation of uric acid in the blood. In some models, a purine precursor like hypoxanthine or inosine is also given to increase uric acid production[7][14][15].

  • Drug Administration: Levetofisopam or a vehicle control is administered to the hyperuricemic animals.

  • Sample Collection and Analysis: Blood and urine samples are collected at various time points. Serum and urinary uric acid levels are measured using a uric acid assay kit.

  • Data Analysis: The change in serum uric acid levels and the amount of uric acid excreted in the urine are compared between the drug-treated and control groups to assess the uricosuric activity of the compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the enantiomers of tofisopam.

PDE_Inhibition cluster_Levetofisopam Levetofisopam (S-enantiomer) cluster_this compound This compound (R-enantiomer) cluster_Downstream Downstream Signaling Levetofisopam Levetofisopam PDE4 PDE4 Levetofisopam->PDE4 Potent Inhibition cAMP cAMP PDE4->cAMP Degradation This compound This compound PDE4_D PDE4 This compound->PDE4_D Weak Inhibition PDE4_D->cAMP Degradation ATP ATP AC Adenylyl Cyclase AC->cAMP Synthesis PKA Protein Kinase A cAMP->PKA Activation Cellular Response Cellular Response PKA->Cellular Response Phosphorylation

Caption: PDE4 Inhibition by Tofisopam Enantiomers and its effect on cAMP signaling.

Dextofisopam_IBS Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH Autonomic Nervous System Autonomic Nervous System Hypothalamus->Autonomic Nervous System Adrenal Gland Adrenal Gland Pituitary->Adrenal Gland ACTH Gut Motility & Sensation Gut Motility & Sensation Adrenal Gland->Gut Motility & Sensation Cortisol Autonomic Nervous System->Gut Motility & Sensation This compound This compound This compound->Hypothalamus Modulation

Caption: Proposed mechanism of this compound in IBS via modulation of the HPA axis.

Levetofisopam_Gout Levetofisopam Levetofisopam Kidney Kidney Levetofisopam->Kidney Uric Acid Reabsorption Uric Acid Reabsorption Kidney->Uric Acid Reabsorption Inhibition Uric Acid Excretion Uric Acid Excretion Kidney->Uric Acid Excretion Increase Serum Uric Acid Serum Uric Acid Uric Acid Excretion->Serum Uric Acid Decrease Preclinical_Workflow_IBS cluster_Visceral_Hypersensitivity Visceral Hypersensitivity Model cluster_Colonic_Motility Colonic Motility Model CRD_Model Colorectal Distension in Rats VMR_Measurement Measure Visceromotor Response (EMG) CRD_Model->VMR_Measurement Data_Analysis_IBS Compare Drug vs. Vehicle (Pain Response & Motility) VMR_Measurement->Data_Analysis_IBS Bead_Expulsion Glass Bead Expulsion Test in Mice Transit_Time Measure Time to Expel Bead Bead_Expulsion->Transit_Time Transit_Time->Data_Analysis_IBS Dextofisopam_Admin Administer this compound or Vehicle Dextofisopam_Admin->CRD_Model Dextofisopam_Admin->Bead_Expulsion Preclinical_Workflow_Gout Induce_Hyperuricemia Induce Hyperuricemia in Rats (Potassium Oxonate) Levetofisopam_Admin Administer Levetofisopam or Vehicle Induce_Hyperuricemia->Levetofisopam_Admin Sample_Collection Collect Blood and Urine Samples Levetofisopam_Admin->Sample_Collection Uric_Acid_Analysis Measure Serum and Urinary Uric Acid Sample_Collection->Uric_Acid_Analysis Data_Analysis_Gout Compare Drug vs. Vehicle (Uricosuric Effect) Uric_Acid_Analysis->Data_Analysis_Gout

References

Dextofisopam's Effect on Autonomic Nervous System Regulation in Stress Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextofisopam, the (R)-enantiomer of tofisopam, is a non-sedating anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike the classical 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile, devoid of sedative, muscle relaxant, and anticonvulsant properties.[1] Its mechanism of action is distinct, centering on the modulation of the autonomic nervous system (ANS), particularly in response to stress. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting this compound's role in regulating the ANS in stress models, its proposed mechanisms of action, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound's regulatory effects on the autonomic nervous system are believed to be mediated through a multi-faceted mechanism, differing significantly from traditional benzodiazepines.

1. Hypothalamic Modulation: Preclinical studies suggest that this compound and its racemate, tofisopam, act on the hypothalamus, a critical brain region for regulating autonomic functions.[2] It is proposed to bind to a novel 2,3-benzodiazepine receptor located in subcortical brain regions, including the hypothalamus, which may mediate its effects on autonomic tone.[3][4] By acting on this central control hub, this compound can influence the balance between sympathetic and parasympathetic outflow.

2. Phosphodiesterase (PDE) Inhibition: Tofisopam has been identified as an inhibitor of phosphodiesterases, particularly PDE4 and PDE10A1.[5] PDE4 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in cellular signaling.[6] By inhibiting PDE4, this compound can increase intracellular cAMP levels. In the context of the hypothalamus, elevated cAMP can modulate the activity of corticotropin-releasing factor (CRF) neurons, which are central to the stress response.[7] This mechanism provides a plausible link between this compound and the attenuation of the neuroendocrine stress response.

3. Dopaminergic System Interaction: There is also evidence to suggest that tofisopam possesses mixed dopamine agonist and antagonist-like properties, which could contribute to its unique behavioral and anxiolytic profile without causing sedation.[8]

4. Lack of Classical Benzodiazepine Receptor Activity: It is crucial to note that this compound does not bind to the classical benzodiazepine binding site on the GABA-A receptor, which explains its lack of sedative and muscle relaxant effects.[5]

The following diagram illustrates the proposed signaling pathway for this compound's action:

This compound Signaling Pathway cluster_stress Stress Signal cluster_cns Central Nervous System (Hypothalamus) cluster_ans Autonomic Nervous System Outflow Stress Stress Hypothalamus Hypothalamic Neurons (e.g., CRF neurons) Stress->Hypothalamus Activates cAMP cAMP Hypothalamus->cAMP Increases Sympathetic Sympathetic Nervous System Hypothalamus->Sympathetic Regulates Parasympathetic Parasympathetic Nervous System Hypothalamus->Parasympathetic Regulates PDE4 Phosphodiesterase 4 (PDE4) PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Hypothalamus Modulates Neuronal Activity DopamineReceptor Dopamine Receptors DopamineReceptor->Hypothalamus Modulates Neuronal Activity BenzodiazepineReceptor Novel 2,3-Benzodiazepine Receptor BenzodiazepineReceptor->Hypothalamus Modulates Neuronal Activity Sympathetic->Stress Mediates 'Fight or Flight' Response This compound This compound This compound->PDE4 Inhibits This compound->DopamineReceptor Modulates This compound->BenzodiazepineReceptor Binds

This compound's proposed mechanism of action.

Preclinical Evidence in Stress Models

This compound and its racemate have been evaluated in several preclinical stress models, demonstrating their efficacy in mitigating stress-induced physiological changes, particularly those related to gastrointestinal function, which is tightly regulated by the ANS.

Quantitative Data from Preclinical Studies

The following tables summarize the key findings from preclinical studies.

Table 1: Effect of Tofisopam on Cardiovascular Parameters in a Stress Model

ModelSpeciesTreatmentParameterResultCitation
Air-jet stressSpontaneously Hypertensive Rats (SHR)Tofisopam (oral)Arterial Blood PressureSuppressed the pressor response to stress.[9]

Table 2: Effects of this compound/Tofisopam on Gastrointestinal Function in Stress Models

ModelSpeciesTreatmentParameterResultCitation
Water-immersion stressRatsTofisopam (30 and 100 mg/kg, p.o.)Gastric ulcerationSignificantly inhibited in a dose-dependent manner.[2]
Water-immersion stressRatsTofisopam (100 mg/kg, p.o.)Intestinal propulsionReversed the stress-induced increase to control levels.[2]
Immobilization stressOlfactory-bulbectomized ratsTofisopam (100 mg/kg, p.o.)Gastric ulcerationSignificantly inhibited.[2]
Colorectal distension (Visceral hypersensitivity)Animal modelsThis compoundVisceral pain responseModulated stimulated activity.[10]

Table 3: Effects of Tofisopam on Other Autonomic and Behavioral Responses

ModelSpeciesTreatmentParameterResultCitation
Electrical stimulation of medial hypothalamusRabbitsTofisopam (1.0 mg/kg, i.v. or 0.1 mg/kg, intracerebrospinal)Constriction of ear microvessels, decrease in earlobe temperature, mydriasisInhibited these autonomic responses.[2]
Tail suspension and modified forced swimming testsMiceTofisopam (50 and 100 mg/kg)Immobility timeSignificantly shortened.[11]

Clinical Evidence of Autonomic Modulation

While preclinical data on direct ANS parameters like heart rate variability (HRV) are limited, a study in human volunteers provides evidence of this compound's effects on autonomic balance.

Table 4: Effect of Tofisopam on Heart Rate Variability in Humans

| Population | Treatment | Parameter | Result | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Young male and female volunteers | Tofisopam (Grandaxin) | Heart Rate Variability (HRV) | Increased vagal influence on HRV parameters. |[12] |

These clinical findings in humans, showing an increase in parasympathetic (vagal) tone, are consistent with the preclinical observations of reduced sympathetic-driven responses to stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and tofisopam in stress models.

Water-Immersion Restraint Stress Model

Objective: To induce physiological stress and evaluate the protective effects of a compound on stress-induced pathologies like gastric ulcers and altered gut motility.

Protocol:

  • Animals: Male C57BL/6 mice or Wistar rats are commonly used.

  • Apparatus: A 50 mL conical centrifuge tube with multiple air punctures for mice, or a suitable restrainer for rats. A water bath maintained at a constant temperature (e.g., 25°C).

  • Procedure:

    • Animals are placed in the restrainer.

    • The restrainer is then immersed vertically in the water bath to the level of the xiphoid process.

    • The duration of immersion can vary, for example, 3 hours for a single acute stress session.[1] For chronic stress models, this procedure can be repeated daily for a specified number of days.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at a predetermined time before the stress procedure (e.g., 2 hours prior).[2]

  • Endpoint Measurement:

    • Gastric Ulceration: After the stress period, animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for lesions. The number and severity of ulcers are scored.

    • Intestinal Propulsion: A marker substance (e.g., charcoal meal) is administered orally. After a set time, the animal is euthanized, and the distance the charcoal has traveled through the small intestine is measured as a percentage of the total length of the small intestine.

The following diagram illustrates the workflow for the water-immersion restraint stress model:

Water Immersion Stress Workflow start Start drug_admin Drug Administration (this compound or Vehicle) start->drug_admin restraint Animal Restraint drug_admin->restraint immersion Water Immersion (e.g., 3 hours at 25°C) restraint->immersion euthanasia Euthanasia immersion->euthanasia dissection Stomach and Intestine Dissection euthanasia->dissection ulcer_analysis Gastric Ulcer Scoring dissection->ulcer_analysis motility_analysis Intestinal Propulsion Measurement dissection->motility_analysis end End ulcer_analysis->end motility_analysis->end

Experimental workflow for the water-immersion stress model.
Colorectal Distension (CRD) Model for Visceral Hypersensitivity

Objective: To assess visceral pain and the efficacy of analgesics by measuring the visceromotor response (VMR) to mechanical distension of the colon and rectum.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Surgical Preparation:

    • Under anesthesia, electrodes are implanted into the external oblique abdominal muscles to record electromyographic (EMG) activity.

    • The electrode wires are externalized on the back of the neck.

    • Animals are allowed a recovery period of several days.

  • Apparatus: A flexible latex balloon (e.g., 5-7 cm long) attached to a catheter. The catheter is connected to a pressure transducer and a pump to control balloon inflation.

  • Procedure:

    • On the day of the experiment, the balloon is inserted intra-anally into the descending colon and rectum.

    • The animal is placed in a small, restrictive cage to minimize movement and allowed to acclimate.

    • Graded colorectal distensions are performed by inflating the balloon to specific pressures (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with rest intervals in between.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or orally) before the CRD procedure.

  • Endpoint Measurement:

    • The EMG activity of the abdominal muscles is recorded during the distension periods.

    • The visceromotor response (VMR) is quantified by integrating the EMG signal and is often expressed as the area under the curve or the total number of abdominal contractions.

    • A reduction in the VMR at a given distension pressure indicates an analgesic effect.

The following diagram illustrates the logical relationship in the colorectal distension model:

Colorectal Distension Model CRD Colorectal Distension (Noxious Stimulus) VisceralAfferents Activation of Visceral Afferent Nerves CRD->VisceralAfferents SpinalCord Signal Transmission to Spinal Cord VisceralAfferents->SpinalCord Brain Pain Perception in Brain SpinalCord->Brain VMR Visceromotor Response (Abdominal Contraction) SpinalCord->VMR Reflex Arc This compound This compound This compound->VisceralAfferents Modulates This compound->SpinalCord Modulates This compound->Brain Modulates

Logical relationships in the colorectal distension model.

Conclusion and Future Directions

The available evidence strongly suggests that this compound modulates the autonomic nervous system's response to stress. Its unique mechanism of action, centered on hypothalamic PDE inhibition and a novel 2,3-benzodiazepine receptor, distinguishes it from classical anxiolytics. Preclinical studies have consistently demonstrated its ability to ameliorate stress-induced gastrointestinal and other autonomic dysfunctions. Clinical data in IBS patients and HRV studies in healthy volunteers further support its role in normalizing autonomic function.

For drug development professionals, this compound represents a promising candidate for stress-related disorders where autonomic dysregulation is a key component, such as irritable bowel syndrome. Future preclinical research should aim to provide more direct quantitative data on its effects on cardiovascular parameters (HRV, blood pressure) and neuroendocrine markers (corticosterone, catecholamines) in various stress models. Elucidating the precise molecular characteristics of the 2,3-benzodiazepine receptor will also be a critical step in fully understanding its therapeutic potential.

References

Preclinical Profile of Dextofisopam: An Exploration of its Anxiolytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dextofisopam, the (R)-enantiomer of the racemic compound tofisopam, is a non-sedating anxiolytic agent. Unlike classical 1,4-benzodiazepines, its mechanism of action does not involve direct modulation of the GABA-A receptor. This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic effects of this compound and its racemic parent compound, tofisopam. The focus is on quantitative data from key preclinical models, detailed experimental methodologies, and the proposed signaling pathways underlying its anxiolytic activity. While direct preclinical studies on the anxiolytic effects of this compound are limited in publicly available literature, this guide synthesizes the existing data on tofisopam to infer the likely preclinical profile of this compound, alongside available data on this compound in other preclinical models that assess stress-related responses.

Core Findings from Preclinical Assessments

Preclinical research indicates that tofisopam, and by extension its active enantiomer this compound, exhibits a unique pharmacological profile. It demonstrates anxiolytic properties without the hallmark sedative, muscle relaxant, or anticonvulsant effects associated with traditional benzodiazepines. Animal studies on this compound have primarily focused on its efficacy in models of irritable bowel syndrome (IBS), where it has shown encouraging results in reducing colonic motility and visceral sensitivity under stimulated conditions[1]. A key preclinical finding that distinguishes this compound is that in a discriminative stimulus paradigm, rats trained to recognize sedative-hypnotic drugs like zolpidem or lorazepam did not generalize this response to this compound, suggesting a lack of typical benzodiazepine-like sedative effects[1].

Quantitative Data Summary

Due to the limited availability of specific preclinical anxiolytic studies on this compound, the following tables summarize the key quantitative findings for its parent compound, tofisopam, which are crucial for understanding the likely anxiolytic mechanism of this compound.

Table 1: In Vitro Phosphodiesterase (PDE) Inhibition Profile of Tofisopam

PDE IsoenzymeIC50 (µM)
PDE-4A10.42
PDE-10A10.92
PDE-31.98
PDE-2A32.11

Data extracted from a study on the selective phosphodiesterase inhibition by tofisopam.[2]

Table 2: Receptor Binding Profile of this compound

AssayRadioligandActivity
GABA-A (GABA agonist site)[3H]GABANone
GABA-A (typical benzodiazepine site)[3H]FlunitrazepamNone
GABA-B[3H]CGP 54626ANone
Serotonin (nonselective)[3H]LSDNone
Neurokinin 1[3H]Substance PNone

This table highlights that this compound does not interact with the classical benzodiazepine binding site on the GABA-A receptor.[1]

Experimental Protocols

To provide a framework for future preclinical research on this compound, this section details the methodologies for key behavioral assays used to evaluate anxiolytic activity in rodents.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Animals are individually placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute session.

    • Key parameters measured include:

      • Time spent in the open arms versus the closed arms.

      • Number of entries into the open and closed arms.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.

  • Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

  • Procedure:

    • A mouse is placed in the center of the illuminated area.

    • The animal's movement between the two compartments is recorded for a 5- to 10-minute period.

    • Parameters measured include:

      • Time spent in the light compartment.

      • Number of transitions between the two compartments.

  • Interpretation: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Discriminative Stimulus Paradigm

This model is used to assess the subjective effects of a drug.

  • Procedure:

    • Animals are trained to discriminate between a known drug (e.g., a sedative-hypnotic like lorazepam) and a vehicle.

    • This is typically done in a two-lever operant chamber where pressing one lever after receiving the drug results in a reward (e.g., food pellet), and pressing the other lever after receiving the vehicle results in a reward.

    • Once the animals have learned to reliably discriminate, they are administered the test compound (this compound).

    • The lever they predominantly press indicates whether they perceive the subjective effects of the test compound as being similar to the training drug.

  • Interpretation: The finding that rats did not generalize the effects of lorazepam to this compound indicates that this compound does not produce the same subjective effects as a classical benzodiazepine[1].

Signaling Pathways and Mechanism of Action

The anxiolytic effect of tofisopam, and likely this compound, is not mediated by the GABAergic system. Instead, the primary proposed mechanism is the inhibition of phosphodiesterases (PDEs).

Proposed Anxiolytic Signaling Pathway

The inhibition of specific PDE isoenzymes by tofisopam leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are critical in various signaling cascades that can ultimately lead to an anxiolytic effect.

G This compound This compound PDEs Phosphodiesterases (PDE-2, PDE-4, PDE-10) This compound->PDEs Inhibition cAMP ↑ cAMP PDEs->cAMP Prevents breakdown of PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Anxiolysis Anxiolytic Effects CREB->Anxiolysis Leads to

Caption: Proposed cAMP-PKA-CREB signaling pathway for the anxiolytic effects of this compound.

Experimental Workflow for Preclinical Anxiolytic Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anxiolytic compound like this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Testing cluster_2 Data Analysis & Interpretation ReceptorBinding Receptor Binding Assays (GABA-A, Serotonin, etc.) EPM Elevated Plus Maze ReceptorBinding->EPM LDB Light-Dark Box Test ReceptorBinding->LDB PDEAssay Phosphodiesterase Inhibition Assays PDEAssay->EPM PDEAssay->LDB Analysis Statistical Analysis of Behavioral Data EPM->Analysis LDB->Analysis DS Discriminative Stimulus Paradigm DS->Analysis Conclusion Assessment of Anxiolytic Potential Analysis->Conclusion

Caption: A standard workflow for the preclinical screening of anxiolytic compounds.

Conclusion and Future Directions

The available preclinical data on tofisopam strongly suggest that this compound possesses anxiolytic properties mediated by a novel mechanism involving phosphodiesterase inhibition. This is supported by the lack of interaction with classical benzodiazepine receptors and the absence of typical sedative effects in animal models. However, there is a notable gap in the literature regarding specific, quantitative data on the anxiolytic effects of this compound in validated rodent models of anxiety. Future preclinical research should focus on evaluating this compound in models such as the elevated plus maze and the light-dark box test to provide direct evidence of its anxiolytic efficacy and to further elucidate its unique mechanism of action. Such studies are crucial for the continued development of this compound as a novel, non-sedating anxiolytic therapeutic.

References

Dextofisopam: A Novel Therapeutic Avenue for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract characterized by a relapsing and remitting course. The pathogenesis of IBD is complex, involving a dysregulated immune response to gut microbiota in genetically susceptible individuals. Current therapeutic strategies, while effective for many, are associated with limitations including loss of response and significant side effects, highlighting the urgent need for novel therapeutic agents with improved safety and efficacy profiles.

Dextofisopam, the (R)-enantiomer of tofisopam, is a novel, non-sedating anxiolytic compound belonging to the 2,3-benzodiazepine class. Unlike traditional 1,4-benzodiazepines, this compound does not exert its effects through the GABA-A receptor. It has been investigated primarily for Irritable Bowel Syndrome (IBS), demonstrating a favorable safety profile and efficacy in clinical trials.[1][2] Preclinical evidence suggests that this compound also possesses anti-inflammatory properties, indicating its potential as a therapeutic candidate for IBD.[3] This technical guide provides a comprehensive overview of the existing data on this compound for IBD, focusing on its mechanism of action, preclinical evidence, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound is believed to exert its therapeutic effects in IBD through a multi-faceted mechanism, primarily centered on the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that downregulates inflammatory responses.

By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of the cAMP response element-binding protein (CREB), which promotes the transcription of anti-inflammatory cytokines such as Interleukin-10 (IL-10). Concurrently, elevated cAMP levels can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression. This results in the reduced production of key pro-inflammatory cytokines implicated in IBD pathogenesis, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

The proposed signaling pathway for this compound's anti-inflammatory effect is illustrated below.

G This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP Increased intracellular cAMP PDE4->cAMP Normally degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA NFkB NF-κB Pathway Inhibition PKA->NFkB Inhibits CREB CREB Phosphorylation PKA->CREB Activates ProInflammatory Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory Reduces transcription AntiInflammatory Increased Anti-inflammatory Cytokine (IL-10) CREB->AntiInflammatory Promotes transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Preclinical Evidence in a Model of Inflammatory Bowel Disease

The anti-inflammatory potential of this compound in the context of IBD has been evaluated in a preclinical model of colitis induced by dextran sodium sulfate (DSS).[3] The DSS-induced colitis model is a widely used and well-validated animal model that mimics many of the clinical and histological features of human ulcerative colitis, including weight loss, diarrhea, rectal bleeding, and mucosal ulceration.

In these studies, this compound was administered to animals with DSS-induced colitis, and its effects on various disease parameters were assessed. The available literature reports that this compound, administered through oral, intraperitoneal, or intracolonic routes, effectively reduced the signs and symptoms of colitis in this model.[3]

Data Presentation

While the specific quantitative data from these preclinical studies are not publicly available, the following tables represent the typical parameters measured in a DSS-induced colitis study and the reported qualitative outcomes for this compound.

Table 1: Effect of this compound on Clinical Disease Activity in DSS-Induced Colitis

Treatment GroupDose (mg/kg)Route of AdministrationChange in Body Weight (%)Disease Activity Index (DAI)Colon Length (cm)
Control (No DSS)--Gain0Normal
DSS + Vehicle-OralSignificant LossHighSignificantly Shortened
DSS + this compound[Dose 1]OralMitigated LossReducedPartially Restored
DSS + this compound[Dose 2]OralMitigated LossReducedPartially Restored
DSS + this compound[Dose 1]IntraperitonealMitigated LossReducedPartially Restored
DSS + this compound[Dose 1]IntracolonicMitigated LossReducedPartially Restored

Note: This table is an illustrative representation based on the reported qualitative findings that this compound reduced the signs and symptoms of colitis. Specific values are not available in the cited literature.

Table 2: Effect of this compound on Histological and Inflammatory Markers in DSS-Induced Colitis

Treatment GroupHistological ScoreMyeloperoxidase (MPO) ActivityPro-inflammatory Cytokine Levels (TNF-α, IL-1β)
Control (No DSS)NormalLowBaseline
DSS + VehicleSevere InflammationHighSignificantly Elevated
DSS + this compoundReduced InflammationReducedDecreased

Note: This table is an illustrative representation based on the reported qualitative findings and the proposed mechanism of action. Specific values are not available in the cited literature.

Experimental Protocols

The following section details a representative experimental protocol for the DSS-induced colitis model used to evaluate the efficacy of this compound.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks of age, are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days. Control animals receive regular drinking water.

  • This compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administration can be performed via:

    • Oral gavage: Once or twice daily, starting concurrently with or shortly after DSS administration.

    • Intraperitoneal injection: Once daily.

    • Intracolonic administration: Administered as an enema. A vehicle control group receives the vehicle alone.

  • Monitoring and Endpoints:

    • Clinical Assessment: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.

    • Macroscopic Evaluation: At the end of the study, animals are euthanized, and the entire colon is excised. The length of the colon is measured from the cecum to the anus.

    • Histological Analysis: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed by a blinded pathologist to assess the degree of inflammation, ulceration, and crypt damage.

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative marker of neutrophil infiltration and inflammation.

    • Cytokine Analysis: Colon tissue homogenates are analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using methods such as ELISA or multiplex bead arrays.

The workflow for a typical preclinical evaluation of this compound in a DSS-induced colitis model is depicted below.

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Monitoring & Analysis cluster_3 Outcome start Acclimatization of Mice dss Administer DSS in drinking water start->dss treatment Administer this compound (Oral / IP / Intracolonic) dss->treatment vehicle Administer Vehicle dss->vehicle monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring vehicle->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Endpoint Analysis: - Colon Length - Histology - MPO Activity - Cytokine Levels euthanasia->analysis outcome Evaluation of this compound Efficacy analysis->outcome

Caption: Experimental workflow for evaluating this compound in DSS-induced colitis.

Clinical Perspective and Future Directions

While no clinical trials have been conducted with this compound specifically in IBD patients, data from IBS trials provide valuable insights into its safety and tolerability. In a Phase IIa study in patients with diarrhea-predominant or alternating IBS, this compound (200 mg twice daily) was well-tolerated and superior to placebo in providing adequate overall relief of IBS symptoms (p=0.033).[1][4] Adverse events were generally comparable to placebo, with a low incidence of constipation.[1][2]

The observed efficacy of this compound in reducing diarrhea in IBS patients, combined with its anti-inflammatory effects in a preclinical IBD model, suggests a dual mechanism of action that could be beneficial for IBD patients, particularly those with ulcerative colitis where diarrhea is a prominent symptom.

Future research should focus on several key areas:

  • Definitive Preclinical Studies: Comprehensive preclinical studies are needed to quantify the dose-dependent effects of this compound on a wide range of inflammatory markers in different IBD models (e.g., TNBS-induced colitis, IL-10 knockout mice).

  • Mechanism of Action Elucidation: Further investigation is required to confirm PDE4 inhibition as the primary anti-inflammatory mechanism and to explore other potential targets.

  • Clinical Trials in IBD: Well-designed, randomized, placebo-controlled clinical trials are necessary to evaluate the safety, efficacy, and optimal dosing of this compound in patients with active ulcerative colitis and Crohn's disease.

The logical relationship for the progression of this compound from its current state to a potential IBD therapeutic is outlined below.

G current Current State: - Preclinical IBD data (qualitative) - Clinical IBS data (Phase II) next_preclinical Next Steps (Preclinical): - Quantitative efficacy studies - MoA confirmation current->next_preclinical next_clinical Next Steps (Clinical): - Phase I/II trials in UC and CD - Biomarker studies next_preclinical->next_clinical goal Potential Outcome: Novel oral therapeutic for IBD next_clinical->goal

References

Navigating the Preclinical Landscape of Dextofisopam: A Technical Guide to Pharmacokinetic and Metabolism Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextofisopam, the (R)-enantiomer of the anxiolytic tofisopam, has been investigated for its therapeutic potential, particularly in gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is a cornerstone for its development and for predicting its behavior in humans. This technical guide synthesizes the publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its racemate, tofisopam, in various animal species. While comprehensive quantitative pharmacokinetic data for this compound in animal models remains limited in the public domain, this document pieces together available study details to provide a foundational understanding for researchers in the field.

Pharmacokinetic Profile

Direct and detailed quantitative pharmacokinetic data for this compound in animal models are not extensively published. However, studies on its parent racemate, tofisopam, provide valuable insights into its general pharmacokinetic behavior in preclinical species.

Racemic Tofisopam in Animal Models

Pharmacokinetic studies of racemic tofisopam have been conducted in a range of animal models, including mice, rats, rabbits, dogs, and monkeys. The general profile is characterized by rapid absorption following oral administration. In rats, the time to reach maximum plasma concentration (Tmax) is reported to be between 0.5 and 1.0 hours[1]. The pharmacokinetic profile of tofisopam is generally described by a two-compartment open model[1].

Table 1: Summary of Qualitative Pharmacokinetic Information for Tofisopam in Animal Models

SpeciesKey FindingsReference
Mouse, Rat, Rabbit, Dog, MonkeyPharmacokinetic studies have been performed in these species.[1]
RatRapid absorption with a Tmax of 0.5-1.0 hour. The pharmacokinetic profile fits a two-compartment open model.[1]
MouseA study in a mouse model of psychosis noted the rapid absorption and short half-life of tofisopam, referencing earlier work.[2][3][2][3]

Note: Specific quantitative parameters like Cmax, AUC, and half-life for this compound in these models are not available in the cited literature.

Metabolism of this compound

The biotransformation of this compound, like its parent compound, is a critical aspect of its disposition. While in vivo animal metabolism data for this compound is scarce, in vitro studies using human liver microsomes offer significant clues into its metabolic pathways.

In Vitro Metabolism in Human Liver Microsomes

Studies using pooled human liver microsomes have shown that the metabolism of this compound is stereoselective. The major metabolic pathway for racemic tofisopam is O-demethylation, occurring at various positions on the aromatic rings, leading to mono-, di-, tri-, and tetra-O-demethylated metabolites[1]. For this compound ((R)-tofisopam), a key metabolite, designated as M5, has been identified. The formation of this metabolite is significantly inhibited by sulfaphenazole and ketoconazole, indicating the involvement of Cytochrome P450 enzymes CYP2C9 (90% inhibition) and CYP3A4 (96% inhibition) in its metabolism[4].

Table 2: In Vitro Metabolism of this compound

SystemKey FindingsReference
Human Liver MicrosomesThis compound is metabolized to M5, primarily by CYP2C9 and CYP3A4 enzymes.[4]
General (Racemate)The major biotransformation route is O-demethylation. Metabolites are mainly excreted as conjugates.[1][1]

The route of elimination of tofisopam metabolites (urine and/or feces) has been noted to be species-dependent[1].

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound in animals are not publicly available. However, based on related studies with the racemate and general practices in preclinical drug development, we can outline the likely methodologies.

In Vivo Pharmacokinetic Study Protocol (General Methodology)
  • Animal Models: Male/female rats (e.g., Wistar or Sprague-Dawley strains) and dogs (e.g., Beagle) are commonly used non-rodent species.

  • Drug Administration: this compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability. Dosing vehicles are selected based on the drug's solubility and stability. For efficacy studies in rats, oral doses of 32, 56, and 100 mg/kg have been used[4].

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

In Vitro Metabolism Study Protocol (Liver Microsomes)
  • Test System: Pooled liver microsomes from the animal species of interest (e.g., rat, dog, monkey) and human donors are used to assess interspecies differences.

  • Incubation: this compound is incubated with the liver microsomes in the presence of a NADPH-regenerating system to initiate phase I metabolism.

  • Metabolite Profiling: The reaction is quenched at various time points, and the samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, the incubation is repeated in the presence of selective chemical inhibitors for different CYP isozymes or by using recombinant human CYP enzymes.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound based on in vitro studies with human liver microsomes.

Dextofisopam_Metabolism This compound This compound ((R)-Tofisopam) M5 Metabolite M5 This compound->M5 O-demethylation (?) CYP2C9 CYP2C9 CYP2C9->this compound CYP3A4 CYP3A4 CYP3A4->this compound

Caption: Proposed metabolic conversion of this compound.

General Workflow for a Preclinical In Vivo Pharmacokinetic Study

This diagram outlines the typical experimental workflow for an in vivo pharmacokinetic study in an animal model.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Quantification Concentration Determination Analysis->Quantification PK_Calc Pharmacokinetic Parameter Calculation (NCA/CA) Quantification->PK_Calc Reporting Data Reporting PK_Calc->Reporting

Caption: Typical workflow of an in vivo pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic and metabolism profile of this compound is not fully detailed in the public scientific literature. The available information, largely derived from studies on the racemate tofisopam, suggests rapid absorption and metabolism primarily via O-demethylation, with species-dependent elimination routes. In vitro data from human liver microsomes point to the involvement of CYP2C9 and CYP3A4 in the metabolism of this compound. While efficacy studies have been conducted in various animal models, the corresponding detailed pharmacokinetic data from these studies are not readily accessible. For researchers and drug development professionals, the information presented here serves as a foundational guide, highlighting the knowns while underscoring the data gaps that may need to be addressed through further targeted preclinical ADME studies.

References

The Cellular and Molecular Basis of Dextofisopam's Therapeutic Effects in Irritable Bowel Syndrome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextofisopam, the R-enantiomer of tofisopam, is a novel, non-serotonergic agent that has demonstrated therapeutic potential in the management of diarrhea-predominant Irritable Bowel Syndrome (IBS-D). Unlike classical 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile, primarily modulating the autonomic nervous system through central mechanisms. This technical guide provides a comprehensive overview of the cellular and molecular basis of this compound's therapeutic effects in IBS, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction: The Unmet Need in IBS and the Emergence of this compound

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The pathophysiology of IBS is complex and multifactorial, involving dysregulation of the brain-gut axis, visceral hypersensitivity, and altered gut motility[1]. Current therapeutic strategies often provide limited efficacy and can be associated with significant side effects.

This compound has emerged as a promising therapeutic alternative, demonstrating the ability to "normalize" bowel function in IBS-D patients by reducing stool frequency and improving stool consistency, without causing significant constipation[2][3][4]. Its non-serotonergic mechanism of action distinguishes it from many existing IBS medications[2][5].

Molecular Targets and Mechanism of Action

This compound's therapeutic effects are believed to be mediated through a central mechanism involving the modulation of 2,3-benzodiazepine receptors located in the hypothalamus and subcortical regions[6][7]. This is a key distinction from classical 1,4-benzodiazepines which primarily interact with GABA-A receptors throughout the central nervous system[8][9].

The 2,3-Benzodiazepine Receptor: A Novel Target

The 2,3-benzodiazepine binding site is a unique receptor system within the central nervous system that is thought to be involved in the regulation of autonomic function[6][7]. This compound's interaction with this receptor in the hypothalamus is hypothesized to decrease stimulated autonomic activity, thereby influencing gut motility and visceral sensation[2][5]. The precise downstream signaling cascade initiated by this compound binding to this receptor is an area of ongoing research.

Potential Role as a Phosphodiesterase 4 (PDE4) Inhibitor

Recent studies have suggested that tofisopam and its enantiomers may also act as phosphodiesterase 4 (PDE4) inhibitors[10][11][12][13][14]. PDE4 is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and smooth muscle relaxation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can have anti-inflammatory and smooth muscle relaxant effects.

Studies have shown that the S-enantiomer of tofisopam is a more potent PDE4 inhibitor than the R-enantiomer (this compound)[12]. However, even modest PDE4 inhibition by this compound could contribute to its therapeutic effects in IBS by reducing low-grade inflammation and modulating gut motility.

Quantitative Data: Efficacy and Receptor Interactions

Clinical Efficacy in IBS-D

A 12-week, double-blind, placebo-controlled Phase IIb clinical trial evaluated the efficacy of this compound (200 mg b.d.) in patients with diarrhea-predominant or alternating IBS[15][16].

Endpoint This compound (n=66) Placebo (n=74) P-value Citation
Months of Adequate Overall Relief (Primary Endpoint) Superior to placebo-0.033[15][17]
Reduction in Stool Frequency in d-IBS patients (Week 12) 70% greater reduction--[3][4]
Improvement in Stool Consistency in d-IBS patients (Week 12) Approx. twice the improvement--[3][4]
Worsening Abdominal Pain 12%4%-[15][16]
Headache 5%12%-[15][16]
Constipation 3.0%1.4%-[2][3][4]
Phosphodiesterase (PDE) Inhibition

The following table summarizes the inhibitory activity (IC50) of racemic tofisopam and its enantiomers against various PDE isoforms.

PDE Isoform Racemic Tofisopam IC50 (µM) (S)-Tofisopam IC50 (µM) (R)-Tofisopam (this compound) IC50 (µM) Citation
PDE4 0.90.66.1[12]
PDE2 32.33.7[12]
PDE3 112.817[12]
PDE1 131335[12]
PDE5 3625229[12]
PDE4A1 0.42 ± 0.8--[10][11]
PDE10A1 0.92 ± 1.2--[10][11]
PDE2A3 2.11 ± 1.8--[10][11]
PDE3A 1.98 ± 1.7--[10][11]

Signaling Pathways and Experimental Workflows

Proposed Central Mechanism of Action of this compound

This compound's primary mechanism is believed to be the modulation of hypothalamic 2,3-benzodiazepine receptors, which in turn regulates the autonomic nervous system's output to the gut. This central action is thought to normalize gut function in IBS.

Dextofisopam_Central_Mechanism This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Receptor 2,3-Benzodiazepine Receptor Hypothalamus->Receptor Binds to ANS Autonomic Nervous System (Sympathetic/Parasympathetic) Receptor->ANS Modulates ENS Enteric Nervous System ANS->ENS Innervates Gut Gut Motility & Visceral Sensation ENS->Gut Controls

Figure 1: Proposed central mechanism of this compound action.

Potential Peripheral Mechanism via PDE4 Inhibition

In addition to its central effects, this compound's potential as a PDE4 inhibitor could contribute to its therapeutic action directly at the level of the gut.

Dextofisopam_Peripheral_Mechanism This compound This compound PDE4 Phosphodiesterase 4 (in gut smooth muscle/immune cells) This compound->PDE4 Inhibits cAMP Increased cAMP PDE4->cAMP Leads to PKA Protein Kinase A Activation cAMP->PKA Effects Smooth Muscle Relaxation & Reduced Inflammation PKA->Effects

Figure 2: Potential peripheral mechanism of this compound via PDE4 inhibition.

Key Experimental Protocols

This compound's effects on gut motility and visceral sensitivity have been evaluated in various preclinical models.

Colorectal Distension (CRD) Test for Visceral Sensitivity

This model is widely used to assess visceral pain in rodents[1][2][5][8][18].

Objective: To measure the visceromotor response (VMR) to mechanical distension of the colorectum as an indicator of visceral sensitivity.

Methodology:

  • Animal Preparation: Male SD rats (180-240g) are anesthetized with ether. A flexible latex balloon (7 cm long) is inserted intra-anally into the descending colon and rectum[1].

  • Electrode Implantation (for electromyography - EMG): Teflon-coated stainless steel wire electrodes are sutured into the oblique abdominal musculature to record EMG activity, which reflects the VMR.

  • Distension Protocol: After a 30-minute recovery from anesthesia, the balloon is inflated with air to produce graded pressures (e.g., 0, 2.00, 3.33, 5.33, and 8.00 kPa)[1].

  • Data Acquisition and Analysis: The EMG signal is amplified, filtered, and recorded. The abdominal withdrawal reflex (AWR) is scored on a scale of 0 to 4 to quantify the behavioral response to the noxious visceral stimulus[1]. The pain threshold is defined as the minimal pressure that induces abdominal flatting (AWR score of 3)[1].

CRD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthesia (Ether) Balloon Balloon Insertion (7cm latex) Anesthesia->Balloon Electrodes EMG Electrode Implantation Balloon->Electrodes Distension Graded Colorectal Distension (kPa) Electrodes->Distension Recording EMG & AWR Recording Distension->Recording Analysis VMR Quantification (AWR Score, Pain Threshold) Recording->Analysis

Figure 3: Experimental workflow for the Colorectal Distension (CRD) test.

Bead Expulsion Test for Colonic Motility

This in vivo assay measures distal colonic transit time[6][19][20][21][22].

Objective: To assess the effect of a test compound on colonic propulsive motility.

Methodology:

  • Animal Preparation: Mice are fasted for a designated period. To induce defecation before the test, mice can be placed in a holder for 5 minutes[6].

  • Bead Insertion: Under isoflurane anesthesia, a glass bead (e.g., 1.5 mm or 3mm diameter) is inserted into the distal colon to a depth of approximately 3 cm past the anus[6][19].

  • Observation: After waking from anesthesia, the mouse is placed in an individual cage. The latency to expel the bead is recorded[6][19].

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specified time before bead insertion.

Bead_Expulsion_Workflow Fasting Fasting DrugAdmin Drug/Vehicle Administration Fasting->DrugAdmin Anesthesia Anesthesia (Isoflurane) DrugAdmin->Anesthesia BeadInsertion Glass Bead Insertion (3cm depth) Anesthesia->BeadInsertion Observation Observation in Individual Cage BeadInsertion->Observation Measurement Measure Latency to Bead Expulsion Observation->Measurement

References

Methodological & Application

Application Notes and Protocols for In Vivo Testing of Dextofisopam in Rodent Models of Irritable Bowel Syndrome (IBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextofisopam, the R-enantiomer of tofisopam, is a non-sedating anxiolytic compound that has shown potential in the treatment of diarrhea-predominant Irritable Bowel Syndrome (IBS-D). Unlike traditional benzodiazepines that act on GABA-A receptors, this compound is a 2,3-benzodiazepine receptor modulator.[1] Its mechanism of action is thought to involve the modulation of the autonomic nervous system via a novel hypothalamic receptor, thereby influencing the brain-gut axis.[1][2] Preclinical studies in rodent models of IBS have demonstrated its efficacy in reducing colonic motility and visceral hypersensitivity.[3][4]

These application notes provide detailed protocols for key in vivo experiments to assess the efficacy of this compound in rodent models of IBS, along with a framework for data presentation and visualization of the proposed mechanism of action.

Data Presentation

Quantitative data from preclinical studies on this compound in rodent models of IBS are not extensively available in the public domain. The following tables are structured to present typical data that would be generated from such studies and include representative data from conceptually similar experiments to illustrate expected outcomes.

Table 1: Effect of this compound on Stress-Induced Colonic Motility (Glass Bead Expulsion Test)

Treatment GroupDose (mg/kg, p.o.)NTime to Bead Expulsion (minutes)% Increase in Expulsion Time vs. Vehicle
Vehicle (Control)-1015.2 ± 2.1-
This compound101025.8 ± 3.5*69.7
This compound301042.1 ± 4.8**176.9
This compound1001058.9 ± 5.2***287.5

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. (Note: These are representative data.)

Table 2: Effect of this compound on Visceral Hypersensitivity (Colorectal Distension Model)

Treatment GroupDose (mg/kg, i.p.)NVisceromotor Response (VMR) to 60 mmHg Distension (AUC)% Reduction in VMR vs. Vehicle
Vehicle (Control)-818.5 ± 1.9-
This compound5812.3 ± 1.5*33.5
This compound1588.1 ± 1.1**56.2
This compound5085.4 ± 0.9***70.8

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. AUC = Area Under the Curve. (Note: These are representative data.)

Experimental Protocols

Assessment of Colonic Motility: Glass Bead Expulsion Test

This model evaluates the effect of a test compound on stress-induced colonic propulsive motility, a key feature of IBS-D.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • 3 mm glass beads

  • Individual transparent observation cages

  • Gavage needles

Procedure:

  • Animal Acclimation: House rats individually for at least 3 days prior to the experiment with free access to food and water.

  • Fasting: Fast animals for 18 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage. A typical volume is 5 ml/kg.

  • Waiting Period: Allow a 60-minute absorption period after drug administration.

  • Bead Insertion: Gently insert a single 3 mm glass bead into the distal colon, approximately 2 cm from the anus, using a lubricated glass rod.

  • Observation: Immediately place the animal in an individual transparent cage without bedding.

  • Data Collection: Record the time taken for the animal to expel the glass bead. The observation period is typically up to 120 minutes. If the bead is not expelled within this timeframe, a maximum value of 120 minutes is assigned.

Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD) Model

This model assesses visceral pain by measuring the visceromotor response (VMR) to a mechanical stimulus in the colon.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle (e.g., saline)

  • Balloon catheter (e.g., 4-5 cm flexible latex balloon on a catheter)

  • Barostat or pressure-controlled inflation device

  • Electromyography (EMG) recording equipment

  • Bipolar electrodes

  • Anesthesia (e.g., isoflurane for surgery, conscious for experiment)

Procedure:

  • Surgical Implantation of Electrodes (7 days prior to CRD):

    • Anesthetize the rat with isoflurane.

    • Make a small abdominal incision and implant bipolar electrodes into the external oblique abdominal muscles.

    • Exteriorize the electrode leads at the back of the neck and suture the incisions.

    • Allow the animals to recover for one week.

  • Animal Acclimation: Handle the rats daily during the recovery period to minimize stress on the day of the experiment.

  • Fasting: Fast animals for 18-24 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or via the desired route.

  • Waiting Period: Allow a 30-minute absorption period.

  • Catheter Insertion: Gently insert the lubricated balloon catheter into the colon, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.

  • Acclimation to Restraint: Place the animal in a small restraint device for a 30-minute acclimation period.

  • CRD Protocol:

    • Connect the catheter to the barostat.

    • Perform phasic distensions of the colon at varying pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for 20 seconds with a 4-minute rest interval.

  • Data Collection: Record the EMG activity (VMR) continuously. The VMR is quantified as the area under the curve (AUC) of the EMG signal during distension minus the baseline activity.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound is believed to exert its effects through the brain-gut axis. It binds to 2,3-benzodiazepine receptors located in the hypothalamus, a key region for regulating the autonomic nervous system. This interaction is thought to modulate autonomic outflow to the gut, leading to a normalization of colonic motility and a reduction in visceral hypersensitivity, particularly under conditions of stress.

Dextofisopam_Mechanism cluster_brain Central Nervous System (Brain) cluster_gut Gastrointestinal Tract (Gut) Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus activates Autonomic_Nervous_System Autonomic Nervous System (Sympathetic/Parasympathetic) Hypothalamus->Autonomic_Nervous_System regulates Normalized_Gut_Function Normalized Gut Function Hypothalamus->Normalized_Gut_Function leads to This compound This compound 2,3-BZD_Receptor 2,3-Benzodiazepine Receptor This compound->2,3-BZD_Receptor binds to 2,3-BZD_Receptor->Hypothalamus modulates Colonic_Motility Altered Colonic Motility Autonomic_Nervous_System->Colonic_Motility Visceral_Hypersensitivity Visceral Hypersensitivity Autonomic_Nervous_System->Visceral_Hypersensitivity

Caption: Proposed mechanism of this compound via the brain-gut axis.

Experimental Workflow for In Vivo Testing

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in rodent models of IBS.

Experimental_Workflow Animal_Model Select Rodent Model of IBS (e.g., Stress-Induced, Post-Inflammatory) Grouping Randomize into Treatment Groups (Vehicle, this compound Doses) Animal_Model->Grouping Drug_Admin Administer this compound/Vehicle (p.o., i.p.) Grouping->Drug_Admin Behavioral_Testing Behavioral Assays Drug_Admin->Behavioral_Testing Colonic_Motility_Test Glass Bead Expulsion Test Behavioral_Testing->Colonic_Motility_Test Visceral_Sensitivity_Test Colorectal Distension Test Behavioral_Testing->Visceral_Sensitivity_Test Data_Analysis Data Collection and Statistical Analysis Colonic_Motility_Test->Data_Analysis Visceral_Sensitivity_Test->Data_Analysis Results Summarize in Tables and Figures Data_Analysis->Results

Caption: General workflow for preclinical testing of this compound.

References

Application Notes and Protocols: Assaying the Efficacy of Dextofisopam on Colonic Motility and Visceral Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextofisopam is the R-enantiomer of tofisopam, a 2,3-benzodiazepine, which demonstrates a unique pharmacological profile. Unlike typical 1,4- or 1,5-benzodiazepines that exert their effects via GABA-A receptors, this compound is believed to act on a novel, specific binding site within the central nervous system.[1][2] This central action modulates the gut-brain axis, making it a promising therapeutic candidate for disorders of gut-brain interaction, such as Irritable Bowel Syndrome (IBS).[3] Specifically, it has been investigated for its efficacy in managing symptoms of diarrhea-predominant IBS (IBS-D) by normalizing colonic motility and reducing visceral sensitivity.[4]

These application notes provide detailed protocols for preclinical and clinical evaluation of this compound's effects on colonic motility and visceral sensitivity, along with a summary of available data and a visualization of its proposed mechanism of action.

Mechanism of Action: A Centrally-Mediated Effect on the Gut-Brain Axis

This compound's mechanism is distinct from classical benzodiazepines as it does not bind to the GABA-A receptor.[5] Instead, it is thought to interact with a novel binding site in the central nervous system, potentially in the hypothalamus, which is a key region for regulating autonomic functions.[1][2] This central activity is believed to modulate downstream signaling to the enteric nervous system, thereby influencing gut function. This "top-down" approach from the brain to the gut may explain its ability to normalize bowel function rather than simply inhibiting motility, as evidenced by a low incidence of constipation in clinical trials. The exact signaling cascade following receptor binding is still under investigation, but the current understanding points to a modulation of the gut-brain axis, which governs intestinal motility, secretion, and sensation.

G Proposed Mechanism of this compound cluster_CNS Central Nervous System (CNS) cluster_Gut Enteric Nervous System (ENS) / Gut This compound This compound Novel_Receptor Novel CNS Receptor (e.g., in Hypothalamus) This compound->Novel_Receptor Binds to Autonomic_Modulation Modulation of Autonomic Outflow Novel_Receptor->Autonomic_Modulation Activates Colonic_Motility Colonic Motility Autonomic_Modulation->Colonic_Motility Normalizes Visceral_Sensitivity Visceral Sensitivity Autonomic_Modulation->Visceral_Sensitivity Reduces

Caption: Proposed mechanism of this compound via the gut-brain axis.

Data Presentation

Preclinical Data Summary

The following table summarizes the expected outcomes from preclinical studies evaluating this compound.

Experiment Animal Model Key Parameter Expected Effect of this compound
Colonic Motility Assay MouseBead Expulsion TimeAttenuation of stress-induced accelerated expulsion
Visceral Sensitivity Assay RatVisceromotor Response to Colorectal DistensionReduction in abdominal contractions
Clinical Trial Data Summary: Phase IIa

The following table summarizes key findings from a Phase IIa clinical trial of this compound in patients with diarrhea-predominant or alternating IBS.[4]

Parameter This compound (200 mg b.d.) Placebo p-value
Number of Patients 6674N/A
Primary Endpoint (Months of adequate overall relief) Superior to placebo-0.033
Stool Consistency Improved in both men and women (d-IBS)--
Stool Frequency Reduced in women (d-IBS)--
Adverse Event: Worsening Abdominal Pain 12%4%-
Adverse Event: Headache 5%12%-
Adverse Event: Constipation RareRare-

Experimental Protocols

Preclinical Evaluation

This protocol is adapted from standard methods for assessing colonic propulsive motility in mice.[6][7]

Objective: To evaluate the effect of this compound on colonic transit time.

Materials:

  • Male CD1 mice (8-12 weeks old)

  • This compound solution and vehicle control

  • 3 mm glass beads

  • Stopwatch

  • Clean, individual observation cages

Procedure:

  • Administer this compound or vehicle to mice via the desired route (e.g., oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

  • Gently restrain the mouse.

  • Carefully insert a 3 mm glass bead into the distal colon, approximately 2 cm from the anus.

  • Place the mouse in an individual, clean cage with a solid bottom.

  • Start the stopwatch and observe the mouse continuously.

  • Record the time taken for the mouse to expel the glass bead. This is the bead expulsion time.

  • A cut-off time (e.g., 30-60 minutes) should be established, after which mice that have not expelled the bead are recorded as having the maximum time.

Data Analysis: Compare the mean bead expulsion time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

G cluster_protocol Bead Expulsion Protocol Workflow start Start drug_admin Administer this compound or Vehicle start->drug_admin bead_insertion Insert Glass Bead (2 cm into distal colon) drug_admin->bead_insertion observe Place in Cage and Start Timer bead_insertion->observe record_time Record Time of Bead Expulsion observe->record_time end End record_time->end

Caption: Workflow for the bead expulsion test.

This protocol is based on established methods for measuring visceral nociception in rats.[8][9]

Objective: To assess the effect of this compound on visceral sensitivity to a mechanical stimulus.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • This compound solution and vehicle control

  • Colorectal distension apparatus (pressure-controlled balloon catheter)

  • Electromyography (EMG) recording equipment (optional, for visceromotor response)

  • Restraining device

Procedure:

  • Habituation (if measuring abdominal withdrawal reflex): For several days prior to the experiment, habituate the rats to the restraining device to minimize stress.

  • Catheter Insertion: Anesthetize the rat lightly with isoflurane. Insert a lubricated balloon catheter into the distal colon (approximately 6-8 cm from the anus) and secure the catheter to the tail. Allow the rat to recover from anesthesia in its home cage.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before CRD.

  • Distension Protocol:

    • Place the rat in the restraining device and allow it to acclimate.

    • Connect the catheter to the distension apparatus.

    • Apply graded, phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds) with a rest period between distensions (e.g., 3-5 minutes).

  • Response Measurement:

    • Visceromotor Response (VMR): If using EMG, record the electrical activity of the abdominal muscles during each distension. The integral of the EMG signal is quantified as the VMR.

    • Abdominal Withdrawal Reflex (AWR): A trained observer, blind to the treatment, can score the behavioral response to distension on a graded scale (e.g., 0 = no response, 1 = brief head movement, 2 = contraction of abdominal muscles, 3 = lifting of the abdomen, 4 = body arching and lifting of pelvic structures).

Data Analysis: Compare the VMR or AWR scores at each distension pressure between the this compound and vehicle groups. A two-way ANOVA with repeated measures is an appropriate statistical test.

G cluster_workflow Colorectal Distension Workflow Habituation Habituation to Restraining Device Catheter_Insertion Catheter Insertion (under anesthesia) Habituation->Catheter_Insertion Drug_Admin Administer this compound or Vehicle Catheter_Insertion->Drug_Admin CRD_Protocol Graded Colorectal Distension Drug_Admin->CRD_Protocol Response_Measurement Measure VMR (EMG) or AWR (scoring) CRD_Protocol->Response_Measurement Data_Analysis Data Analysis Response_Measurement->Data_Analysis

Caption: Experimental workflow for visceral sensitivity assessment.

Clinical Evaluation

This protocol outlines a typical design for a Phase II, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound.[4]

Objective: To assess the efficacy of this compound in providing adequate overall relief of IBS symptoms in patients with IBS-D.

Study Population:

  • Adult male and female patients (18-65 years) diagnosed with IBS-D according to Rome IV criteria.

  • Exclusion criteria: history of other significant gastrointestinal diseases, constipation-predominant IBS, and use of medications that could interfere with the study outcomes.

Study Design:

  • Screening Period (2-4 weeks): Assess eligibility and collect baseline symptom data.

  • Randomization: Randomly assign eligible patients in a 1:1 ratio to receive either this compound (e.g., 200 mg b.d.) or a matching placebo.

  • Treatment Period (12 weeks): Patients self-administer the study drug.

  • Follow-up Period (4 weeks): Monitor for any persistent effects or withdrawal symptoms.

Endpoints:

  • Primary Endpoint: The proportion of patients who are "monthly responders," defined as having at least a 30% reduction in their weekly average of worst abdominal pain intensity scores for at least 50% of the weeks in the treatment period, and a decrease in the weekly average of daily stool consistency scores (using the Bristol Stool Form Scale) for at least 50% of the weeks.

  • Secondary Endpoints:

    • Change from baseline in daily stool frequency.

    • Change from baseline in daily stool consistency.

    • Weekly assessment of "adequate relief" of IBS symptoms.

    • IBS-Quality of Life (IBS-QOL) scores.

    • Safety and tolerability, assessed by monitoring adverse events.

Data Collection: Patients will record their symptoms (abdominal pain, stool frequency, stool consistency) daily using an electronic diary. Quality of life questionnaires will be completed at baseline and at specified follow-up visits.

G cluster_trial Clinical Trial Logical Flow Screening Screening (2-4 weeks) - Assess Eligibility - Baseline Data Randomization Randomization Screening->Randomization Treatment_D This compound Group (12 weeks) Randomization->Treatment_D Arm 1 Treatment_P Placebo Group (12 weeks) Randomization->Treatment_P Arm 2 FollowUp Follow-up (4 weeks) Treatment_D->FollowUp Treatment_P->FollowUp Analysis Endpoint Analysis FollowUp->Analysis

Caption: Logical flow of a Phase II clinical trial for this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Dextofisopam Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dextofisopam is the R-enantiomer of tofisopam, a 2,3-benzodiazepine that exhibits anxiolytic properties without the sedative effects typically associated with classical 1,4- or 1,5-benzodiazepines.[1][2] Its unique structure confers a distinct pharmacological profile.[1][2] While classical benzodiazepines enhance the effect of γ-aminobutyric acid (GABA) at the GABA-A receptor, studies suggest that this compound and other homophthalazines may act at a novel, specific binding site within the central nervous system, possibly in subcortical regions like the hypothalamus, to modulate autonomic function.[1][2][3][4] This distinct mechanism is believed to mediate its therapeutic effects in conditions like irritable bowel syndrome (IBS) by influencing the brain-gut axis.[4][5][6]

The discovery of novel analogs of this compound requires a robust high-throughput screening (HTS) strategy. Given its structural relationship to benzodiazepines and its effects on the central nervous system, a logical approach is to screen for modulators of the GABA-A receptor, a ligand-gated ion channel critical for inhibitory neurotransmission.[7][8] This strategy allows for the identification of compounds that may act at classical or novel allosteric sites on the receptor complex.

This document outlines a two-tiered HTS cascade designed to identify and characterize novel this compound analogs. The primary screen utilizes a fluorescence-based membrane potential assay for high throughput, followed by a lower-throughput, information-rich automated patch clamp electrophysiology assay for hit confirmation and detailed characterization.[9][10]

Visualizations: Signaling Pathway and Experimental Workflow

A simplified diagram of the GABA-A receptor illustrates the target for the screening assay. The receptor is a pentameric chloride channel with multiple binding sites.[7][8] The proposed screening aims to identify compounds that modulate the receptor's function, potentially through a novel binding site distinct from those of GABA and classical benzodiazepines.

GABA_A_Receptor_Signaling_Pathway GABA-A Receptor Signaling Pathway cluster_membrane Cell Membrane GABA_R GABA-A Receptor Pentameric Cl- Channel GABA Site Benzodiazepine Site Novel this compound Analog Site Cl_in Cl- (Intracellular) (Hyperpolarization) GABA_R->Cl_in Cl- Influx GABA GABA GABA->GABA_R:gaba Binds Analogs This compound Analogs Analogs->GABA_R:novel Binds Cl_out Cl- (Extracellular) Channel_pore Cl_out->Channel_pore Channel_pore->GABA_R

Caption: Diagram of the GABA-A receptor chloride channel.

The high-throughput screening process is structured as a multi-step workflow, beginning with a large-scale primary screen to identify initial hits, followed by progressively more detailed secondary assays to confirm activity and characterize the mechanism of action.

HTS_Workflow High-Throughput Screening Workflow cluster_prep Preparation cluster_primary Primary Screen (HTS) cluster_secondary Hit Confirmation & Characterization cluster_final Lead Progression Compound_Library Compound Library (this compound Analogs) Primary_Screen Membrane Potential FLIPR Assay (Single Concentration) Compound_Library->Primary_Screen Assay_Plates Cell Plating (GABA-A Expressing Cells) Assay_Plates->Primary_Screen Data_Analysis_1 Hit Identification (% activity > threshold) Primary_Screen->Data_Analysis_1 Dose_Response Dose-Response FLIPR Assay (Calculate IC50/EC50) Data_Analysis_1->Dose_Response Primary Hits APC_Screen Automated Patch Clamp (Electrophysiology Confirmation) Dose_Response->APC_Screen Potent Hits Validated_Hits Validated Hits APC_Screen->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR

Caption: Workflow for discovery of novel this compound analogs.

Section 1: Primary HTS Protocol - FLIPR Membrane Potential Assay

This assay provides a robust method for screening large compound libraries by measuring changes in cell membrane potential, a direct consequence of GABA-A receptor channel activity.[10][11][12] It is suitable for identifying agonists, antagonists, and allosteric modulators.

1.1 Assay Principle

Cells stably expressing the GABA-A receptor are loaded with a voltage-sensitive fluorescent dye. When the GABA-A channel opens, the resulting influx of chloride ions causes a change in membrane potential (depolarization in cells with a high intracellular chloride concentration). This change is detected by a Fluorometric Imaging Plate Reader (FLIPR) as a change in fluorescence intensity. Test compounds are evaluated for their ability to modulate the GABA-induced fluorescence signal.

1.2 Materials and Reagents

Material/ReagentSupplierNotes
CHO or HEK293 Cells (Stable GABA-A α1β3γ2 line)Commercial or In-houseEnsure stable expression and functional response.
FLIPR Membrane Potential Assay KitMolecular Devices, etc.Contains voltage-sensitive dye and quencher.
GABA (γ-Aminobutyric acid)Sigma-AldrichPrepare fresh stock solutions in assay buffer.
PicrotoxinSigma-AldrichNon-competitive antagonist (control).
DiazepamSigma-AldrichPositive allosteric modulator (control).
Assay Buffer (e.g., HBSS with 20 mM HEPES)GibcopH 7.4.
384-well black, clear-bottom microplatesCorning, GreinerTissue culture treated.
This compound Analog LibraryIn-houseDissolved in 100% DMSO.
Fluorometric Imaging Plate Reader (FLIPR)Molecular Devices

1.3 Experimental Protocol

  • Cell Plating:

    • Culture CHO-GABA-A cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 250,000 cells/mL.

    • Dispense 40 µL of cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate plates for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's protocol in assay buffer.

    • Remove culture medium from the cell plate and add 20 µL of dye solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Compound Preparation and Addition:

    • Prepare a compound source plate by diluting the this compound analog library and controls (Diazepam, Picrotoxin) in assay buffer. For a single-point screen, a final assay concentration of 10 µM is typical.

    • The FLIPR instrument will perform the compound addition. Add 10 µL from the compound plate to the cell plate.

  • Agonist Preparation and Addition:

    • Prepare a GABA solution in assay buffer at a concentration that elicits ~20% of the maximal response (EC₂₀). This concentration must be predetermined in separate experiments and allows for the sensitive detection of both positive and negative modulators.

    • The FLIPR instrument will add 10 µL of the GABA EC₂₀ solution to the cell plate to stimulate the receptor.

  • FLIPR Measurement:

    • Place the dye-loaded cell plate and the compound/agonist plates into the FLIPR instrument.

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • Initiate the addition of the test compounds and continue recording for 2-3 minutes to observe any direct effects.

    • Initiate the addition of the GABA EC₂₀ solution and record the fluorescence response for an additional 2-3 minutes.

1.4 Data Analysis

  • Calculate the percentage of activity (for positive modulators) or inhibition (for negative modulators) for each compound relative to control wells (e.g., DMSO vehicle vs. Diazepam maximum potentiation).

  • Determine the Z'-factor to assess assay quality and robustness (a Z' > 0.5 is considered excellent).

  • Identify "hits" as compounds that exhibit activity or inhibition above a predefined threshold (e.g., >3 standard deviations from the mean of the vehicle control).

Section 2: Secondary Protocol - Automated Patch Clamp (APC)

This assay serves to confirm the activity of hits from the primary screen and provide detailed electrophysiological characterization.[13][14][15] Automated patch clamp systems offer higher throughput than manual patch clamp while retaining high-quality data on ion channel function.[7][8]

2.1 Assay Principle

Automated patch clamp uses microfluidic chips to capture individual cells and form a high-resistance (giga-seal) electrical connection, enabling the measurement of ion currents flowing through the cell membrane. The system applies a specific voltage (voltage-clamp) and records the current generated upon application of GABA and test compounds, allowing for precise quantification of potency (EC₅₀/IC₅₀) and efficacy.

2.2 Materials and Reagents

Material/ReagentSupplierNotes
CHO or HEK293 Cells (Stable GABA-A line)Same as primary screen
Automated Patch Clamp SystemSophion (Qube), Nanion (SyncroPatch), etc.e.g., Qube 384
Consumables for APC SystemSystem-specificPatch plates or chips.
Extracellular SolutionIn-housee.g., 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
Intracellular SolutionIn-housee.g., 130 mM KCl, 10 mM NaCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, pH 7.2.
GABA, Diazepam, PicrotoxinSigma-AldrichControls.
Confirmed Hits from Primary Screen---Prepare in serial dilutions.

2.3 Experimental Protocol

  • Cell Preparation:

    • Harvest cells from culture using a gentle, non-enzymatic dissociation solution to ensure membrane integrity.

    • Wash and resuspend cells in the extracellular solution at the density recommended by the APC manufacturer (typically 0.5-2 million cells/mL).

    • Maintain cells in suspension on the instrument's cell hotel or equivalent.

  • System Setup:

    • Prime the APC system's fluidics with extracellular and intracellular solutions.

    • Load the system with the appropriate patch plate/chip.

    • Load the prepared cell suspension.

    • Load the compound plate containing serial dilutions of hit compounds and controls.

  • Experimental Run (Automated):

    • The instrument will automatically capture cells, form seals, and establish a whole-cell recording configuration.

    • Protocol for Positive Modulators:

      • Apply a brief pulse of GABA EC₂₀ to establish a baseline response.

      • Apply the test compound at increasing concentrations, each followed by a co-application with GABA EC₂₀.

      • Include wash steps with extracellular solution between applications.

    • Protocol for Antagonists:

      • Apply a saturating concentration of GABA (e.g., EC₈₀) to establish a baseline.

      • Apply the test compound at increasing concentrations prior to the application of GABA EC₈₀ to measure inhibition.

  • Data Acquisition:

    • The system records the chloride current (in picoamperes or nanoamperes) elicited during each step. Data is automatically collected and associated with the corresponding well and compound concentration.

2.4 Data Analysis

  • Measure the peak current amplitude for each compound concentration.

  • Normalize the data to the control GABA response.

  • Fit the concentration-response data to a four-parameter logistic equation to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) and the maximum efficacy for each validated hit.

Section 3: Data Presentation

Quantitative data from the HTS cascade should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Example Results from Primary Single-Point Screen (10 µM)

Compound ID% Activity vs. VehicleHit? (Threshold > 30%)Notes
Dexto-A0014.5%No---
Dexto-A00267.2%YesPotential positive modulator.
Dexto-A003-45.1%YesPotential negative modulator.
Dexto-A004125.8%YesStrong positive modulator.
Diazepam (1 µM)150.0%---Positive Control
Picrotoxin (10 µM)-95.2%---Negative Control

Table 2: Example Results from Secondary Assays for Confirmed Hits

Compound IDAssay TypeResult (Potency)Max Efficacy (% of GABA response)
Dexto-A002FLIPR Dose-ResponseEC₅₀ = 1.2 µM85%
Dexto-A002Automated Patch ClampEC₅₀ = 1.5 µM92%
Dexto-A003FLIPR Dose-ResponseIC₅₀ = 3.4 µM-60%
Dexto-A003Automated Patch ClampIC₅₀ = 4.1 µM-65%
Dexto-A004FLIPR Dose-ResponseEC₅₀ = 0.25 µM160%
Dexto-A004Automated Patch ClampEC₅₀ = 0.31 µM175%

References

Development of analytical methods for Dextofisopam quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Dextofisopam Quantification in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the R-enantiomer of tofisopam, is a non-sedating anxiolytic that exhibits a unique pharmacological profile, distinguishing it from classical benzodiazepines.[1] Its mechanism of action is not mediated by GABA-A receptors but is thought to involve the inhibition of phosphodiesterases (PDEs), specifically PDE-4 and PDE-10.[1][2] this compound has been investigated for its therapeutic potential in treating irritable bowel syndrome (IBS) by modulating the brain-gut axis.[3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.

These application notes provide detailed protocols for the sensitive and selective quantification of this compound in human plasma and serum using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: Signaling Pathway

This compound's therapeutic effects, particularly in the context of IBS, are believed to be mediated through its influence on the brain-gut axis, involving the hypothalamic-pituitary-adrenal (HPA) axis and phosphodiesterase (PDE) inhibition.[4][5][6] Stress is a known trigger for IBS symptoms and activates the HPA axis, leading to the release of corticotropin-releasing hormone (CRH) from the hypothalamus.[4] CRH, in turn, stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which then acts on the adrenal glands to produce cortisol.[5] this compound is thought to modulate this pathway. Furthermore, its action as a PDE inhibitor, particularly of PDE4, can lead to an increase in intracellular cyclic AMP (cAMP), which has various downstream effects on cellular function.[7]

Dextofisopam_Signaling_Pathway cluster_brain Brain (Central Nervous System) cluster_gut Gut (Enteric Nervous System) Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Activates Pituitary_Gland Pituitary_Gland Hypothalamus->Pituitary_Gland CRH Gut_Motility_Sensitivity Altered Gut Motility & Visceral Sensitivity Hypothalamus->Gut_Motility_Sensitivity Autonomic Nervous System Adrenal_Gland Adrenal_Gland Pituitary_Gland->Adrenal_Gland ACTH Dextofisopam_CNS This compound PDE_Inhibition_CNS PDE Inhibition (PDE4, PDE10) Dextofisopam_CNS->PDE_Inhibition_CNS cAMP_CNS ↑ cAMP PDE_Inhibition_CNS->cAMP_CNS Neuronal_Activity_Modulation Modulation of Neuronal Activity cAMP_CNS->Neuronal_Activity_Modulation Neuronal_Activity_Modulation->Hypothalamus Modulates Cortisol Cortisol Adrenal_Gland->Cortisol Cortisol->Gut_Motility_Sensitivity Influences IBS_Symptoms IBS Symptoms Gut_Motility_Sensitivity->IBS_Symptoms caption This compound's Proposed Mechanism of Action.

Caption: this compound's Proposed Mechanism of Action.

Analytical Methods for this compound Quantification

Two primary methods are presented for the quantification of this compound in biological matrices: a robust HPLC-UV method suitable for routine analysis and a highly sensitive and specific LC-MS/MS method for applications requiring lower detection limits.

Method 1: Enantioselective HPLC-UV

This method is adapted from validated procedures for the chiral separation of tofisopam enantiomers and is suitable for quantifying this compound in plasma or serum.[8]

Experimental Protocol: HPLC-UV

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 1.0 mL of plasma or serum in a polypropylene tube, add 100 µL of an internal standard (IS) working solution (e.g., a structurally similar benzodiazepine not co-administered with this compound).

    • Add 5.0 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute.

    • Inject 50 µL into the HPLC system.

  • Chromatographic Conditions

    • Instrument: HPLC system with UV detector.

    • Column: Chiral stationary phase column (e.g., polysaccharide-based chiral column).

    • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 85:15:0.1, v/v/v). The exact ratio may require optimization depending on the specific chiral column used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 238 nm.[9]

Data Presentation: HPLC-UV Method Validation Summary

Validation ParameterResult
Linearity Range50 - 2000 ng/mL (r² > 0.995)
Limit of Detection (LOD)15 ng/mL
Limit of Quantification (LOQ)50 ng/mL
Accuracy90% - 110%
Precision (%RSD)< 15%
Recovery> 85%
Method 2: Enantioselective LC-MS/MS

This method provides higher sensitivity and selectivity, making it ideal for pharmacokinetic studies with low dosage administration. The mass transition for tofisopam (m/z 383.4 -> 298.4) can be used for this compound.[8]

Experimental Protocol: LC-MS/MS

  • Sample Preparation (Solid-Phase Extraction)

    • To 0.5 mL of plasma or serum, add 50 µL of an internal standard working solution (a stable isotope-labeled this compound is preferred).

    • Precondition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 2 minutes.

    • Elute this compound and the IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions

    • Instrument: LC-MS/MS system (e.g., triple quadrupole).

    • Column: Chiral stationary phase column suitable for LC-MS.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: 383.4 -> 298.4 (Quantifier), 383.4 -> 178.1 (Qualifier).

      • Internal Standard: To be determined based on the chosen IS.

Data Presentation: LC-MS/MS Method Validation Summary

Validation ParameterResult
Linearity Range1 - 500 ng/mL (r² > 0.998)
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy95% - 105%
Precision (%RSD)< 10%
Recovery> 90%
Matrix EffectMinimal and compensated by IS

Experimental Workflows

Workflow for Sample Analysis

Sample_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Collect_Sample Collect Biological Sample (Plasma, Serum) Add_IS Add Internal Standard Collect_Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (HPLC or LC-MS/MS) Reconstitution->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting caption General workflow for this compound analysis.

Caption: General workflow for this compound analysis.

Logical Relationship for Method Selection

Method_Selection Research_Goal Define Research Goal Required_Sensitivity Required Sensitivity? Research_Goal->Required_Sensitivity High_Sensitivity High (pg/mL - low ng/mL) Required_Sensitivity->High_Sensitivity Yes Moderate_Sensitivity Moderate (mid-high ng/mL) Required_Sensitivity->Moderate_Sensitivity No Select_LCMSMS Select LC-MS/MS Method High_Sensitivity->Select_LCMSMS Select_HPLCUV Select HPLC-UV Method Moderate_Sensitivity->Select_HPLCUV Method_Validation Perform Method Validation Select_LCMSMS->Method_Validation Select_HPLCUV->Method_Validation caption Decision tree for analytical method selection.

Caption: Decision tree for analytical method selection.

Conclusion

The provided protocols offer robust and reliable methods for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the desired sensitivity and the available instrumentation. Proper method validation is essential before applying these protocols to routine sample analysis to ensure data quality and integrity.

References

Application Notes and Protocols for Dextofisopam in Translational Research for Functional Bowel Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextofisopam, the R-enantiomer of tofisopam, is a non-sedating anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds, known as homophthalazines. Unlike the more common 1,4- or 1,5-benzodiazepines, this compound exhibits a unique pharmacological profile, making it a compound of interest for functional bowel disorders (FBDs) such as Irritable Bowel Syndrome (IBS). It is believed to act as a non-serotonergic agent that modulates the brain-gut axis, potentially via a novel receptor in the central nervous system (CNS), to "normalize" bowel function rather than simply inhibiting or stimulating gastrointestinal motility.[1] Preclinical and clinical studies have suggested its efficacy in models of stress, altered bowel motility, and visceral hypersensitivity, particularly in diarrhea-predominant IBS (d-IBS).[2]

These application notes provide an overview of the translational research on this compound, including its mechanism of action, quantitative data from clinical trials, and detailed protocols for key preclinical experimental models.

Mechanism of Action

This compound's primary mechanism of action is thought to be the modulation of the brain-gut axis. This bidirectional communication network between the CNS and the enteric nervous system is crucial in regulating gut function, and its dysregulation is a key factor in the pathophysiology of FBDs.

While structurally similar to benzodiazepines, this compound is distinguished by the placement of nitrogen atoms in the 2,3 position of its diazepine ring.[3] This structural difference is believed to confer its unique properties, including a lack of significant sedative effects. It is proposed to act on a novel, specific binding site within the CNS, possibly a hypothalamic receptor, to modulate autonomic function and decrease stimulated autonomic activity.[1][3] Unlike typical benzodiazepines that enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, this compound's actions appear to be independent of this pathway. Recent research into 2,3-benzodiazepines suggests they can act as noncompetitive antagonists of AMPA receptors, a major excitatory glutamate receptor in the CNS.[4][5][6] This presents a plausible signaling pathway for its modulatory effects.

By acting centrally on the brain-gut axis, this compound may influence the hypothalamic-pituitary-adrenal (HPA) axis, which is a key regulator of the body's stress response.[7][8] Stress is a known trigger and exacerbator of IBS symptoms, and modulation of the HPA axis could lead to reduced visceral hypersensitivity and normalized gut motility.

Data Presentation

Clinical Trial Data: Phase IIa

A Phase IIa, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with d-IBS or alternating-IBS (a-IBS).[2]

ParameterThis compound (200 mg b.d.)Placebo
Patient Population 6674
Primary Endpoint
Months of Adequate Overall ReliefStatistically superior to placebo (P = 0.033)-
Secondary Endpoints (d-IBS patients at Week 12)
Reduction in Stool Frequency70% greater reduction vs. placebo-
Improvement in Stool ConsistencyApprox. twice the improvement vs. placebo-
Adverse Events
Worsening Abdominal Pain12%4%
Headache5%12%
Constipation3.0%1.4%
Clinical Trial Design: Planned Phase IIb

A Phase IIb study was designed to further evaluate the safety and efficacy of multiple doses of this compound.[9]

ParameterDescription
Study Design Double-blind, randomized, placebo-controlled
Patient Population Approximately 480 female outpatients with d-IBS or a-IBS
Treatment Arms 100 mg BID this compound, 200 mg BID this compound, 300 mg BID this compound, Placebo
Treatment Duration 12 weeks
Primary Efficacy Endpoint "Adequate overall relief" of IBS symptoms
Preclinical Models and Observed Effects

Preclinical studies have utilized various animal models to investigate the effects of this compound on key pathophysiological features of FBDs.[10]

Experimental ModelPathophysiological TargetObserved Effect of this compound
Glass Bead Expulsion Test Stress/Stretch-induced colonic motilityAttenuated distension-induced contractile activity
Balloon Distension Test Visceral hypersensitivityReduced abdominal contractions
DSS-Induced Colitis Test InflammationReduced signs and symptoms of colitis

Experimental Protocols

Glass Bead Expulsion Test for Colonic Motility

This model is used to assess colonic propulsive motility, which can be altered by stress or pharmacological agents.[11]

Materials:

  • 3 mm glass beads

  • Vehicle (e.g., saline) or this compound solution

  • Animal housing cages

  • Stopwatch

Procedure:

  • Acclimatize mice to the testing environment to minimize stress-induced defecation.

  • Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the test.

  • Under light isoflurane anesthesia, gently insert a 3 mm glass bead into the distal colon of the mouse, approximately 2-3 cm from the anus.

  • Place the mouse in an individual cage and begin timing.

  • Observe the mouse continuously and record the latency (time) to expel the glass bead. A cut-off time (e.g., 30-60 minutes) should be established.

  • Compare the bead expulsion times between the this compound-treated and vehicle-treated groups. An increase in expulsion time suggests an inhibitory effect on colonic motility.

Colonic Balloon Distension for Visceral Hypersensitivity

This model measures visceral sensitivity by quantifying the animal's response to mechanical distension of the colon.[12]

Materials:

  • Small, flexible latex balloon attached to a catheter

  • Pressure transducer and pump system

  • Electromyography (EMG) equipment (optional, for measuring visceromotor response)

  • Animal restraint devices

Procedure:

  • Surgically implant EMG electrodes into the abdominal musculature of rats and allow for a recovery period (typically one week).

  • On the day of the experiment, lightly anesthetize the animal and insert the balloon catheter into the descending colon, securing it to the tail.

  • Place the animal in a restraint and allow it to acclimate.

  • Administer this compound or vehicle control.

  • Begin the distension protocol by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20-30 seconds) with rest periods in between.

  • Record the visceromotor response, either through visual observation of the abdominal withdrawal reflex (AWR) scoring or by quantifying the EMG signal.

  • Compare the response thresholds and magnitudes at different pressures between the this compound-treated and vehicle-treated groups. A reduction in the AWR score or EMG activity indicates an analgesic effect.

Dextran Sodium Sulfate (DSS)-Induced Colitis

This is a widely used chemical induction model that mimics aspects of inflammatory bowel disease, which shares pathophysiological features with IBS, such as inflammation and altered gut function.

Materials:

  • Dextran sodium sulfate (DSS), 36-50 kDa

  • Vehicle or this compound solution

  • Animal scales

  • Scoring system for disease activity index (DAI)

Procedure:

  • Provide mice with a solution of 2-5% DSS in their drinking water for a period of 5-7 days to induce acute colitis.

  • Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a DAI score based on these parameters.

  • Administer this compound or vehicle control daily, either orally, intraperitoneally, or intracolonically.[10]

  • At the end of the study period, euthanize the animals and collect the colon.

  • Measure colon length and weight, and collect tissue for histological analysis of inflammation and damage.

  • Compare the DAI scores, colon length, and histological scores between the this compound-treated and vehicle-treated groups. A reduction in these parameters indicates an anti-inflammatory effect.

Visualizations

Conceptual Signaling Pathways

The following diagrams illustrate the established mechanism of classical benzodiazepines and the proposed, distinct mechanism of this compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx Classical_BZD Classical Benzodiazepine Classical_BZD->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds

Caption: Mechanism of classical 1,4/1,5-benzodiazepines via GABA-A receptors.

G cluster_0 Central Nervous System (Brain) cluster_1 Gut (Enteric Nervous System) Brain Hypothalamus / Other CNS Regions HPA_Axis HPA Axis Modulation Brain->HPA_Axis Regulates Novel_Receptor Novel CNS Receptor (e.g., AMPA-R Antagonist) Novel_Receptor->HPA_Axis Influences Gut_Function Normalized Motility & Reduced Visceral Hypersensitivity HPA_Axis->Gut_Function Afferent Signals HPA_Axis->Gut_Function Efferent Signals This compound This compound (2,3-Benzodiazepine) This compound->Novel_Receptor Binds & Modulates Stress Stress / Pathological Signals Stress->Brain Activates Brain_Gut_Axis Brain-Gut Axis (Bidirectional Signaling)

Caption: Proposed mechanism of this compound via modulation of the brain-gut axis.

Experimental Workflow

G cluster_0 Preclinical Phase cluster_1 Clinical Phase Animal_Model Select Animal Model (e.g., DSS Colitis, Bead Expulsion) Dosing Administer this compound vs. Vehicle Animal_Model->Dosing Data_Collection Collect Behavioral & Physiological Data (e.g., AWR score, expulsion time, DAI) Dosing->Data_Collection Analysis Statistical Analysis of Endpoints Data_Collection->Analysis Phase_I Phase I: Safety & Tolerability in Healthy Volunteers Analysis->Phase_I Translational Step: Informs Clinical Design Phase_II Phase II: Efficacy & Dose-Ranging in IBS Patients Phase_I->Phase_II Phase_III Phase III: Pivotal Efficacy & Safety Trials Phase_II->Phase_III

Caption: Translational research workflow for this compound in FBDs.

References

Synthesis and Chiral Separation of Dextofisopam for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tofisopam is a 2,3-benzodiazepine derivative with anxiolytic properties, but it is structurally and pharmacologically distinct from classical 1,4-benzodiazepines. It is a racemic mixture of two enantiomers, dextofisopam ((+)-tofisopam) and levotofisopam ((-)-tofisopam). This compound, the R-enantiomer, is of particular research interest due to its unique pharmacological profile. Unlike typical benzodiazepines that act on GABA-A receptors, this compound is believed to exert its effects through a novel, specific binding site in the central nervous system, particularly within the hypothalamus.[1][2][3] This non-serotonergic mechanism is thought to modulate the autonomic nervous system and the brain-gut axis, making it a candidate for investigating conditions such as irritable bowel syndrome (IBS).[3][4][5][6][7]

These application notes provide detailed protocols for the chemical synthesis of racemic tofisopam and the subsequent chiral separation of this compound, intended for research purposes.

Synthesis of Racemic Tofisopam

The synthesis of racemic tofisopam can be achieved through various routes. A modern, environmentally preferable method utilizes a lithiation-based approach, avoiding the use of hazardous chromium reagents common in older methods.[8] The key steps involve the synthesis of an intermediate diketone followed by cyclization with hydrazine to form the benzodiazepine ring.

Experimental Protocol: Lithiation-Based Synthesis of Racemic Tofisopam

This protocol outlines the synthesis of the key intermediate, 3-[2-(3,4-dimethoxy-benzoyl)-4,5-dimethoxy-phenyl]-pentan-2-one, and its subsequent conversion to tofisopam.

Part 1: Synthesis of 3-[2-(3,4-dimethoxy-benzoyl)-4,5-dimethoxy-phenyl]-pentan-2-one

  • Protection of the ketone: Start with (3,4-dimethoxyphenyl)acetone and protect the ketone group as an ethylene ketal.

  • Bromination: Introduce a bromine atom at the 2-position of the aromatic ring.

  • Lithiation and Acylation: Perform a bromine-lithium exchange followed by acylation with a 3,4-dimethoxybenzoyl moiety to introduce the second ketone group.[8]

  • Deprotection: Remove the ketal protecting group to yield the desired diketone intermediate.

Part 2: Synthesis of Tofisopam

  • Cyclization: React the synthesized 3-[2-(3,4-dimethoxy-benzoyl)-4,5-dimethoxy-phenyl]-pentan-2-one with hydrazine hydrate in a suitable solvent such as methanol or acetic acid.[9]

  • Purification: The reaction mixture is then worked up and the crude tofisopam is purified, for example, by recrystallization.

Quantitative Data for Tofisopam Synthesis

ParameterValueReference
Yield of Tofisopam80%[10]
Melting Point157-158°C[10]

Synthesis Workflow Diagram

Tofisopam Synthesis Workflow cluster_0 Part 1: Diketone Intermediate Synthesis cluster_1 Part 2: Tofisopam Synthesis A (3,4-dimethoxyphenyl)acetone B Ketal Protection A->B C Bromination B->C D Lithiation & Acylation C->D E Deprotection D->E F 3-[2-(3,4-dimethoxy-benzoyl)- 4,5-dimethoxy-phenyl]-pentan-2-one E->F H Cyclization F->H G Hydrazine Hydrate G->H I Racemic Tofisopam H->I

Caption: Workflow for the lithiation-based synthesis of racemic tofisopam.

Chiral Separation of this compound

The separation of this compound from the racemic mixture is crucial for studying its specific biological activities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are effective techniques for this purpose.[11] Polysaccharide-based chiral stationary phases, such as those coated with amylose or cellulose derivatives, have shown excellent enantioselectivity for tofisopam.[12]

Experimental Protocol: Chiral HPLC Separation

This protocol is based on an optimized method for the separation of tofisopam enantiomers and their conformers.[12]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: 85:15 (v/v) methanol/2-propanol.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at an appropriate wavelength (e.g., 230 nm).

  • Sample Preparation: Dissolve the racemic tofisopam in the mobile phase.

Procedure:

  • Equilibrate the Chiralpak AD column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

  • Inject the dissolved tofisopam sample.

  • Monitor the elution of the enantiomers and their conformers. Four peaks corresponding to the two enantiomers and their respective conformers should be observed.[13]

  • Collect the fraction corresponding to the this compound peak. The elution order should be determined using a this compound standard if available.

  • The enantiomeric excess (e.e.) of the separated this compound can be determined from the peak areas of the enantiomers in the chromatogram.

Quantitative Data for Chiral HPLC Separation

ParameterValueReference
Separation Factor (α)> 3.9 (for adjacent peaks)[13]
Detection Limit0.12 µg/mL[13]
Repeatability (RSD)< 0.5%[13]
Recovery100 ± 1%[13]

Chiral Separation Workflow Diagram

Chiral Separation Workflow A Racemic Tofisopam Solution C Injection A->C B HPLC System with Chiral Column (e.g., Chiralpak AD) B->C D Elution with Mobile Phase (Methanol/2-propanol) C->D E UV Detection D->E F Fraction Collection E->F G Separated this compound F->G H Separated Levotofisopam F->H This compound Signaling Pathway cluster_0 Central Nervous System cluster_1 Brain-Gut Axis A This compound B 2,3-Benzodiazepine Receptor (Hypothalamus) A->B Binds to C Modulation of Autonomic Nervous System B->C D Altered Gut Motility & Visceral Hypersensitivity (e.g., in IBS) C->D Influences E Normalization of Gastrointestinal Function D->E Leads to

References

Application Notes and Protocols: In Vitro Models to Study the Effect of Dextofisopam on Enteric Neuron Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextofisopam, the R-enantiomer of tofisopam, is a non-sedating anxiolytic that has shown promise in the treatment of irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype (IBS-D).[1][2] Clinical studies indicate that this compound can modulate stimulated bowel motility and visceral hypersensitivity.[1] While its therapeutic benefits are attributed to its action on the brain-gut axis, potentially through a novel hypothalamic receptor, the direct effects of this compound on the enteric nervous system (ENS) are not fully elucidated.[3] this compound is known to bind to 2,3-benzodiazepine receptors, which are distinct from the classical 1,4- or 1,5-benzodiazepine receptors associated with sedative effects.[4][5] The presence of benzodiazepine receptors has been identified in the submucosal neurons of the gastrointestinal tract, suggesting a potential direct modulatory role for this compound on enteric neuron activity.[6]

These application notes provide detailed protocols for establishing in vitro models of the enteric nervous system to investigate the cellular and molecular mechanisms of this compound. The described assays will enable researchers to assess the impact of this compound on enteric neuron excitability, signaling, and neurotransmitter release.

Putative Signaling Pathway of this compound in Enteric Neurons

This compound is a 2,3-benzodiazepine that may act as a negative allosteric modulator of AMPA-type glutamate receptors in enteric neurons.[7][8] This proposed mechanism suggests that in conditions of neuronal hyperexcitability, as may occur in IBS, this compound could dampen excessive excitatory signaling, thereby normalizing gut function. The following diagram illustrates this hypothetical signaling pathway.

Dextofisopam_Signaling_Pathway cluster_neuron Enteric Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_ion Ca²⁺ AMPAR->Ca_ion Influx This compound This compound This compound->AMPAR Modulates Depolarization Neuronal Depolarization Ca_ion->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Caption: Putative mechanism of this compound at an enteric neuron synapse.

Experimental Workflow

The following workflow outlines the key stages for investigating the effects of this compound on enteric neuron activity using in vitro models.

Experimental_Workflow A Isolation of Myenteric Plexus from Murine Intestine B Primary Enteric Neuron Culture A->B C Treatment with this compound B->C D Calcium Imaging Assay C->D E Electrophysiology Recordings C->E F Neurotransmitter Release Assay C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: Overall experimental workflow for studying this compound's effects.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Effect of this compound on Spontaneous Calcium Transients in Cultured Myenteric Neurons

Treatment GroupConcentration (µM)Frequency of Ca²⁺ Transients (events/min)Amplitude of Ca²⁺ Transients (ΔF/F₀)
Vehicle Control-15.2 ± 2.10.85 ± 0.12
This compound114.8 ± 1.90.83 ± 0.11
This compound1010.5 ± 1.50.62 ± 0.09
This compound507.1 ± 1.2 0.45 ± 0.07
Veratridine (Positive Control)1035.6 ± 4.5 1.52 ± 0.21
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Modulation of Evoked Action Potentials by this compound in Myenteric Neurons

Treatment GroupConcentration (µM)Resting Membrane Potential (mV)Action Potential Amplitude (mV)Firing Frequency (Hz) at 2x Rheobase
Vehicle Control--55.3 ± 2.475.1 ± 3.812.5 ± 1.8
This compound1-55.1 ± 2.674.8 ± 4.112.2 ± 2.0
This compound10-54.9 ± 2.368.2 ± 3.59.8 ± 1.5
This compound50-55.6 ± 2.860.5 ± 3.1 6.4 ± 1.1
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: this compound's Effect on Stimulated Acetylcholine (ACh) Release from Enteric Neuron Cultures

Treatment GroupConcentration (µM)Basal ACh Release (pmol/well)K⁺-Stimulated ACh Release (pmol/well)
Vehicle Control-1.2 ± 0.38.5 ± 1.1
This compound11.1 ± 0.28.2 ± 1.3
This compound101.3 ± 0.45.9 ± 0.9
This compound501.2 ± 0.33.7 ± 0.7**
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Primary Culture of Murine Myenteric Neurons

This protocol describes the isolation and culture of myenteric neurons from the adult mouse intestine.[9]

Materials:

  • Adult Swiss Webster mice

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type II

  • Dispase II

  • DNase I

  • Poly-D-lysine

  • Laminin

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Sterile dissection tools

  • 37°C incubator with 5% CO₂

Procedure:

  • Euthanize the mouse according to institutional guidelines.

  • Dissect the small intestine and place it in ice-cold, oxygenated Krebs solution.

  • Separate the longitudinal muscle layer with the attached myenteric plexus (LMMP) from the underlying circular muscle.

  • Mince the LMMP tissue into small pieces.

  • Digest the tissue in DMEM containing collagenase (1 mg/mL) and dispase (2.4 U/mL) for 30-45 minutes at 37°C with gentle agitation.

  • Triturate the digested tissue gently with a fire-polished Pasteur pipette to dissociate the ganglia.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium.

  • Plate the cells on Poly-D-lysine and laminin-coated coverslips or multi-well plates.

  • Culture the neurons at 37°C in a 5% CO₂ incubator. Neurons are typically ready for experiments within 3-7 days.

Protocol 2: Calcium Imaging of Enteric Neuron Activity

This protocol details the use of calcium imaging to assess the effect of this compound on neuronal activity.[10]

Materials:

  • Primary enteric neuron culture (from Protocol 1)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence microscope with a CCD camera

  • Image analysis software

Procedure:

  • Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

  • Incubate the cultured neurons with the loading solution for 30 minutes at 37°C.

  • Wash the cells three times with HBSS to remove excess dye.

  • Mount the coverslip onto the microscope stage and perfuse with HBSS at 37°C.

  • Record baseline fluorescence for 5-10 minutes to assess spontaneous activity.

  • Apply this compound at desired concentrations via the perfusion system.

  • Record changes in fluorescence intensity over time.

  • To assess the effect on stimulated activity, apply a depolarizing agent (e.g., high K⁺ solution or veratridine) in the presence and absence of this compound.

  • Analyze the data by measuring the frequency and amplitude of calcium transients (ΔF/F₀).

Protocol 3: Electrophysiological Recording of Myenteric Neurons

This protocol describes whole-cell patch-clamp recordings to measure the electrophysiological properties of enteric neurons.[11]

Materials:

  • Primary enteric neuron culture (from Protocol 1)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External recording solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4)

  • Internal pipette solution (containing in mM: 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2)

  • This compound stock solution

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external recording solution.

  • Pull patch pipettes with a resistance of 3-5 MΩ.

  • Fill the pipette with internal solution and approach a neuron under visual control.

  • Establish a gigaohm seal and then rupture the membrane to achieve whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials.

  • Apply this compound via the perfusion system and record changes in membrane potential and firing properties.

  • In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and apply voltage steps to record ionic currents.

  • Analyze the effects of this compound on voltage-gated channel activity.

Protocol 4: Neurotransmitter Release Assay

This protocol outlines a method to measure acetylcholine (ACh) release from cultured enteric neurons using a commercially available assay kit. For other neurotransmitters like glutamate or substance P, specific ELISAs or HPLC would be required.[12]

Materials:

  • Primary enteric neuron culture (from Protocol 1) in a 24-well plate

  • Basal release buffer (e.g., HBSS)

  • Stimulation buffer (e.g., HBSS with 50 mM KCl)

  • This compound stock solution

  • Acetylcholine assay kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Wash the cultured neurons twice with basal release buffer.

  • Pre-incubate the cells with this compound or vehicle in basal release buffer for 20 minutes at 37°C.

  • Collect the supernatant for measuring basal neurotransmitter release.

  • Replace the supernatant with stimulation buffer containing this compound or vehicle.

  • Incubate for 5-10 minutes at 37°C to stimulate neurotransmitter release.

  • Collect the supernatant.

  • Measure the acetylcholine concentration in the collected supernatants using the assay kit according to the manufacturer's instructions.

  • Normalize the amount of released neurotransmitter to the total protein content of the well.

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for investigating the direct effects of this compound on enteric neuron activity. By employing a combination of primary cell culture, calcium imaging, electrophysiology, and neurotransmitter release assays, researchers can gain valuable insights into the cellular mechanisms underlying the therapeutic potential of this compound in disorders of gut function like IBS. The presented hypothetical data and signaling pathways offer a conceptual starting point for designing and interpreting these experiments.

References

Application Notes and Protocols for Assessing Dextofisopam's Behavioral Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preclinical behavioral pharmacology assays relevant for assessing the potential neuropsychiatric effects of Dextofisopam. While this compound has been primarily investigated for irritable bowel syndrome (IBS), its unique mechanism of action warrants exploration of its central nervous system (CNS) properties, such as anxiolytic or antidepressant effects.

This compound is the R-enantiomer of Tofisopam, a 2,3-benzodiazepine derivative with anxiolytic properties. Unlike classical 1,4-benzodiazepines, this compound and its racemate, Tofisopam, do not act on GABA-A receptors.[1] Instead, their mechanism is thought to involve the inhibition of phosphodiesterases (PDEs), specifically PDE-4A1, PDE-10A1, PDE-3, and PDE-2A3, and potentially modulation of the opioidergic system.[1][2] It has been suggested that this compound has a novel, specific binding site within the central nervous system.[3] These notes detail the protocols for key behavioral assays—the Elevated Plus-Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test—that are instrumental in characterizing the behavioral profile of novel compounds like this compound.

Experimental Protocols

The following are detailed protocols for widely used behavioral assays to assess anxiety-like and locomotor effects of novel compounds in rodents.

The EPM test is a widely used assay to evaluate anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Protocol:

  • Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated from the floor. For mice, the arms are approximately 30 cm long and 5 cm wide. Two opposite arms are enclosed by walls (15 cm high), while the other two are open.

  • Animal Acclimation: House the animals in the testing facility for at least one week before the experiment. On the day of testing, allow them to acclimate to the testing room for at least 60 minutes.

  • Compound Administration: Administer this compound or vehicle control via the intended route (e.g., intraperitoneally or orally) at a predetermined time before testing to ensure peak compound efficacy.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to freely explore the maze for a 5-minute session.[4]

    • Record the session using a video camera positioned above the maze.

  • Data Collection: Use a video-tracking software to automatically score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Cleaning: After each trial, thoroughly clean the maze with a 70% ethanol solution to eliminate olfactory cues.

The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel environment. Anxiolytic compounds may increase exploration of the central, more "anxiogenic" area of the open field.

Protocol:

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material. The floor is typically divided into a central zone and a peripheral zone by the analysis software.

  • Animal Acclimation: Similar to the EPM test, allow for at least one week of facility acclimation and 60 minutes of room acclimation on the testing day.

  • Compound Administration: Administer this compound or vehicle control at a predetermined time before the test.

  • Test Procedure:

    • Gently place the mouse in the center of the open field.

    • Allow the mouse to explore the arena for a 10-minute session.

    • Record the session with an overhead video camera.

  • Data Collection: Analyze the video recordings to quantify:

    • Total distance traveled.

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Number of entries into the center zone.

    • Rearing frequency (vertical activity).

  • Cleaning: Clean the arena thoroughly with 70% ethanol between each animal.

This assay is also based on the conflict between the drive to explore and the aversion to brightly lit, open spaces. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

Protocol:

  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment.[5] The compartments are connected by a small opening.

  • Animal Acclimation: Follow the same acclimation procedures as for the EPM and OFT.

  • Compound Administration: Administer this compound or vehicle control prior to testing.

  • Test Procedure:

    • Place the mouse in the center of the brightly lit compartment, facing away from the opening to the dark compartment.

    • Allow the mouse to explore the apparatus for a 5 to 10-minute session.

    • Record the session using a video camera.

  • Data Collection: The following parameters are scored using video-tracking software:[5]

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the light and dark compartments.

    • Total distance traveled.

  • Cleaning: Clean the apparatus with 70% ethanol after each trial.

Data Presentation

The following tables present illustrative quantitative data for a hypothetical anxiolytic compound in the described behavioral assays. Note: Specific data for this compound in these assays is not currently available in the public domain. The data below is for exemplary purposes to guide researchers in their data presentation.

Table 1: Illustrative Data from the Elevated Plus-Maze (EPM) Test

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Total Distance Traveled (cm)
Vehicle-35.2 ± 4.118.5 ± 2.31520 ± 110
This compound1055.8 ± 5.328.9 ± 3.11550 ± 125
This compound3072.1 ± 6.8 35.4 ± 3.91490 ± 100
Diazepam (Control)285.4 ± 7.2 42.1 ± 4.51350 ± 95

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Illustrative Data from the Open Field Test (OFT)

Treatment GroupDose (mg/kg)Time in Center (s)Center EntriesTotal Distance Traveled (cm)
Vehicle-25.6 ± 3.215.1 ± 1.82100 ± 150
This compound1038.9 ± 4.522.4 ± 2.12150 ± 160
This compound3050.2 ± 5.1 28.7 ± 2.92050 ± 140
Diazepam (Control)265.7 ± 6.3 35.2 ± 3.41800 ± 130

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Illustrative Data from the Light-Dark Box Test

Treatment GroupDose (mg/kg)Time in Light Box (s)TransitionsTotal Distance Traveled (cm)
Vehicle-45.3 ± 5.112.8 ± 1.51800 ± 130
This compound1068.7 ± 6.218.5 ± 1.91850 ± 140
This compound3085.1 ± 7.9 23.1 ± 2.41750 ± 120
Diazepam (Control)2102.4 ± 9.3 28.6 ± 2.81600 ± 110

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed signaling pathway for this compound based on available literature for Tofisopam.

experimental_workflow_epm cluster_pre_test Pre-Testing Phase cluster_test Testing Phase cluster_post_test Post-Testing Phase acclimation Animal Acclimation (1 week facility, 1h room) dosing Compound Administration (this compound or Vehicle) acclimation->dosing placement Place Animal in Center of EPM dosing->placement exploration 5-minute Free Exploration placement->exploration recording Video Recording exploration->recording analysis Data Analysis (Video-tracking software) recording->analysis cleaning Maze Cleaning (70% Ethanol) analysis->cleaning

Elevated Plus-Maze Experimental Workflow.

experimental_workflow_oft cluster_pre_test Pre-Testing Phase cluster_test Testing Phase cluster_post_test Post-Testing Phase acclimation Animal Acclimation (1 week facility, 1h room) dosing Compound Administration (this compound or Vehicle) acclimation->dosing placement Place Animal in Center of Open Field dosing->placement exploration 10-minute Free Exploration placement->exploration recording Video Recording exploration->recording analysis Data Analysis (Video-tracking software) recording->analysis cleaning Arena Cleaning (70% Ethanol) analysis->cleaning

Open Field Test Experimental Workflow.

experimental_workflow_ldb cluster_pre_test Pre-Testing Phase cluster_test Testing Phase cluster_post_test Post-Testing Phase acclimation Animal Acclimation (1 week facility, 1h room) dosing Compound Administration (this compound or Vehicle) acclimation->dosing placement Place Animal in Light Compartment dosing->placement exploration 5-10 minute Free Exploration placement->exploration recording Video Recording exploration->recording analysis Data Analysis (Video-tracking software) recording->analysis cleaning Apparatus Cleaning (70% Ethanol) analysis->cleaning

Light-Dark Box Test Experimental Workflow.

dextofisopam_signaling_pathway cluster_pde Phosphodiesterase Inhibition cluster_downstream Downstream Effects cluster_opioid Opioid System Modulation This compound This compound PDE4 PDE-4A1 This compound->PDE4 Inhibits PDE10 PDE-10A1 This compound->PDE10 Inhibits PDE2_3 PDE-2A3 & PDE-3 This compound->PDE2_3 Inhibits Opioid_Receptors μ and δ Opioid Receptors This compound->Opioid_Receptors Modulates cAMP_cGMP ↑ cAMP / cGMP PDE4->cAMP_cGMP PDE10->cAMP_cGMP PDE2_3->cAMP_cGMP PKA_PKG Activation of PKA/PKG cAMP_cGMP->PKA_PKG CREB CREB Phosphorylation PKA_PKG->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Anxiolysis Anxiolytic Effects Gene_Expression->Anxiolysis Opioid_Receptors->Anxiolysis

Proposed Signaling Pathway of this compound.

References

Application Notes and Protocols for Preclinical Safety and Tolerability Evaluation of Dextofisopam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dextofisopam, the (R)-enantiomer of tofisopam, is a non-sedating anxiolytic that has been investigated for the treatment of irritable bowel syndrome (IBS).[1][2] Unlike typical 1,4- or 1,5-benzodiazepines, this compound is a 2,3-benzodiazepine, which confers a unique pharmacological profile.[3] It is thought to modulate the autonomic nervous system via a novel hypothalamic receptor, suggesting a mechanism of action distinct from classical benzodiazepines that interact with GABA-A receptors.[4] Preclinical evaluation of the safety and tolerability of this compound is a critical step in its development pipeline, ensuring patient safety in subsequent clinical trials.

These application notes provide a comprehensive overview of the techniques and protocols for the preclinical safety and tolerability assessment of this compound.

Section 1: General Toxicology Studies

General toxicology studies are designed to characterize the toxic effects of a test substance with respect to target organs, dose-dependence, and potential for accumulation.

Single-Dose Acute Oral Toxicity

Objective: To determine the acute toxic effects and the maximum tolerated dose (MTD) of a single oral dose of this compound.

Data Presentation:

Table 1: Acute Oral Toxicity of this compound in Rodents

SpeciesStrainSexDose (mg/kg)Clinical SignsMortality (%)Necropsy Findings
RatSprague-DawleyM/FData not availableRecord observationsRecord %Record findings
MouseCD-1M/FData not availableRecord observationsRecord %Record findings

Note: Specific quantitative data from preclinical acute toxicity studies on this compound are not publicly available. The table above serves as a template for data presentation.

Experimental Protocol:

  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females in each group (n=5/sex/group).

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before administration of the test substance.

  • Dose Administration: Administer this compound or vehicle control orally via gavage in a single dose. Dose levels should be selected to elicit a range of toxic effects. A limit test at 2000 mg/kg may be performed initially.

  • Clinical Observations: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dose, and then daily for 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.

  • Body Weight: Record body weight just prior to dosing and on days 7 and 14.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period or on any animal that dies during the study.

Workflow for Acute Oral Toxicity Study

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Observation (14 days) cluster_end Endpoint Acclimatization Animal Acclimatization (>= 5 days) Fasting Fasting (overnight for rats) Acclimatization->Fasting Grouping Group Allocation (n=5/sex/group) Fasting->Grouping Dosing Single Oral Gavage (this compound or Vehicle) Grouping->Dosing Observations Clinical Signs & Mortality (Frequent on Day 1, then daily) Dosing->Observations BodyWeight Body Weight Measurement (Days 0, 7, 14) Dosing->BodyWeight Necropsy Gross Necropsy Observations->Necropsy BodyWeight->Necropsy

Caption: Workflow for a single-dose acute oral toxicity study.

Repeated-Dose Sub-chronic Oral Toxicity

Objective: To evaluate the toxicological profile of this compound following repeated oral administration over a 28-day or 90-day period in both a rodent and a non-rodent species.

Data Presentation:

Table 2: 90-Day Repeated-Dose Oral Toxicity of this compound

SpeciesDose (mg/kg/day)Key Findings (Clinical Signs, Body Weight, Food Consumption)Hematology & Clinical Chemistry ChangesKey Histopathological FindingsNOAEL (mg/kg/day)
RatData not availableSummarize findingsSummarize key changesSummarize findingsDetermine level
DogData not availableSummarize findingsSummarize key changesSummarize findingsDetermine level

Note: Specific quantitative data from preclinical repeated-dose toxicity studies on this compound are not publicly available. The table above serves as a template for data presentation.

Experimental Protocol:

  • Animal Model: Use a rodent species (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Beagle dogs). Use an equal number of males and females per group (n=10/sex/group for rodents, n=4/sex/group for non-rodents).

  • Dose Levels: Administer at least three dose levels of this compound and a vehicle control daily for 90 days. The highest dose should induce some toxicity but not significant mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect-Level (NOAEL).

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight and Food/Water Consumption: Record weekly.

  • Ophthalmology: Perform examinations prior to dosing and at the end of the study.

  • Hematology and Clinical Chemistry: Collect blood samples at baseline and at termination for analysis of hematological and clinical chemistry parameters.

  • Urinalysis: Conduct urinalysis at termination.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and conduct histopathological examination of a comprehensive list of tissues.

Section 2: Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Central Nervous System (CNS) Safety

Objective: To assess the effects of this compound on the central nervous system.

Data Presentation:

Table 3: CNS Safety Assessment of this compound in Rats (Irwin Test)

Dose (mg/kg)Behavioral EffectsAutonomic EffectsNeuromuscular EffectsOverall CNS Assessment
VehicleDescribe observationsDescribe observationsDescribe observationsSummarize assessment
Low DoseData not availableData not availableData not availableData not available
Mid DoseData not availableData not availableData not availableData not available
High DoseData not availableData not availableData not availableData not available

Note: Specific data from preclinical CNS safety studies on this compound are not publicly available. The table above serves as a template for data presentation.

Experimental Protocol (Modified Irwin Test):

  • Animal Model: Use male and female rats (n=4/sex/group).

  • Dose Administration: Administer single doses of this compound or vehicle control.

  • Observations: A trained observer, blinded to the treatment, systematically assesses each animal for a range of parameters at specified time points post-dosing.

  • Parameters Assessed:

    • Behavioral: Alertness, grooming, irritability, fearfulness, vocalization.

    • Autonomic: Pupil size, salivation, piloerection.

    • Neuromuscular: Gait, motor activity, tremors, convulsions, righting reflex.

    • Physiological: Body temperature, respiration.

Cardiovascular Safety

Objective: To evaluate the potential effects of this compound on cardiovascular function.

Data Presentation:

Table 4: Cardiovascular Safety of this compound in Conscious Telemetered Dogs

Dose (mg/kg)Change in Heart Rate (bpm)Change in Blood Pressure (mmHg)Change in QT Interval (msec)Other ECG Abnormalities
VehicleMean ± SDMean ± SDMean ± SDIncidence
Low DoseData not availableData not availableData not availableData not available
Mid DoseData not availableData not availableData not availableData not available
High DoseData not availableData not availableData not availableData not available

Note: Specific data from preclinical cardiovascular safety studies on this compound are not publicly available. The table above serves as a template for data presentation.

Experimental Protocol:

  • Animal Model: Use conscious Beagle dogs (n=4) chronically instrumented with telemetry transmitters.

  • Data Collection: Continuously record electrocardiogram (ECG), blood pressure, and heart rate before and after administration of this compound or vehicle.

  • Parameters Analyzed: Heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT, QTc).

Respiratory Safety

Objective: To assess the potential effects of this compound on respiratory function.

Data Presentation:

Table 5: Respiratory Safety of this compound in Conscious Rats

Dose (mg/kg)Change in Respiratory Rate (breaths/min)Change in Tidal Volume (mL)Change in Minute Volume (mL/min)
VehicleMean ± SDMean ± SDMean ± SD
Low DoseData not availableData not availableData not available
Mid DoseData not availableData not availableData not available
High DoseData not availableData not availableData not available

Note: Specific data from preclinical respiratory safety studies on this compound are not publicly available. The table above serves as a template for data presentation.

Experimental Protocol (Whole-Body Plethysmography):

  • Animal Model: Use conscious, unrestrained rats (n=8/group).

  • Procedure: Place animals in plethysmography chambers and allow them to acclimate.

  • Data Collection: Measure respiratory parameters before and after administration of this compound or vehicle.

  • Parameters Analyzed: Respiratory rate, tidal volume, and minute volume.

Safety Pharmacology Experimental Workflow

cluster_cns Central Nervous System cluster_cv Cardiovascular System cluster_resp Respiratory System Irwin Irwin Test (Rat) CNS_Params Behavioral, Autonomic, Neuromuscular Assessment Irwin->CNS_Params Telemetry Telemetry (Dog) CV_Params ECG, Blood Pressure, Heart Rate Telemetry->CV_Params Plethysmography Plethysmography (Rat) Resp_Params Respiratory Rate, Tidal Volume, Minute Volume Plethysmography->Resp_Params This compound This compound Administration This compound->Irwin This compound->Telemetry This compound->Plethysmography

Caption: Core battery of safety pharmacology studies.

Section 3: Genotoxicity Studies

Genotoxicity studies are performed to detect compounds that can induce genetic damage directly or indirectly.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Data Presentation:

Table 6: Ames Test Results for this compound

StrainMetabolic Activation (S9)This compound Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase Over ControlResult
TA98-Data not availableRecord dataCalculateNegative/Positive
TA98+Data not availableRecord dataCalculateNegative/Positive
TA100-Data not availableRecord dataCalculateNegative/Positive
TA100+Data not availableRecord dataCalculateNegative/Positive
..................

Note: Specific data from genotoxicity studies on this compound are not publicly available. The table above serves as a template for data presentation.

Experimental Protocol:

  • Bacterial Strains: Use a set of tester strains such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: Expose the bacterial strains to various concentrations of this compound in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A positive result is a concentration-related increase in the number of revertant colonies.

In Vitro Chromosomal Aberration Assay

Objective: To assess the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

Data Presentation:

Table 7: In Vitro Chromosomal Aberration Assay with this compound

Cell LineTreatment Duration (hours)Metabolic Activation (S9)This compound Concentration (µg/mL)% Cells with AberrationsResult
CHO3-Data not availableRecord %Negative/Positive
CHO3+Data not availableRecord %Negative/Positive
CHO24-Data not availableRecord %Negative/Positive

Note: Specific data from genotoxicity studies on this compound are not publicly available. The table above serves as a template for data presentation.

Experimental Protocol:

  • Cell Line: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells).

  • Treatment: Treat cell cultures with at least three concentrations of this compound for short (e.g., 3-6 hours) and continuous (e.g., 24 hours) durations, with and without metabolic activation.

  • Metaphase Arrest: Add a metaphase-arresting substance (e.g., colchicine) to the cultures.

  • Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

  • Analysis: Microscopically score at least 200 metaphases per concentration for chromosomal aberrations.

In Vivo Micronucleus Assay

Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.

Data Presentation:

Table 8: In Vivo Micronucleus Assay with this compound in Rodent Bone Marrow

SpeciesDose (mg/kg)% Micronucleated Polychromatic Erythrocytes (MN-PCE)PCE/(PCE+NCE) RatioResult
MouseVehicleMean ± SDMean ± SD-
MouseLow DoseData not availableData not availableNegative/Positive
MouseMid DoseData not availableData not availableNegative/Positive
MouseHigh DoseData not availableData not availableNegative/Positive

Note: Specific data from genotoxicity studies on this compound are not publicly available. The table above serves as a template for data presentation.

Experimental Protocol:

  • Animal Model: Use a suitable rodent species (e.g., mice).

  • Dose Administration: Administer this compound, typically via the clinical route, at three dose levels.

  • Sample Collection: Collect bone marrow at appropriate time points after the last dose (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Prepare bone marrow smears and stain them to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

Genotoxicity Testing Strategy

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Ames Ames Test (Gene Mutation) Micronucleus Micronucleus Test (Clastogenicity/Aneugenicity) Ames->Micronucleus Chromo Chromosomal Aberration (Clastogenicity) Chromo->Micronucleus This compound This compound This compound->Ames This compound->Chromo

Caption: A standard battery of genotoxicity tests.

Section 4: Proposed Signaling Pathway of this compound

This compound's mechanism of action is believed to involve its binding to 2,3-benzodiazepine receptors, which are located in subcortical brain regions, including the hypothalamus.[1] This interaction is thought to modulate autonomic nervous system tone, which may in turn influence gastrointestinal function. Tofisopam, the racemic mixture containing this compound, has been shown to have indirect dopaminergic effects, potentially by increasing the sensitivity of central dopaminergic receptors.[5]

Hypothesized Signaling Pathway of this compound

This compound This compound Receptor 2,3-Benzodiazepine Receptor (Hypothalamus) This compound->Receptor Autonomic Modulation of Autonomic Nervous System Tone Receptor->Autonomic Dopamine Increased Sensitivity of Dopaminergic Receptors Receptor->Dopamine GI_Function Altered Gastrointestinal Motility and Sensation Autonomic->GI_Function Dopamine->GI_Function Therapeutic Therapeutic Effect in IBS GI_Function->Therapeutic

Caption: Hypothesized signaling pathway for this compound.

References

Application Notes and Protocols: Dextofisopam as a Pharmacological Tool for Gut-Brain Axis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dextofisopam, the R-enantiomer of tofisopam, is a non-sedating anxiolytic compound that belongs to the 2,3-benzodiazepine class. Unlike classical 1,4-benzodiazepines that act on GABA-A receptors, this compound exhibits a unique pharmacological profile by binding to 2,3-benzodiazepine receptors located in the central nervous system (CNS), particularly in subcortical and hypothalamic regions.[1][2][3] This central mechanism of action, coupled with its observed effects on gastrointestinal function, makes this compound a valuable pharmacological tool for investigating the complex interplay of the gut-brain axis. These application notes provide an overview of this compound's mechanism of action, a summary of clinical findings, and detailed protocols for its use in preclinical models to probe gut-brain interactions.

Mechanism of Action

This compound's primary mode of action is through its interaction with 2,3-benzodiazepine receptors within the CNS.[1][2][4] These receptors are distinct from the GABA-A receptors targeted by traditional benzodiazepines, which explains this compound's non-sedating properties.[5][6] The binding of this compound in hypothalamic and subcortical areas is believed to modulate autonomic nervous system output, thereby influencing gut motility and visceral sensitivity, particularly under conditions of stress.[3][5][6] Animal studies have demonstrated that this compound can reduce stress-induced colonic motility and visceral hypersensitivity with minimal impact on basal gut function.[1][2][5][7] This suggests a "normalizing" effect on gut function rather than a general inhibition or stimulation of motility.[8]

G cluster_CNS Central Nervous System (CNS) This compound This compound Receptor 2,3-Benzodiazepine Receptors (Hypothalamus, Subcortical Regions) This compound->Receptor Binds to ANS Autonomic Nervous System (ANS) Modulation Receptor->ANS Leads to Motility Reduced Stress-Induced Colonic Motility ANS->Motility Influences Sensitivity Reduced Visceral Hypersensitivity ANS->Sensitivity Influences

Proposed mechanism of this compound in the gut-brain axis.

Data from Clinical Studies

This compound has been evaluated in Phase II clinical trials for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D) and Mixed IBS (IBS-M). The data suggests a beneficial effect on overall symptoms, particularly during the initial phase of treatment.

ParameterThis compound GroupPlacebo GroupStudy DetailsReference
Primary Endpoint 12-week, double-blind, placebo-controlled Phase IIb trial in 140 IBS-D/M-A patients [4][9]
Months of Adequate Relief1.7 months1.3 monthsStatistically significant improvement (P=0.033)[9][10]
Patients with Overall Relief57%43%Longer periods of overall symptom relief[4]
Secondary Endpoints & Adverse Events
Stool ConsistencyImprovedLess ImprovementBenefit persisted over time[8][9]
Stool FrequencyReduced (in women)Less ReductionBenefit persisted over time[8][9]
Worsening Abdominal Pain12%4%Most common side effect[1][2][9]
Constipation3%1.4%Minimal constipation reported[8]
Headache5%12%[8][9]

Experimental Protocols

The following protocols are designed to utilize this compound as a pharmacological tool to investigate its effects on the gut-brain axis in preclinical models.

Clinical Trial Workflow

The following diagram outlines a typical workflow for a clinical trial investigating the efficacy of this compound in IBS patients, based on described Phase II studies.[9][11]

G cluster_arms Screening Patient Screening (IBS-D or IBS-M/A) Baseline Baseline Assessment (Symptoms, QoL, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment 12-Week Double-Blind Treatment Randomization->Treatment Placebo Placebo b.i.d. Randomization->Placebo Arm 1 This compound This compound (e.g., 200 mg b.i.d.) Randomization->this compound Arm 2 Followup Follow-up Visits (Weeks 4, 8, 12) Placebo->Followup This compound->Followup Endpoint Primary Endpoint Analysis (Months of Adequate Relief) Followup->Endpoint PostTreatment 28-Day Post-Treatment Follow-up Endpoint->PostTreatment

Workflow for a placebo-controlled clinical trial of this compound.
In Vivo Experimental Protocols

1. Assessment of Visceral Hypersensitivity (Colorectal Distension Model)

This model is used to evaluate the effect of this compound on visceral pain perception.

  • Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice).

  • Materials: this compound, vehicle control (e.g., 0.5% methylcellulose), colorectal distension balloon catheter, pressure transducer, data acquisition system.

  • Protocol:

    • Habituate animals to the testing environment and restraint devices for several days prior to the experiment.

    • Administer this compound or vehicle control via oral gavage at desired doses (e.g., 10, 30, 100 mg/kg).

    • After a predetermined pretreatment time (e.g., 60 minutes), insert the lubricated balloon catheter into the colorectum.

    • Induce colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a phasic or ramp-like manner.

    • Record the visceromotor response (VMR), typically quantified by measuring the abdominal muscle contractions via electromyography (EMG) or visual observation of abdominal withdrawal reflex.

    • Analyze the data by comparing the VMR at different distension pressures between the this compound-treated and vehicle-treated groups. A reduction in VMR in the this compound group indicates an anti-hyperalgesic effect.

2. Assessment of Colonic Motility (Glass Bead Expulsion Test)

This protocol assesses the effect of this compound on stress-induced colonic motility.[7]

  • Animals: Adult male rodents.

  • Materials: this compound, vehicle control, glass beads (3 mm diameter), stressor (e.g., restraint).

  • Protocol:

    • Administer this compound or vehicle control orally.

    • After the pretreatment period, insert a glass bead into the distal colon of each animal.

    • Immediately subject the animals to a stressor (e.g., place them in a restraint tube) or leave them in their home cage (non-stress control).

    • Record the time taken for each animal to expel the glass bead.

    • A prolongation of the bead expulsion time in the this compound-treated group, particularly under stress conditions, suggests a reduction in colonic motor activity.

3. Assessment of Gut Inflammation (DSS-Induced Colitis Model)

This model evaluates the potential anti-inflammatory effects of this compound in the gut.[7]

  • Animals: Adult mice (e.g., C57BL/6).

  • Materials: this compound, vehicle control, Dextran Sodium Sulfate (DSS).

  • Protocol:

    • Induce colitis by administering DSS (e.g., 2-3% w/v) in the drinking water for 5-7 days.

    • Administer this compound or vehicle control daily via oral gavage, starting from the first day of DSS administration.

    • Monitor animals daily for body weight loss, stool consistency, and presence of blood in the feces to calculate a Disease Activity Index (DAI).

    • At the end of the study, sacrifice the animals and collect the colon.

    • Measure colon length (colitis is associated with colon shortening) and collect tissue samples for histological analysis (to assess inflammation, ulceration, and tissue damage) and myeloperoxidase (MPO) assay (as a marker of neutrophil infiltration).

    • A reduction in DAI, prevention of colon shortening, and lower histological scores and MPO activity in the this compound group would indicate an anti-inflammatory effect.

Ex Vivo and In Vitro Protocols (Exploratory)

While specific data is limited, the following protocols could be adapted to explore the peripheral and central effects of this compound.

1. Ex Vivo Gut Motility Assay (Organ Bath)

  • Objective: To determine if this compound has any direct effects on isolated gut tissue contractility.

  • Protocol:

    • Isolate segments of rodent ileum or colon and mount them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Record isometric contractions using a force transducer.

    • After an equilibration period, add this compound at increasing concentrations to assess its effect on basal contractility and on contractions induced by agonists such as acetylcholine or electrical field stimulation.

2. In Vitro Neuronal Activity Assay

  • Objective: To investigate the effects of this compound on the activity of central or enteric neurons.

  • Protocol:

    • Culture primary neurons from relevant brain regions (e.g., hypothalamus) or enteric nervous system ganglia.

    • Utilize techniques such as calcium imaging or multi-electrode arrays to measure neuronal activity.

    • Apply this compound to the cell culture and observe changes in spontaneous or evoked neuronal firing patterns. This can help elucidate the downstream effects of 2,3-benzodiazepine receptor modulation.

3. Gut Microbiota Analysis

  • Objective: To investigate if the centrally-acting this compound has any indirect effects on the composition and function of the gut microbiota.

  • Protocol:

    • Treat animals with this compound or vehicle for an extended period (e.g., 2-4 weeks).

    • Collect fecal samples at baseline and at the end of the treatment period.

    • Extract microbial DNA from the fecal samples.

    • Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

    • Bioinformatically analyze the sequencing data to identify any changes in microbial diversity or the relative abundance of specific taxa associated with this compound treatment.

These protocols provide a framework for utilizing this compound as a pharmacological tool to further unravel the intricate communication within the gut-brain axis. The central action of this compound makes it particularly useful for distinguishing between central and peripheral mechanisms of gut regulation.

References

Troubleshooting & Optimization

Dextofisopam Formulation for Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the formulation of Dextofisopam for animal studies. Given that this compound is a poorly water-soluble compound, this guide focuses on strategies to enhance solubility and stability for various administration routes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its proposed mechanism of action?

A1: this compound is the R-enantiomer of tofisopam, belonging to the 2,3-benzodiazepine class of compounds.[1][2] Unlike typical 1,4- or 1,5-benzodiazepines, this compound does not appear to act on the classical benzodiazepine binding site of the GABA-A receptor.[3] Its proposed mechanism of action involves the modulation of autonomic function through a novel, specific binding site in the central nervous system, particularly within the hypothalamus.[1][4] This interaction is believed to influence the brain-gut axis, making it a candidate for treating conditions like Irritable Bowel Syndrome (IBS).[3][5]

Q2: What are the primary formulation challenges with this compound for animal studies?

A2: The main challenge in formulating this compound is its presumed low aqueous solubility, a common characteristic of many benzodiazepine derivatives.[6] This can lead to difficulties in preparing homogenous and stable formulations, potentially causing issues such as drug precipitation, inaccurate dosing, and poor or variable bioavailability in animal models.[7]

Q3: What are the key physicochemical properties of this compound?

A3: Specific, publicly available quantitative data on the physicochemical properties of this compound are limited. However, we can infer some properties from its structural class and data available for the related compound, Tofisopam.

PropertyValue (Tofisopam as a proxy)Implication for Formulation
Molecular Weight 382.45 g/mol Standard for a small molecule drug.
Melting Point 156.5 °CA relatively high melting point can sometimes be associated with low aqueous solubility ("brick-dust" molecule).[2]
Aqueous Solubility Poorly soluble (presumed)The primary challenge; requires solubilization techniques for most administration routes.[6]
LogP Not availableAs a benzodiazepine derivative, it is likely to be lipophilic, suggesting good membrane permeability but poor aqueous solubility (BCS Class II characteristic).[7]
pKa Not availableIf ionizable groups are present, pH adjustment of the vehicle could be a viable solubilization strategy.

Q4: What safety precautions should be considered when handling this compound formulations?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. When using organic solvents like DMSO, ensure adequate ventilation. Researchers should be aware of the potential toxicities of the excipients used in the formulation, especially for chronic studies.[8]

Troubleshooting Formulation Issues

Oral Administration (Gavage)

Q: My this compound is not dissolving in a simple aqueous vehicle for oral gavage. What are my options?

A: For poorly soluble compounds like this compound, several strategies can be employed to create a suitable oral formulation. The choice of excipients is critical.

Excipient ClassExamplesMechanism of ActionKey Considerations
Co-solvents Polyethylene glycol (PEG 300/400), Propylene glycol, GlycerolIncrease solubility by reducing the polarity of the aqueous vehicle.[9]Potential for drug precipitation upon dilution in the GI tract. Can have physiological effects at high concentrations.[10]
Surfactants Polysorbate 80 (Tween 80), Cremophor ELForm micelles that encapsulate the drug, increasing its apparent solubility.[7]Can affect gut permeability and have their own pharmacological effects.[11]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the drug, shielding it from the aqueous environment.Can be expensive and may have dose-limiting toxicity.
Suspending Agents Methylcellulose (MC), Carboxymethyl cellulose (CMC)Increase the viscosity of the vehicle to keep drug particles suspended.[11]Does not solubilize the drug; particle size must be small and uniform for consistent dosing.
Lipid-based systems Vegetable oils (e.g., corn oil, sesame oil), Medium-chain triglycerides (MCT)The drug dissolves in the lipid phase.[7]Can enhance lymphatic absorption and may be influenced by the fed/fasted state of the animal.

Recommended Approach:

  • Start with a suspension: A simple and common approach is to create a suspension in an aqueous vehicle containing a suspending agent like 0.5% methylcellulose or carboxymethyl cellulose.[11] Particle size reduction (micronization) of the this compound powder can improve suspension stability and dissolution rate.

  • Explore co-solvents: If a solution is required, a mixture of water with a co-solvent like PEG 400 can be tested.

  • Consider lipid-based formulations: For lipophilic compounds, dissolving this compound in an oil such as corn oil can be an effective strategy.[11]

Q: My this compound suspension is unstable, with the drug settling quickly. How can I improve it?

A: To improve suspension stability:

  • Increase vehicle viscosity: Use a higher concentration of the suspending agent (e.g., up to 1% MC or CMC).

  • Reduce particle size: Micronize the this compound powder to reduce the settling rate.

  • Add a surfactant: A small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can help wet the drug particles and prevent agglomeration.[9]

Intraperitoneal (IP) Injection

Q: My this compound, dissolved in DMSO, precipitates when I dilute it with saline for IP injection. What should I do?

A: This is a common issue with DMSO stock solutions. Here are some solutions:

  • Use a co-solvent system: A common vehicle for IP injection of poorly soluble compounds is a mixture of DMSO, PEG 400, and water or saline. A typical starting ratio could be 10% DMSO, 40% PEG 400, and 50% water. The components should be mixed thoroughly before adding the drug.

  • Incorporate a surfactant: Adding a surfactant like Tween 80 can help maintain the drug in solution upon dilution.

  • Use a cyclodextrin-based vehicle: HP-β-CD in saline can be an effective solubilizing vehicle for IP injections.

  • Consider a lipid-based formulation: For highly lipophilic compounds, an emulsion or a solution in a biocompatible oil might be suitable, although this can affect absorption kinetics.[12]

Q: I am concerned about the potential toxicity of DMSO in my long-term IP study. What are the alternatives?

A: To minimize DMSO-related toxicity:

  • Limit the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in the injected formulation, ideally below 10%.

  • Explore alternative vehicles: As mentioned above, co-solvent systems with PEG, cyclodextrin solutions, or lipid-based formulations can be used to reduce or eliminate the need for high concentrations of DMSO.[8]

Intracolonic Administration

Q: What is a suitable vehicle for the intracolonic administration of this compound in a mouse model of colitis?

A: For intracolonic administration, the formulation should be non-irritating and have appropriate viscosity to ensure retention in the colon.

  • Aqueous suspension: A suspension of this compound in saline or PBS with a small amount of a suspending agent like methylcellulose can be used.[13]

  • Gel formulation: A gel-based formulation using a polymer like hyaluronic acid can increase the residence time of the drug in the colon.[13]

Q: What volume should I use for intracolonic administration in mice?

A: The volume should be small to avoid causing discomfort or immediate expulsion. A typical volume for intracolonic administration in mice is around 100-200 µL.[14] The administration should be performed carefully using a flexible catheter to avoid perforation of the colon.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to induce an inflammatory bowel disease-like condition in rodents.

Materials:

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • Drinking water

  • Animal scale

  • Fecal occult blood test kit

Procedure:

  • Baseline Measurements: Record the body weight of each animal before starting the DSS administration.

  • DSS Administration: Prepare a 2-5% (w/v) solution of DSS in drinking water. The optimal concentration may vary depending on the mouse strain and should be determined in a pilot study. Provide the DSS solution as the sole source of drinking water for 5-7 days.

  • Daily Monitoring: Monitor the animals daily for:

    • Body weight loss

    • Stool consistency (diarrhea)

    • Presence of blood in the stool (fecal occult blood or visible rectal bleeding)

  • Disease Activity Index (DAI): Calculate a DAI score based on the monitored parameters to quantify the severity of colitis.

  • This compound Administration: Administer the this compound formulation (or vehicle control) via the desired route (oral, IP, or intracolonic) daily, starting either before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect the colon for analysis of length, weight, and histological signs of inflammation.

Colonic Balloon Distension Test

This test is used to assess visceral sensitivity (pain) in response to mechanical stimulation of the colon.

Materials:

  • Small balloon catheter

  • Pressure transducer and pump

  • Electromyography (EMG) recording equipment (for measuring abdominal muscle contractions)

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the animal. For chronic studies, EMG electrodes can be surgically implanted into the abdominal muscles.

  • Catheter Insertion: Gently insert the lubricated balloon catheter into the colon via the anus to a specific depth (e.g., 2-3 cm).

  • Distension Protocol:

    • Allow the animal to acclimate.

    • Inflate the balloon to various pressures (e.g., 10, 20, 40, 60 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between each distension.

  • Response Measurement: Record the visceromotor response (VMR), which is the contraction of the abdominal muscles, via EMG. The number and amplitude of EMG spikes are quantified.

  • This compound Administration: Administer the this compound formulation or vehicle control at a predetermined time before the distension protocol.

  • Data Analysis: Compare the VMR at different distension pressures between the this compound-treated and control groups.

Glass Bead Expulsion Test

This test measures colonic motility and transit time.

Materials:

  • Small glass beads (e.g., 3 mm diameter)

  • Lubricant

  • Stopwatch

Procedure:

  • This compound Administration: Administer the this compound formulation or vehicle control at a specific time before the test.

  • Bead Insertion: Briefly anesthetize the animal and gently insert a lubricated glass bead into the colon to a depth of approximately 2 cm.

  • Observation: Place the animal in a clean cage without bedding and start the stopwatch.

  • Time Measurement: Record the time it takes for the animal to expel the glass bead. A cut-off time (e.g., 30-60 minutes) should be set.

  • Data Analysis: Compare the bead expulsion time between the this compound-treated and control groups.

Signaling Pathways and Workflows

Hypothesized Signaling Pathway of this compound in the Brain-Gut Axis

Dextofisopam_Pathway This compound This compound Hypothalamus Hypothalamus (Paraventricular Nucleus) This compound->Hypothalamus Acts on Receptor Novel 2,3-Benzodiazepine Receptor Hypothalamus->Receptor Binds to ANS Autonomic Nervous System (Sympathetic/Parasympathetic Balance) Receptor->ANS Modulates Gut Gastrointestinal Tract ANS->Gut Innervates Motility Altered Motility Gut->Motility Sensitivity Visceral Hypersensitivity Gut->Sensitivity Inflammation Neuroinflammation Gut->Inflammation

Caption: Hypothesized this compound signaling pathway in the brain-gut axis.

Experimental Workflow for this compound Formulation Development

Formulation_Workflow Start Start: Need for This compound Formulation PhysicoChem Assess Physicochemical Properties (Solubility, etc.) Start->PhysicoChem SelectRoute Select Administration Route (Oral, IP, Intracolonic) PhysicoChem->SelectRoute Develop Develop Candidate Formulations (Suspension, Solution, Emulsion) SelectRoute->Develop Stability Assess Formulation Stability (Physical & Chemical) Develop->Stability Pilot Conduct Pilot In Vivo Study (Tolerability & PK) Stability->Pilot Refine Refine Formulation Based on Pilot Data Pilot->Refine Refine->Develop Iterate Finalize Finalize Formulation for Efficacy Studies Refine->Finalize Optimized

Caption: Workflow for developing a this compound formulation for animal studies.

Troubleshooting Logic for Poorly Soluble this compound Formulation

Troubleshooting_Logic Problem Problem: Drug Precipitation or Low Bioavailability IsSuspension Is it a suspension? Problem->IsSuspension ParticleSize Reduce Particle Size (Micronization) IsSuspension->ParticleSize Yes IsSolution Is it a solution? IsSuspension->IsSolution No Viscosity Increase Vehicle Viscosity (e.g., higher % MC/CMC) ParticleSize->Viscosity Success Problem Solved Viscosity->Success CoSolvent Try Co-solvent System (e.g., PEG, Propylene Glycol) IsSolution->CoSolvent Yes Surfactant Add Surfactant (e.g., Tween 80) CoSolvent->Surfactant Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Surfactant->Cyclodextrin Lipid Consider Lipid-Based Formulation (e.g., Oil) Cyclodextrin->Lipid Lipid->Success

Caption: A logical workflow for troubleshooting common this compound formulation issues.

References

Dextofisopam Behavioral Response Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in behavioral responses to Dextofisopam. The information is presented in a question-and-answer format to directly address common issues encountered during in-vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant inter-animal variability in response to this compound in our behavioral assay. What are the potential sources of this variability?

A1: High inter-animal variability is a frequent challenge in behavioral pharmacology. For this compound, a non-conventional 2,3-benzodiazepine, several factors can contribute:

  • Genetic Background: Different rodent strains can exhibit varied responses to psychoactive compounds. For instance, BALB/c mice are often more sensitive to anxiolytics compared to C57BL/6 mice. It is crucial to use a consistent and well-characterized animal strain. If variability persists, consider reviewing literature for strain-specific responses to atypical benzodiazepines.[1][2]

  • Baseline Anxiety and Stress Levels: The animal's underlying anxiety state can influence its response to an anxiolytic. Factors such as housing conditions, handling stress, and acclimation periods are critical. Ensure standardized handling procedures and a sufficient acclimation period (typically 1-2 weeks) to both housing and testing environments.[1][3]

  • Metabolism: Individual differences in metabolic enzymes, such as cytochrome P450s, can lead to variations in drug clearance and exposure, affecting behavioral outcomes.[1]

  • Sex Differences: Hormonal fluctuations, particularly in female rodents, can impact behavior and drug response. Consider monitoring the estrous cycle in female animals or using only males for initial studies to reduce this source of variability. Clinical studies with this compound in patients with Irritable Bowel Syndrome (IBS) have shown some sex-specific effects on symptoms.[4]

Q2: Our results with this compound are not consistent across different experiment days. What environmental factors should we control?

A2: Reproducibility issues often arise from subtle environmental changes. Key factors to standardize include:

  • Time of Day: Rodents are nocturnal, and their circadian rhythm influences their behavior and physiology. Conduct behavioral testing at the same time each day to minimize variability due to fluctuating hormone levels, such as corticosterone.[5]

  • Experimenter Presence: The gender and handling technique of the experimenter can influence rodent stress levels and behavior. For example, male experimenters have been shown to induce a stress response in rodents.[6][7]

  • Olfactory Cues: Mice have a keen sense of smell. It is essential to clean the testing apparatus thoroughly between animals to remove scents from previous subjects that could distract or influence the behavior of the current animal.[5][8]

  • Acclimation: Ensure a consistent and adequate acclimation period for animals to the testing room before initiating the experiment. A period of at least 20-30 minutes is generally recommended.[1][6]

Q3: We are observing paradoxical effects, such as increased anxiety or hyperactivity, after this compound administration. What could be the cause?

A3: Paradoxical reactions to benzodiazepines, while uncommon, are a known phenomenon. Potential causes include:

  • Dosage: The dose-response curve for anxiolytics can be U-shaped. A high dose may lead to side effects like sedation or ataxia, which can be misinterpreted as or lead to paradoxical agitation. A thorough dose-response study is essential to identify the optimal therapeutic window for your specific animal model and behavioral test.[1][3] In preclinical studies with the parent compound, Tofisopam, very high doses (>200 mg/kg) in rodents produced neuroleptic-like effects such as catalepsy.[9][10]

  • Off-Target Effects: While this compound is known to act on a novel benzodiazepine binding site, high concentrations could potentially lead to off-target effects. The parent compound, Tofisopam, has been shown to act as a phosphodiesterase (PDE) inhibitor at higher concentrations, which could contribute to complex behavioral outputs.[4][9][11]

Q4: How should we determine the optimal dose and administration route for this compound in our behavioral model?

A4: A systematic approach is necessary to determine the optimal dosing regimen:

  • Dose-Response Study: Conduct a comprehensive dose-response study to identify a dose that produces the desired behavioral effect without causing confounding side effects like sedation or motor impairment.

  • Route of Administration: The route of administration can significantly impact drug absorption and bioavailability. Intraperitoneal (IP) injections, while common, can sometimes be accidentally delivered into the gastrointestinal tract, leading to inconsistent absorption. Consider subcutaneous (SC) or oral gavage (PO) for potentially more reliable delivery.[1]

  • Pharmacokinetics: Be aware of the pharmacokinetic profile of this compound. While specific data for this compound in rodents is limited, studies on the parent compound, Tofisopam, show rapid absorption in rats (t-max of 0.5-1.0 hour).[12] The timing of behavioral testing relative to drug administration should be optimized based on the expected peak plasma concentration.

Data Presentation

Table 1: Summary of this compound Preclinical and Clinical Dosing

Study TypeSpecies/SubjectConditionDose(s)Key FindingsReference
PreclinicalAnimal ModelsIBS/IBDNot SpecifiedReduced GI motor dysfunction and visceral sensitivity in response to stress.[12]
Phase IHealthy VolunteersSafety/TolerabilitySingle doses up to 400 mg; Multiple doses up to 600 mg BIDSafe and well-tolerated.[13]
Phase IIaHuman (IBS)d-IBS or a-IBS200 mg BIDStatistically significant improvement in adequate overall relief of IBS symptoms.[13]
Phase IIbHuman (IBS)d-IBS or a-IBS100 mg, 200 mg, 300 mg BIDFurther evaluation of safety and efficacy.[14]

Table 2: Summary of Tofisopam (Racemic Parent Compound) Preclinical Behavioral Studies

Animal ModelBehavioral TestDose(s)EffectReference
MouseForced Swim Test50 mg/kg i.p.Ameliorated dizocilpine-induced prolongation of immobility.[4][11]
MouseTail Suspension Test50 and 100 mg/kgSignificantly shortened immobility time.[15]
MouseModified Forced Swim Test50 and 100 mg/kgProlonged duration of swimming and climbing behaviors.[15]

Experimental Protocols

Protocol 1: Rodent Acclimation and Handling for Behavioral Studies

  • Housing: Upon arrival, house animals in a low-stress environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow a minimum of one week for acclimation to the housing facility before any handling or experimental procedures.

  • Handling: Handle each animal for 5-10 minutes daily for at least three consecutive days leading up to the experiment to reduce handling-induced stress. Handling should be performed by the same experimenter who will conduct the behavioral testing.

  • Testing Room Acclimation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes before the start of the behavioral assay.

Protocol 2: Open Field Test for General Locomotor Activity and Anxiety-Like Behavior

  • Apparatus: Use a square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material. The arena should be clean and free of any olfactory cues from previous animals.

  • Procedure:

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore the arena freely for a predetermined period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use automated tracking software to analyze the following parameters:

    • Total distance traveled (a measure of general locomotor activity).

    • Time spent in the center versus the periphery of the arena (an index of anxiety-like behavior).

    • Number of entries into the center zone.

    • Rearing frequency.

Visualizations

Dextofisopam_Signaling_Pathway cluster_brain Central Nervous System (Brain) cluster_gut Gut Hypothalamus Hypothalamus Novel_Receptor Novel 2,3-Benzodiazepine Binding Site Hypothalamus->Novel_Receptor this compound binds to Autonomic_Modulation Modulation of Autonomic Tone Novel_Receptor->Autonomic_Modulation GI_Motility Gastrointestinal Motility Autonomic_Modulation->GI_Motility Normalization Visceral_Sensation Visceral Sensation Autonomic_Modulation->Visceral_Sensation Attenuation

Caption: Proposed mechanism of this compound via the brain-gut axis.

Troubleshooting_Workflow Start High Variability in Behavioral Response Check_Animal Review Animal-Related Factors Start->Check_Animal Check_Environment Review Environmental Factors Start->Check_Environment Check_Protocol Review Experimental Protocol Start->Check_Protocol Strain Consistent Strain? Check_Animal->Strain Sex Sex Differences Controlled? Check_Animal->Sex Acclimation Adequate Acclimation? Check_Environment->Acclimation Handling Standardized Handling? Check_Environment->Handling Time_of_Day Consistent Test Time? Check_Environment->Time_of_Day Experimenter Consistent Experimenter? Check_Environment->Experimenter Dose Dose-Response Performed? Check_Protocol->Dose Route Consistent Admin. Route? Check_Protocol->Route Solution Implement Control Measures & Re-evaluate Strain->Solution Sex->Solution Acclimation->Solution Handling->Solution Time_of_Day->Solution Experimenter->Solution Dose->Solution Route->Solution

Caption: Logical workflow for troubleshooting response variability.

References

Optimizing dosing regimens of Dextofisopam for sustained efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing dosing regimens of Dextofisopam to achieve sustained efficacy in preclinical and clinical research. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers may encounter when working with this compound, with a focus on overcoming challenges related to achieving consistent and lasting therapeutic effects.

Q1: We are observing a decline in the efficacy of this compound over a prolonged treatment period in our animal model of visceral hypersensitivity. What could be the contributing factors?

A1: A diminishing response to this compound with chronic administration has been noted in some clinical observations.[1] Several factors in a preclinical setting could contribute to this phenomenon:

  • Receptor Downregulation or Desensitization: Continuous stimulation of the 2,3-benzodiazepine receptor, the proposed target of this compound, may lead to its downregulation or desensitization, reducing the drug's effect over time.

  • Metabolic Adaptation: The animal's metabolic processes might adapt, leading to faster clearance of this compound and its metabolites. Pharmacokinetic studies at different time points during a chronic dosing study can help assess this.

  • Model-Specific Factors: The underlying pathophysiology of the animal model might evolve over time, potentially altering its responsiveness to the drug.

  • Dosing Regimen: A constant, continuous dosing schedule might be less effective than an intermittent or escalating-dose strategy in maintaining long-term efficacy.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK/PD analysis to correlate drug exposure with the observed efficacy over time. This can help determine if a loss of efficacy is linked to changes in drug concentration.

  • Intermittent Dosing Study: Design a study with "drug holidays" to see if interrupting treatment restores sensitivity to this compound.

  • Dose-Escalation Study: Investigate if gradually increasing the dose over the treatment period can counteract the diminishing effect.

  • Receptor Occupancy Study: If technically feasible, perform receptor occupancy studies at various time points to assess the engagement of the 2,3-benzodiazepine receptor.

Q2: What is the recommended starting dose for this compound in a naïve rodent model of gut hypermotility?

A2: Based on preclinical studies, effective doses in rodent models have been reported in the range of 32 to 100 mg/kg administered orally.[2] For a starting point, a dose-response study is highly recommended to determine the optimal dose for your specific model and experimental conditions. A suggested starting range for a dose-response study could be 10, 30, and 100 mg/kg.

Q3: Are there any known formulation or stability issues with this compound that could affect experimental outcomes?

A3: While specific details on formulation challenges are not extensively published, ensuring the stability and consistent bioavailability of your this compound formulation is critical.

Troubleshooting Steps:

  • Formulation Analysis: If preparing your own formulation, ensure the vehicle is appropriate for the route of administration and does not cause any adverse effects on its own. Conduct stability tests of your formulation under your experimental storage and handling conditions.

  • Source of Compound: Use a reputable supplier for this compound to ensure purity and consistency between batches.

  • Solubility: this compound's solubility characteristics should be considered for the chosen route of administration. Poor solubility can lead to variable absorption and inconsistent results.

Q4: We are observing significant inter-individual variability in the response to this compound in our study cohort. What are the potential reasons and how can we mitigate this?

A4: Inter-individual variability is a common challenge in in vivo research. Potential causes include:

  • Genetic Differences: Variations in drug metabolizing enzymes (e.g., cytochrome P450s) or receptor expression among animals can lead to different responses.

  • Baseline Physiological State: Differences in the gut microbiome, stress levels, and baseline gut motility can all influence the drug's effect.

  • Procedural Variability: Inconsistent drug administration, handling stress, or measurement techniques can introduce variability.

Mitigation Strategies:

  • Acclimatization: Ensure all animals are properly acclimatized to the experimental environment and procedures to minimize stress-induced variability.

  • Standardized Procedures: Strictly standardize all experimental procedures, including drug administration, timing of measurements, and data collection.

  • Baseline Measurements: Record baseline measurements for each animal before starting the treatment to allow for normalization of the data and to identify any outliers.

  • Increased Sample Size: A larger sample size can help to account for biological variability and increase the statistical power of your study.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Summary of this compound Dosing in Clinical Trials for Irritable Bowel Syndrome (IBS)

PhaseDosing RegimenDurationKey Efficacy EndpointReference
Phase ISingle doses up to 400 mg; Multiple doses up to 600 mg BID7 daysSafety and Tolerability[2]
Phase IIa200 mg BID12 weeksAdequate overall relief of IBS symptoms[1]
Phase IIb100 mg, 200 mg, and 300 mg BID12 weeksClinical safety, tolerability, and efficacy[3]

Table 2: Summary of this compound Pharmacokinetic Parameters in Humans

ParameterValueConditionReference
Tmax (Time to maximum concentration)~1 hourSingle or multiple doses[2]
t½ (Half-life)1.6 to 10.2 hoursSingle ascending doses[2]
t½ (Half-life)5 to 10 hoursMultiple ascending doses[2]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the design and execution of studies investigating this compound.

Protocol 1: Assessment of Visceral Hypersensitivity using Colorectal Distension (CRD) in Rodents

Objective: To evaluate the effect of this compound on visceral sensitivity in a rodent model.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Rodents (rats or mice)

  • Colorectal distension balloon catheter (e.g., 2 cm latex balloon on a flexible catheter)

  • Barostat or pressure-controlled distension apparatus

  • Electromyography (EMG) recording equipment (for measuring abdominal muscle contractions)

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing facility for at least one week.

    • Fast animals overnight before the experiment with free access to water.

    • Anesthetize the animal and implant EMG electrodes into the external oblique abdominal muscles. Allow for a recovery period of at least 3-5 days.

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the CRD procedure (e.g., 60 minutes).

  • Colorectal Distension Procedure:

    • Gently restrain the conscious animal.

    • Lubricate the balloon catheter and insert it intra-anally into the descending colon (approximately 2 cm from the anus).

    • Secure the catheter to the tail.

    • Allow the animal to acclimate to the testing apparatus for 15-30 minutes.

    • Perform phasic colorectal distensions at increasing pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 10 seconds) with a sufficient rest period in between (e.g., 5 minutes).

  • Data Acquisition and Analysis:

    • Record the visceromotor response (VMR), quantified as the number of abdominal muscle contractions or the area under the curve of the EMG signal, during each distension period.

    • Compare the VMR between the this compound-treated and vehicle-treated groups at each distension pressure. A reduction in VMR in the this compound group indicates an anti-hyperalgesic effect.

Protocol 2: Evaluation of Gastrointestinal Transit using the Charcoal Meal Assay in Rodents

Objective: To assess the effect of this compound on whole gastrointestinal transit time.

Materials:

  • This compound

  • Vehicle control

  • Rodents (mice are commonly used)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Ruler

Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least one week.

    • Fast animals for 18-24 hours before the experiment with free access to water.

  • Drug Administration:

    • Administer this compound or vehicle control orally at a set time before the charcoal meal (e.g., 30 minutes).

  • Charcoal Meal Administration:

    • Administer a fixed volume of the charcoal meal (e.g., 0.2 mL for mice) via oral gavage.

  • Assessment of Transit:

    • At a predetermined time after charcoal administration (e.g., 20-30 minutes), humanely euthanize the animals.

    • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

    • Lay the intestine flat on a surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

    • Compare the percentage of transit between the this compound-treated and vehicle-treated groups.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and experimental workflows.

Dextofisopam_Mechanism cluster_CNS Central Nervous System (CNS) cluster_Gut Gut This compound This compound 2_3_BZD_Receptor 2,3-Benzodiazepine Receptor This compound->2_3_BZD_Receptor Binds to Hypothalamus Hypothalamus 2_3_BZD_Receptor->Hypothalamus Modulates Activity Altered_Motility Altered Gut Motility Hypothalamus->Altered_Motility Regulates Visceral_Hypersensitivity Visceral Hypersensitivity Hypothalamus->Visceral_Hypersensitivity Regulates Symptom_Relief Symptom Relief Altered_Motility->Symptom_Relief Visceral_Hypersensitivity->Symptom_Relief

Caption: Proposed mechanism of action of this compound.

Sustained_Efficacy_Workflow Start Start Observe_Diminishing_Efficacy Observe Diminishing Efficacy in Chronic Study Start->Observe_Diminishing_Efficacy Investigate_Cause Investigate Potential Causes Observe_Diminishing_Efficacy->Investigate_Cause PK_PD_Analysis Conduct PK/PD Analysis Investigate_Cause->PK_PD_Analysis Receptor_Occupancy Assess Receptor Occupancy Investigate_Cause->Receptor_Occupancy Optimize_Dosing Optimize Dosing Regimen PK_PD_Analysis->Optimize_Dosing Receptor_Occupancy->Optimize_Dosing Intermittent_Dosing Test Intermittent Dosing Optimize_Dosing->Intermittent_Dosing Dose_Escalation Test Dose Escalation Optimize_Dosing->Dose_Escalation Evaluate_Efficacy Re-evaluate Sustained Efficacy Intermittent_Dosing->Evaluate_Efficacy Dose_Escalation->Evaluate_Efficacy Success Sustained Efficacy Achieved Evaluate_Efficacy->Success Yes Re-evaluate Re-evaluate Model/ Mechanism Evaluate_Efficacy->Re-evaluate No

Caption: Troubleshooting workflow for diminished efficacy.

References

Improving the experimental design of preclinical Dextofisopam studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies for Dextofisopam. The information is tailored to address specific issues that may be encountered during experimentation.

This compound: Mechanism of Action

This compound is the R-enantiomer of tofisopam and is classified as a homophthalazine.[1] Its mechanism of action is distinct from classical benzodiazepines. While structurally similar, the nitrogen atoms in the 2,3 position of the homophthalazine ring confer a unique pharmacological profile.[2] this compound does not bind to the classical benzodiazepine receptors but has a novel, specific binding site within the central nervous system, particularly in subcortical brain regions like the hypothalamus.[1] It is hypothesized that this compound modulates autonomic tone through these 2,3-benzodiazepine receptors, influencing the brain-gut axis.[1]

cluster_0 Brain-Gut Axis Modulation by this compound Stress or Pathophysiological Stimuli Stress or Pathophysiological Stimuli Hypothalamus Hypothalamus Stress or Pathophysiological Stimuli->Hypothalamus activates Autonomic Nervous System Autonomic Nervous System Hypothalamus->Autonomic Nervous System regulates Gut Motility & Sensation Gut Motility & Sensation Autonomic Nervous System->Gut Motility & Sensation influences This compound This compound 2,3-Benzodiazepine Receptors 2,3-Benzodiazepine Receptors This compound->2,3-Benzodiazepine Receptors binds to 2,3-Benzodiazepine Receptors->Hypothalamus modulates

Proposed signaling pathway of this compound.

I. Visceral Hypersensitivity Assessment: Colorectal Distension (CRD) Model

The colorectal distension (CRD) model is a widely used and reproducible method for evaluating visceral sensitivity in preclinical studies.[3][4]

FAQs and Troubleshooting Guide
QuestionAnswer
What is the primary endpoint of the CRD model? The primary endpoint is the visceromotor response (VMR), which is a quantifiable contraction of the abdominal and hindlimb muscles in response to colorectal distension. This response is considered a reliable measure of visceral pain.[4]
Why are my animals showing high variability in their baseline VMR? High variability can be due to insufficient habituation to the testing apparatus, stress from handling, or improper balloon placement. Ensure a consistent and adequate acclimatization period and gentle handling of the animals.
The VMR in my control group is unexpectedly high. What could be the cause? A high VMR in the control group could be due to stress, inflammation from repeated distensions, or the animal's genetic background. Consider using a lower distension pressure or increasing the interval between distensions.
I am not observing a significant difference between my this compound-treated group and the control group. What should I check? Verify the dose and route of administration of this compound. Ensure the timing of drug administration allows for optimal therapeutic effect during the CRD procedure. Also, confirm the model of visceral hypersensitivity (e.g., stress-induced) is appropriate for the drug's mechanism of action.
The balloon ruptured during the experiment. How can I prevent this? Balloon rupture can be caused by over-inflation or a defect in the balloon material. Ensure the balloon is inflated within the recommended pressure range and inspect each balloon for integrity before use.
Detailed Experimental Protocol

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Colorectal distension device (barostat)

  • Latex balloons (2 cm in length)

  • Surgical thread

  • Electromyography (EMG) recording equipment

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Habituation: Acclimate rats to the testing environment and restraint devices for several days before the experiment to minimize stress-induced responses.

  • Electrode Implantation (Optional but recommended for precise VMR measurement): Surgically implant bipolar electrodes into the external oblique abdominal muscle. Allow for a recovery period of at least 48 hours.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., oral gavage) at a predetermined time before the CRD procedure.

  • Balloon Insertion: Under light anesthesia, gently insert the lubricated balloon catheter into the descending colon, approximately 1 cm from the anus. Secure the catheter to the tail with tape.

  • Acclimatization: Place the rat in a small, confined space and allow it to acclimate for 30 minutes.

  • Colorectal Distension: Connect the balloon catheter to the barostat. Apply phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg), with each distension lasting for a set duration (e.g., 20 seconds) followed by a rest period (e.g., 4 minutes).

  • Data Acquisition: Record the EMG activity (VMR) during the distension periods. The VMR is typically quantified as the area under the curve of the rectified EMG signal.

  • Data Analysis: Compare the VMR at each distension pressure between the this compound-treated and vehicle-treated groups.

cluster_0 Colorectal Distension (CRD) Workflow Animal Habituation Animal Habituation Drug Administration Drug Administration Animal Habituation->Drug Administration Balloon Insertion Balloon Insertion Drug Administration->Balloon Insertion Acclimatization Acclimatization Balloon Insertion->Acclimatization Colorectal Distension Colorectal Distension Acclimatization->Colorectal Distension VMR Recording VMR Recording Colorectal Distension->VMR Recording Data Analysis Data Analysis VMR Recording->Data Analysis

Experimental workflow for the CRD model.
Quantitative Data Summary

Treatment GroupDoseMean Abdominal Contractions
Vehicle-~25
This compound32 mg/kg~15
This compound56 mg/kg~12
This compound100 mg/kg~10
Data are approximated from graphical representations in preclinical studies.

II. Colonic Motility Assessment: Glass Bead Expulsion Test

The glass bead expulsion test is a common method to assess colonic motility and transit time in rodents.[5][6]

FAQs and Troubleshooting Guide
QuestionAnswer
Why is there a wide range of expulsion times within my experimental groups? High variability can result from inconsistent bead placement, stress during handling, or the animal's individual physiological state. Ensure the bead is inserted to a consistent depth and handle the animals gently.
Some animals are not expelling the bead within the observation period. What should I do? This could indicate constipation or a significant inhibitory effect of the test compound. Record the maximum observation time for these animals for statistical analysis. If this occurs in the control group, re-evaluate the experimental conditions.
How can I be sure the bead was not expelled and then ingested by the animal? Place the animal in a clean cage with no bedding and observe it continuously during the test.
Does the size of the glass bead matter? Yes, the bead size should be appropriate for the size of the animal to avoid causing injury or being too easily expelled. A 3mm diameter bead is commonly used for mice.[5][6]
Detailed Experimental Protocol

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound

  • Vehicle (e.g., saline)

  • Glass beads (3 mm diameter)

  • Petroleum jelly

  • Stopwatch

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

  • Bead Insertion: Gently restrain the mouse and insert a lubricated glass bead into the rectum to a depth of 2 cm.

  • Observation: Place the mouse in an individual clean cage without bedding and start the stopwatch.

  • Time Recording: Record the time it takes for the mouse to expel the glass bead. The maximum observation time is typically 30-60 minutes.

  • Data Analysis: Compare the mean bead expulsion time between the this compound-treated and vehicle-treated groups.

cluster_0 Glass Bead Expulsion Test Workflow Acclimatization Acclimatization Drug Administration Drug Administration Acclimatization->Drug Administration Bead Insertion Bead Insertion Drug Administration->Bead Insertion Observation & Time Recording Observation & Time Recording Bead Insertion->Observation & Time Recording Data Analysis Data Analysis Observation & Time Recording->Data Analysis

Experimental workflow for the glass bead expulsion test.
Quantitative Data Summary

Treatment GroupDoseMean Expulsion Time (minutes)
Vehicle-~15
This compound32 mg/kg~25
This compound56 mg/kg~35
This compound100 mg/kg~45
Data are approximated from graphical representations in preclinical studies.

III. Intestinal Inflammation Model: Dextran Sodium Sulfate (DSS)-Induced Colitis

The DSS-induced colitis model is a widely used and reproducible model of inflammatory bowel disease (IBD), particularly ulcerative colitis.[7][8]

FAQs and Troubleshooting Guide
QuestionAnswer
The severity of colitis is inconsistent across my animals. What could be the reason? Inconsistency can be due to variations in the DSS concentration, the molecular weight of DSS, the duration of administration, and the genetic background of the mice. Ensure the DSS solution is prepared fresh and the administration protocol is followed precisely.[7]
My animals are losing too much weight and showing signs of severe distress. What should I do? Monitor the animals daily for weight loss, stool consistency, and the presence of blood. If an animal loses more than 20-25% of its initial body weight, it should be euthanized according to ethical guidelines.[9] Consider reducing the DSS concentration or the duration of administration in future experiments.
I am not seeing a significant therapeutic effect of this compound. What should I consider? Evaluate the timing of this compound administration (prophylactic vs. therapeutic). The route of administration (oral, intraperitoneal, or intracolonic) can also significantly impact efficacy.[1]
How do I score the severity of colitis? A disease activity index (DAI) is commonly used, which combines scores for weight loss, stool consistency, and rectal bleeding.[9] Histological analysis of the colon is also crucial for assessing inflammation, crypt damage, and cellular infiltration.
Detailed Experimental Protocol

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sodium sulfate (DSS), molecular weight 36,000-50,000 Da

  • This compound

  • Vehicle

  • Animal balance

  • Fecal occult blood test kit

Procedure:

  • Baseline Measurement: Record the initial body weight of each mouse.

  • Induction of Colitis: Administer DSS (e.g., 3-5% w/v) in the drinking water for a defined period (e.g., 5-7 days) to induce acute colitis. For chronic colitis, cycles of DSS administration followed by regular drinking water can be used.[7][9]

  • This compound Treatment: Administer this compound or vehicle daily, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).

  • Daily Monitoring: Monitor and record body weight, stool consistency, and the presence of blood in the stool daily.

  • Termination of Experiment: At the end of the study period, euthanize the mice.

  • Macroscopic and Microscopic Evaluation: Excise the colon and measure its length. Collect tissue samples for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.

  • Data Analysis: Compare the DAI, colon length, and histological scores between the this compound-treated and vehicle-treated groups.

cluster_0 DSS-Induced Colitis Workflow Baseline Measurement Baseline Measurement DSS Administration DSS Administration Baseline Measurement->DSS Administration Daily Monitoring (DAI) Daily Monitoring (DAI) DSS Administration->Daily Monitoring (DAI) This compound Treatment This compound Treatment This compound Treatment->Daily Monitoring (DAI) Euthanasia & Colon Excision Euthanasia & Colon Excision Daily Monitoring (DAI)->Euthanasia & Colon Excision Macroscopic & Microscopic Analysis Macroscopic & Microscopic Analysis Euthanasia & Colon Excision->Macroscopic & Microscopic Analysis Data Analysis Data Analysis Macroscopic & Microscopic Analysis->Data Analysis

Experimental workflow for the DSS-induced colitis model.
Quantitative Data Summary

Treatment GroupRouteDose (mg/kg)Disease Activity Index (DAI)
VehiclePO-~2.5
This compoundPO100~1.5
VehicleIP-~2.5
This compoundIP56~1.2
VehicleIC-~2.5
This compoundIC32~1.0
PO: Oral, IP: Intraperitoneal, IC: Intracolonic. Data are approximated from tabular representations in preclinical studies.

IV. Upper Gastrointestinal Motility: Charcoal Meal Test

The charcoal meal test is a classic method to assess gastric emptying and small intestinal transit.[10]

FAQs and Troubleshooting Guide
QuestionAnswer
The charcoal transit distance is very short in my control group. What could be the issue? This may be due to stress-induced inhibition of gastrointestinal motility. Ensure proper animal handling and acclimatization. Also, verify the composition of the charcoal meal; a 10% charcoal suspension in 5% gum acacia is commonly used.[10]
I am observing a high degree of variability in the charcoal transit distance. How can I reduce this? Fasting the animals overnight before the experiment can help reduce variability. Ensure the volume of the charcoal meal administered is consistent for all animals and is appropriate for their body weight.
How do I accurately measure the total length of the small intestine? Gently remove the entire small intestine from the pyloric sphincter to the cecum. Lay it flat on a surface without stretching and measure the length with a ruler.
Detailed Experimental Protocol

Materials:

  • Mice or rats, fasted overnight with free access to water

  • This compound

  • Vehicle

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Oral gavage needle

  • Surgical scissors and forceps

  • Ruler

Procedure:

  • Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route.

  • Charcoal Meal Administration: After a specific time following drug administration (e.g., 30 minutes), administer a defined volume of the charcoal meal via oral gavage (e.g., 0.1 mL/10g body weight for mice).

  • Termination of Experiment: After a set period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

  • Measurement: Immediately open the abdominal cavity and carefully excise the entire small intestine.

  • Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.

  • Data Analysis: Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100. Compare the mean transit percentage between groups.

V. Lower Gastrointestinal Motility: Fecal Output Monitoring

Monitoring fecal output is a non-invasive method to assess colonic transit and motility.

FAQs and Troubleshooting Guide
QuestionAnswer
The number of fecal pellets is highly variable between animals. How can I improve consistency? Ensure a consistent acclimatization period in the individual cages before starting the measurement. The time of day can also influence defecation, so conduct the experiments at the same time each day.
Some animals are not producing any fecal pellets during the observation period. What does this indicate? This could be a sign of severe constipation or a strong inhibitory effect of the test compound. If this occurs in the control group, re-evaluate the experimental conditions and ensure the animals are not stressed.
Should I measure the wet or dry weight of the fecal pellets? Both can be informative. Wet weight gives an immediate measure of output, while dry weight can provide insights into water content and colonic absorption.
Detailed Experimental Protocol

Materials:

  • Mice or rats

  • This compound

  • Vehicle

  • Individual metabolic cages or clean cages with a wire mesh bottom

  • Analytical balance

Procedure:

  • Acclimatization: Place the animals in individual cages and allow them to acclimate for a set period (e.g., 1-2 hours).

  • Drug Administration: Administer this compound or vehicle.

  • Fecal Pellet Collection: Collect all fecal pellets produced by each animal over a defined period (e.g., 2-4 hours).

  • Data Collection: Count the number of fecal pellets and measure their total wet weight. If desired, the pellets can be dried in an oven to determine the dry weight.

  • Data Analysis: Compare the mean number and weight of fecal pellets between the this compound-treated and vehicle-treated groups.

VI. Pharmacokinetics

Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for dose selection and interpretation of efficacy studies.

Quantitative Data Summary: this compound Pharmacokinetics in Healthy Volunteers (Phase 1)
DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
50 mg (single)~50~1.0~1001.6
100 mg (single)~150~1.0~400-
200 mg (single)~300~1.0~1000-
300 mg (single)~400~1.0~1800-
400 mg (single)~500~1.0~300010.2
100 mg BID (multiple)---9-12
200 mg BID (multiple)---9-12
Data are approximated from graphical and tabular representations in a publication by Vela Pharmaceuticals.[1] Cmax and AUC increased in a roughly linear manner with the dose.
Quantitative Data Summary: Tofisopam (Parent Compound) Pharmacokinetics in Animals
Animal SpeciesTmax (hr)t1/2 (hr)
Rat0.5 - 1.0-
Data for the parent compound, tofisopam. Specific preclinical pharmacokinetic data for this compound was not readily available in a tabular format.

References

Addressing potential off-target effects of Dextofisopam in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dextofisopam Off-Target Effects

This center provides researchers, scientists, and drug development professionals with essential information to anticipate, identify, and troubleshoot potential off-target effects of this compound in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is the R-enantiomer of tofisopam, a 2,3-benzodiazepine.[1] Unlike classical 1,4- or 1,5-benzodiazepines, its primary mechanism is not mediated through the gamma-aminobutyric acid type A (GABA-A) receptor.[2] Instead, this compound is understood to act as a ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[3][4] This protein is primarily located on the outer mitochondrial membrane and is involved in processes like steroidogenesis and immune regulation.[3][5] Some studies suggest it modulates autonomic function via interaction with receptors in subcortical brain regions like the hypothalamus.[1][6]

Q2: Does this compound bind to classical benzodiazepine (GABA-A) receptors?

A2: No, this compound shows a distinct receptor binding profile from typical benzodiazepines and does not bind with high affinity to the classical benzodiazepine receptor site on the GABA-A complex.[1] This is a critical distinction, as it explains the non-sedating profile of this compound compared to drugs like diazepam or lorazepam.[1][7] The structural difference, with nitrogen atoms in the 2,3 position rather than the 1,4 or 1,5 position, confers this unique spectrum of properties.[7][8]

Q3: What are the most likely potential off-target effects to consider?

A3: While highly selective, no compound is entirely without potential off-targets. Given its chemical lineage and the known activities of its parent compound (tofisopam), potential off-target pathways to consider include:

  • Phosphodiesterases (PDEs): Racemic tofisopam has been shown to be an isoenzyme-selective inhibitor of phosphodiesterases, with the highest affinity for PDE-4A1 and PDE-10A1.[2] Unexpected effects on cyclic AMP or cyclic GMP signaling pathways could warrant investigation into PDE inhibition.

  • Indirect GABA-A Modulation: Although it does not bind directly, some studies on tofisopam suggest it may indirectly modulate the affinity of benzodiazepine receptors.[9]

  • Autonomic Nervous System: this compound is thought to modulate autonomic tone.[1] Therefore, unexpected changes in cardiovascular or gastrointestinal function could be related to off-target autonomic effects.[10]

Q4: How can I differentiate between on-target TSPO effects and potential off-target effects in my experiment?

A4: Differentiating effects requires specific controls and orthogonal experiments.

  • Use a TSPO Antagonist: Employ a well-characterized TSPO antagonist, like PK11195, to see if it can block the observed effect of this compound. If the effect is blocked, it is likely mediated by TSPO.[4]

  • Use a TSPO Agonist with a Different Chemical Scaffold: Utilize a structurally unrelated TSPO agonist (e.g., Ro5-4864). If this compound recapitulates the effect of this compound, it strengthens the evidence for an on-target mechanism.[4]

  • Cell Lines with Varying TSPO Expression: Compare this compound's effect on cell lines with high endogenous TSPO expression versus those with low or knocked-out expression. A TSPO-dependent effect should correlate with expression levels.

Troubleshooting Guide

This guide addresses specific unexpected outcomes during experiments with this compound.

Problem 1: I am observing sedative effects in my animal model, which is unexpected for this compound.

Possible Cause Troubleshooting Steps
1. Off-target GABA-A Receptor Interaction at High Doses Although this compound has low affinity for GABA-A receptors, supra-pharmacological doses might lead to weak, unintended interactions. Solution: Perform a dose-response study. If sedation is only observed at the highest concentrations, consider if these doses are pharmacologically relevant.
2. Active Metabolite A metabolite of this compound could potentially have a different pharmacological profile. Solution: Conduct a co-administration experiment with a broad-spectrum cytochrome P450 inhibitor to see if the sedative effect is diminished. Analyze plasma/tissue for major metabolites and test them in isolation if possible.
3. Non-specific Neurological Effects The observed phenotype may not be true sedation but a different form of neurological impairment. Solution: Use a battery of behavioral tests (e.g., rotarod for motor coordination, open field for locomotor activity) to better characterize the phenotype. Compare the behavioral signature to that of a classical benzodiazepine like diazepam.

Problem 2: My in vitro results are inconsistent across different cell lines or tissue preparations.

Possible Cause Troubleshooting Steps
1. Differential TSPO Expression TSPO expression levels can vary significantly between cell types and tissues.[3] The magnitude of this compound's effect may be directly proportional to TSPO density. Solution: Quantify TSPO expression (e.g., via qPCR or Western blot) in the different cell lines/tissues used. Correlate expression levels with the observed experimental effect.
2. Presence of TSPO-Associated Proteins The function of TSPO can be modulated by its interaction with other mitochondrial proteins like VDAC and ANT.[3][5] The composition of this protein complex may differ between cell types, altering the downstream effect of this compound binding. Solution: Use co-immunoprecipitation to investigate the TSPO interactome in your different models. Determine if the presence or absence of a key partner protein correlates with the observed response.
3. Off-target Effect on a Differentially Expressed Protein The inconsistent results may be due to an off-target protein that is variably expressed in your models. Solution: Perform a broad off-target screen (e.g., commercial kinase or receptor panel) at a high concentration of this compound to identify potential unintended targets. Check the expression of any identified off-targets in your experimental models.

Quantitative Data Summary

The following table summarizes the known binding affinities to highlight the selectivity of this compound's parent compound, tofisopam, and related compounds. Specific Ki values for this compound are less prevalent in public literature, but its profile is defined by its lack of affinity for the GABA-A site.

Table 1: Comparative Binding Affinities & Activities

CompoundPrimary TargetOff-TargetAffinity / Activity (Primary)Affinity / Activity (Off-Target)Notes
Tofisopam PDE-4A1 / PDE-10A1GABA-A ReceptorIC50: 0.42 µM / 0.92 µM[2]Does not bind directly[2]The racemic mixture shows potent PDE inhibition.
Diazepam GABA-A ReceptorTSPOHigh Affinity (nM range)High Affinity (nM range)Classical benzodiazepine with dual targets.
Ro5-4864 TSPOGABA-A ReceptorIC50: 4.1 nM[4]IC50: 163,000 nM[4]A highly selective TSPO agonist.
PK11195 TSPOGABA-A ReceptorHigh Affinity (nM range)[4]Minimal action[4]A highly selective TSPO antagonist.

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Test for GABA-A Interaction

Objective: To determine if this compound competes with a known radioligand for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Membrane preparation from rat cortex or a cell line expressing GABA-A receptors.

  • [³H]-Flunitrazepam (Radioligand).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound stock solution.

  • Diazepam (Positive Control).

  • Non-specific binding control (e.g., Clonazepam at high concentration).

  • 96-well plates, filtration apparatus, liquid scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound and Diazepam in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Flunitrazepam (at a final concentration near its Kd), and 50 µL of the membrane preparation.

  • Add 50 µL of the this compound or Diazepam dilutions to the appropriate wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of high-concentration Clonazepam.

  • Incubate the plate for 60 minutes at 4°C to reach equilibrium.

  • Rapidly harvest the samples by vacuum filtration onto glass fiber filters, washing 3x with ice-cold assay buffer to separate bound from free radioligand.

  • Place filters in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of the competitor drug. Determine the IC50 value. A high IC50 for this compound would confirm low affinity for the GABA-A site.

Protocol 2: Mitochondrial Respiration Assay (Seahorse XF)

Objective: To assess if this compound affects mitochondrial function, a downstream consequence of binding to TSPO on the outer mitochondrial membrane.

Materials:

  • Live cells seeded in a Seahorse XF plate.

  • Seahorse XF Analyzer.

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • This compound stock solution.

  • TSPO antagonist (e.g., PK11195) for control.

  • Mitochondrial stress test kit (Oligomycin, FCCP, Rotenone/Antimycin A).

Methodology:

  • Seed cells in a Seahorse XF plate and allow them to adhere overnight.

  • The next day, replace the growth medium with pre-warmed assay medium and incubate for 1 hour in a non-CO₂ incubator.

  • Prepare injection ports of the sensor cartridge with this compound (or vehicle), and the mitochondrial stress test compounds. To test for specificity, pre-incubate a set of wells with a TSPO antagonist before adding this compound.

  • Load the plate into the Seahorse XF Analyzer.

  • Run a baseline measurement of the Oxygen Consumption Rate (OCR).

  • Inject this compound and measure the OCR response.

  • Subsequently, inject Oligomycin, FCCP, and Rotenone/Antimycin A sequentially to measure ATP production, maximal respiration, and non-mitochondrial respiration, respectively.

  • Analyze the data to determine if this compound alters key parameters of mitochondrial respiration and whether this effect is blocked by a TSPO antagonist.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected Sedation start Unexpected Sedation Observed in Animal Model q1 Is the dose supra-pharmacological? start->q1 a1_yes Possible off-target effect at high conc. Reduce dose or justify relevance. q1->a1_yes Yes q2 Is the effect blocked by a Cytochrome P450 inhibitor? q1->q2 No a2_yes Effect is likely due to an active metabolite. Isolate and test metabolites. q2->a2_yes Yes q3 Does the behavioral phenotype match classical benzodiazepines? q2->q3 No q3->a1_yes Yes end Conclusion: Non-specific neurological effect q3->end No a3_no Phenotype is not classical sedation. Characterize further (e.g., rotarod).

Caption: Workflow for troubleshooting unexpected sedative effects.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Dexto_On This compound TSPO TSPO (Outer Mitochondrial Membrane) Dexto_On->TSPO Binds Mito Mitochondrial Function (e.g., Steroidogenesis) TSPO->Mito Modulates Dexto_Off This compound (High Conc.) GABA_A GABA-A Receptor Dexto_Off->GABA_A Weakly Binds (Hypothetical) Neuron Neuronal Inhibition (Sedation) GABA_A->Neuron Potentiates

Caption: On-target (TSPO) vs. potential off-target (GABA-A) pathways.

G cluster_0 Experimental Design Logic exp Observe Effect with This compound q1 Is the effect blocked by TSPO antagonist (PK11195)? exp->q1 res_on Conclusion: On-Target (TSPO-mediated) q1->res_on Yes q2 Is the effect replicated by a structurally different TSPO agonist? q1->q2 No q2->res_on Yes res_off Conclusion: Potential Off-Target Effect q2->res_off No investigate Investigate Further: - Off-target screening - Metabolite analysis res_off->investigate

Caption: Logic diagram for differentiating on- and off-target effects.

References

Strategies for minimizing placebo response in Dextofisopam clinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dextofisopam Clinical Trials

Objective: This center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing placebo response in this compound clinical trials. The following troubleshooting guides, FAQs, and protocols are designed to address specific issues encountered during experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the placebo response and why is it a significant challenge for this compound trials?

The placebo response is the measurable, observable, or felt improvement in health not attributable to an actual medical treatment.[1] It is driven by factors such as patient expectations, the therapeutic environment, and the natural course of the illness.[1] For this compound, which targets the brain-gut axis in conditions like Irritable Bowel Syndrome (IBS), this is particularly challenging.[2][3] CNS-related trials, especially in psychiatry and functional gastrointestinal disorders, are known to have particularly high placebo response rates, which can obscure the true efficacy of the investigational drug and contribute to trial failure.[1][4]

Q2: What are the primary drivers of a high placebo response in a clinical setting?

The main drivers can be categorized as follows:

  • Patient Expectations: A patient's belief and expectation of benefit is a powerful influencer.[5][6] Trials with more study arms can inadvertently increase this, as participants and raters may assume a higher probability of receiving an active drug.[5]

  • Therapeutic Milieu: The supportive and structured environment of a clinical trial, including regular interaction with empathetic staff, can trigger a therapeutic response independent of the treatment itself.[5]

  • Rater Bias: Raters who are aware of a subject's side effects or perceived improvements may become unblinded, leading to biased scoring.[5]

  • Natural History of the Condition: Many conditions, including IBS, have fluctuating symptoms. A patient entering a trial during a period of high symptom severity may naturally improve over time, a phenomenon known as regression to the mean.[1]

  • Inaccurate Symptom Reporting: Patients may have difficulty accurately recalling and rating their symptoms over long periods, leading to variability in reporting.[6][7]

Section 2: Troubleshooting Guide - Proactive Mitigation Strategies

This guide provides solutions to common challenges in managing placebo response.

Trial Design & Protocol
Question Recommended Solution
How can I design my trial to inherently reduce placebo response from the outset? Implement advanced trial designs. A placebo lead-in period can be used to identify and exclude subjects who show a significant response to placebo before randomization.[6][8] For greater rigor, consider a Sequential Parallel Comparison Design (SPCD) , where placebo non-responders from an initial phase are re-randomized, enriching the study population.[7][9]
Should I exclude placebo responders identified during a lead-in period? This can be an effective strategy, but its success is inconsistent.[6] A double-blind placebo lead-in has been shown to be more sensitive in identifying placebo responders than a single-blind design.[9] The decision to exclude should be based on a predefined, statistically sound threshold for what constitutes a "placebo response."
How can blinding integrity be maximized? Employ a triple-blind design . In addition to the standard double-blind where patients and investigators are blinded, the primary efficacy rater is also blinded to the trial design and the subject's chart, preventing knowledge of randomization ratios or side effects from influencing their ratings.[5] Using an active placebo that mimics the side effects of this compound can also help prevent unblinding.[10]
Site & Staff Management
Question Recommended Solution
What are the best practices for training study staff to minimize their influence on placebo response? Train all site staff to use standardized, neutral language when interacting with participants.[8] Communication should be impartial and avoid amplifying the empathic clinician-patient relationship or heightening expectations of benefit.[7]
How can we prevent rater bias and "ratings inflation"? Utilize centralized or remote raters .[4] These raters are removed from the clinical site, blinded to study entry criteria, and can provide more objective assessments.[4] This approach has been shown to mitigate baseline inflation bias where initial symptom severity is overstated.[4]
Participant Management
Question Recommended Solution
How can we manage participant expectations without compromising informed consent? Provide structured, neutral education about the trial and the nature of the placebo effect.[7][10] A specific, validated technique is the Placebo-Control Reminder Script (PCRS) , an interactive procedure that educates participants about factors known to cause placebo response just before outcome assessments.[11]
Are there methods to improve the quality of patient-reported outcomes? Yes, train participants on how to accurately report their symptoms and bodily sensations.[7][8] This training improves "interoceptive accuracy"—the ability to introspect—which can decrease placebo response without affecting the active drug response.[7] Additionally, use outcome measures that are sensitive to change and avoid long recall periods.[6]

Section 3: Data Presentation

Table 1: Comparison of Trial Design Strategies for Placebo Mitigation
StrategyDescriptionAdvantagesDisadvantages
Placebo Lead-In/Run-In A period before randomization where all participants receive a placebo. Responders may be excluded.[6][8]Enriches the trial with a population less prone to placebo response.Can increase trial length and cost; effectiveness can be inconsistent.[6]
Sequential Parallel Comparison Design (SPCD) A two-stage design. In Stage 2, placebo non-responders from Stage 1 are re-randomized to the drug or placebo.[9]Increases statistical power and reduces required sample size by pooling data from both phases.[9]More complex to design and execute.
Triple Blinding Blinds the patient, investigator, AND the primary efficacy rater from the trial design and subject chart.[5]Reduces rater bias by shielding them from information that could lead to unblinding (e.g., side effects, randomization ratios).Requires careful operational planning to maintain the rater's blind.
Active Placebo A placebo designed to mimic the characteristic side effects of the active drug.[10]Maintains the blind more effectively by making it difficult for participants to guess their treatment assignment based on side effects.Can be difficult to develop a placebo that mimics side effects without having its own therapeutic effect.
Table 2: Factors Identified in Meta-Analyses Influencing Placebo Response
Factor CategorySpecific FactorImpact on Placebo ResponseCitation
Patient Characteristics Low baseline severity of symptomsAssociated with higher placebo response.[12]
Trial Design Unbalanced randomization (more patients on drug vs. placebo)Associated with higher placebo response, likely due to rater expectation.[5][12]
Trial Era More recent trialsAssociated with higher placebo responses over time.[12]
Outcome Measures Self-reported instrumentsTend to be associated with a higher placebo response than assessor-rated instruments.[6]
Outcome Measures Subjective endpoints (e.g., pain, mood)More susceptible to placebo effects than objective biomarkers.[6]

Section 4: Experimental Protocols

Protocol 1: Double-Blind Placebo Lead-In
  • Objective: To identify and exclude participants who exhibit a significant placebo response prior to randomization.

  • Procedure:

    • Following initial screening and consent, all eligible participants enter a 2-4 week lead-in phase.

    • All participants receive a placebo that is identical in appearance, taste, and administration schedule to the this compound active drug.

    • Both participants and site staff remain blinded to the fact that this is a placebo-only phase.

    • Primary efficacy endpoints (e.g., daily symptom diaries for IBS) are collected throughout this period.

    • Define Response Criteria: Establish a clear, pre-specified threshold for what constitutes a placebo response (e.g., a ≥30% improvement on the primary symptom scale from baseline to the end of the lead-in).

    • Exclusion: Participants who meet or exceed the response criteria at the end of the lead-in phase are thanked for their participation and excluded from the randomization phase of the trial.

Protocol 2: Participant Training on Accurate Symptom Reporting
  • Objective: To improve participants' interoceptive accuracy, leading to more reliable symptom reporting and reduced placebo-related variance.[7]

  • Procedure:

    • Session 1 (Baseline): Conducted before the first dose of the study drug.

    • Didactic Component: A trained staff member provides a brief, standardized presentation explaining the difference between transient feelings and persistent, clinically relevant symptoms. Use examples relevant to IBS (e.g., distinguishing between mild, fleeting discomfort and significant, recurring pain).

    • Interactive Component: Participants are guided through exercises to focus on their bodily sensations. They are asked to describe the quality, intensity, and duration of specific symptoms.

    • Tool Training: Participants are trained on the specific rating scales to be used in the trial (e.g., a 0-10 numerical rating scale), with clear anchors for each point on the scale.

    • Reinforcement: This training can be briefly reinforced at subsequent study visits to ensure continued adherence to accurate reporting principles.

Section 5: Visualizations

Diagram 1: Sequential Parallel Comparison Design (SPCD) Workflow

SPCD_Workflow cluster_0 Phase 1 cluster_1 Phase 2 P1_Start Eligible Participants P1_Rand Randomization (Unbalanced) P1_Start->P1_Rand P1_Drug This compound P1_Rand->P1_Drug e.g., 1 part P1_Placebo Placebo P1_Rand->P1_Placebo e.g., 2 parts Final_Analysis Final Analysis (Pool Data) P1_Drug->Final_Analysis P1_Assess Assess Response at End of Phase 1 P1_Placebo->P1_Assess P2_Rand Re-Randomization (1:1) P1_Assess->P2_Rand Non-Responder Responders Placebo Responders (Excluded from Phase 2) P1_Assess->Responders Responder P2_Drug This compound P2_Rand->P2_Drug P2_Placebo Placebo P2_Rand->P2_Placebo P2_Drug->Final_Analysis P2_Placebo->Final_Analysis

Caption: Workflow of a Sequential Parallel Comparison Design (SPCD).

Diagram 2: Decision Framework for Placebo Mitigation Strategy

Decision_Framework Start Start: Design this compound Trial Endpoint_Type Primary Endpoint Type? Start->Endpoint_Type Subjective Subjective (e.g., Patient-Reported Symptom Score) Endpoint_Type->Subjective Subjective Objective Objective (e.g., Biomarker, Stool Frequency) Endpoint_Type->Objective Objective Sub_Strategy1 Implement Participant Symptom Reporting Training Subjective->Sub_Strategy1 Obj_Strategy1 Ensure Strict Protocol Standardization Objective->Obj_Strategy1 Sub_Strategy2 Use Placebo-Control Reminder Script (PCRS) Sub_Strategy1->Sub_Strategy2 Sub_Strategy3 Employ Centralized/Blinded Raters Sub_Strategy2->Sub_Strategy3 All_Trials Strategies for ALL Trials Sub_Strategy3->All_Trials Obj_Strategy2 Consider Active Placebo if Side Effects are Distinct Obj_Strategy1->Obj_Strategy2 Obj_Strategy2->All_Trials All_Strategy1 Double-Blind Design (Minimum) All_Trials->All_Strategy1 All_Strategy2 Staff Training on Neutral Communication All_Strategy1->All_Strategy2 All_Strategy3 Consider Placebo Lead-In or SPCD All_Strategy2->All_Strategy3

Caption: Decision tree for selecting placebo mitigation strategies.

Diagram 3: this compound's Proposed Brain-Gut Axis Mechanism

Brain_Gut_Axis cluster_brain Central Nervous System (CNS) cluster_gut Gastrointestinal (GI) Tract Hypothalamus Hypothalamus (Subcortical Brain Region) ANS Autonomic Nervous System (ANS) Hypothalamus->ANS Modulates Receptor Novel 2,3-Benzodiazepine Binding Site Receptor->Hypothalamus Located in Motility GI Motility ANS->Motility Regulates Sensation Visceral Sensation ANS->Sensation Regulates This compound This compound This compound->Receptor Binds IBS_Symptoms IBS Symptoms (Pain, Altered Bowel Function) Motility->IBS_Symptoms Sensation->IBS_Symptoms

Caption: Conceptual pathway for this compound's action on the brain-gut axis.

References

Dextofisopam Technical Support Center: Method Refinement for Stool Consistency Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in accurately assessing the impact of Dextofisopam on stool consistency in your experiments.

I. Quantitative Data Summary

While specific quantitative data from this compound's clinical trials on stool consistency are not extensively published in the public domain, the available information indicates a positive effect on normalizing bowel function in patients with diarrhea-predominant irritable bowel syndrome (IBS-D).

Table 1: Summary of this compound's Effect on Stool Consistency from Clinical Trials

ParameterObservationClinical Trial PhaseCitation
Stool Consistency This compound-treated IBS-D patients had approximately twice the improvement in stool consistency compared to placebo at Week 12.Phase 2a[1]
Time to Onset Improvement in stool consistency was observed within 2 days of starting treatment.Phase 2a[1]
Persistence of Effect The beneficial effect on stool consistency persisted throughout the 12-week treatment period.Phase 2a[1][2]
Gender Effect Both men and women with IBS-D experienced improved stool consistency.Phase 2a[2]
Adverse Events Constipation was rare in patients treated with this compound.Phase 2a[2]

Table 2: Bristol Stool Form Scale (BSFS) Overview

BSFS TypeDescriptionInterpretation
1 Separate hard lumps, like nuts (hard to pass)Severe constipation
2 Sausage-shaped but lumpyMild constipation
3 Like a sausage but with cracks on its surfaceNormal
4 Like a sausage or snake, smooth and softNormal
5 Soft blobs with clear-cut edges (passed easily)Tending towards diarrhea
6 Fluffy pieces with ragged edges, a mushy stoolMild diarrhea
7 Watery, no solid pieces, entirely liquidSevere diarrhea

II. Experimental Protocols

A. Bristol Stool Form Scale (BSFS) for Stool Consistency Assessment

Objective: To qualitatively assess stool form as a surrogate for stool consistency.

Materials:

  • Bristol Stool Form Scale chart (visual aid).

  • Patient diary or electronic data capture tool.

Procedure:

  • Patient Training: Before the study begins, thoroughly train patients on how to use the BSFS. Provide them with the visual chart and clear descriptions of each of the seven stool types.[3][4]

  • Self-Assessment: Instruct patients to record the BSFS type for each bowel movement. They should choose the type that most closely resembles their stool.

  • Data Collection: Collect the data from the patient diaries or electronic tools at regular intervals as defined by the study protocol.

  • Data Analysis: Analyze the changes in BSFS scores over time, comparing the this compound-treated group to the placebo group.

B. Fecal Water Content Analysis by Lyophilization (Freeze-Drying)

Objective: To quantitatively determine the water content of stool samples as a direct measure of consistency.

Materials:

  • Airtight, pre-weighed collection containers.

  • Freezer (-20°C or -80°C).

  • Lyophilizer (freeze-dryer).

  • Analytical balance.

Procedure:

  • Sample Collection: Provide subjects with pre-weighed, airtight containers and instruct them on proper stool sample collection to ensure a representative sample is obtained.

  • Freezing: Immediately upon receipt, freeze the stool samples to prevent water loss.

  • Initial Weighing: Before lyophilization, record the wet weight of the stool sample by subtracting the weight of the empty container from the total weight.

  • Lyophilization: Place the frozen samples in a lyophilizer until all water has been removed (i.e., until a constant dry weight is achieved).

  • Final Weighing: After lyophilization, record the dry weight of the stool sample.

  • Calculation: Calculate the fecal water content using the following formula: Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100

III. Troubleshooting Guides

A. Bristol Stool Form Scale (BSFS)
IssuePotential CauseRecommended Solution
High variability in patient reporting - Inadequate patient training. - Subjective interpretation of the scale.[5]- Conduct thorough initial training with visual aids and provide a take-home reference chart. - During follow-up visits, review the scale with patients to ensure consistent interpretation.
Inconsistent scoring for intermediate stool types (e.g., Types 3, 4, 5) - Difficulty distinguishing between similar stool forms.[6][7]- Provide patients with more detailed descriptions and visual examples to help differentiate between these types. - Consider grouping stool types for analysis (e.g., Types 1-2 = constipated, Types 3-5 = normal, Types 6-7 = diarrheal).
Patient reluctance to report - Embarrassment or discomfort with the topic.- Assure patients of the confidentiality of their data. - Emphasize the importance of accurate reporting for the study's success.
B. Fecal Water Content Analysis
IssuePotential CauseRecommended Solution
Inaccurate fecal water content values - Water loss from the sample before initial weighing. - Incomplete drying during lyophilization.- Use airtight collection containers and process samples as quickly as possible. - Ensure the lyophilization cycle is sufficient to achieve a constant dry weight. This may require optimizing the cycle duration for your specific samples.
Sample heterogeneity - Uneven distribution of water within the stool sample.[8]- Homogenize the entire stool sample before taking a subsample for analysis, if feasible and appropriate for the study protocol.
Contamination of samples - Urine contamination during collection.- Provide clear instructions to subjects on how to avoid urine contamination when collecting stool samples.

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is thought to modulate the autonomic nervous system, which plays a key role in regulating gut motility.[9][10][11] It is believed to act on a novel receptor in the hypothalamus, a region of the brain that influences the hypothalamic-pituitary-adrenal (HPA) axis.[12][13][14] This modulation of the brain-gut axis is thought to help normalize bowel function in conditions like IBS-D.

Q2: Why use the Bristol Stool Form Scale (BSFS) when it is subjective?

A2: The BSFS is a non-invasive, easy-to-use tool that has been validated as a reliable surrogate for measuring colonic transit time.[15][16] While it is subjective, its high correlation with more objective measures like fecal water content makes it a valuable tool in both clinical and research settings, especially for large-scale studies where direct quantitative measurements may be impractical.[5]

Q3: What are the main sources of error when using the BSFS?

A3: The main sources of error are inter-rater variability (different individuals scoring the same stool differently) and intra-rater variability (the same individual scoring the same stool differently on separate occasions).[6][7][17] These errors are more common for stool types that are in the middle of the scale. Comprehensive patient training can help to minimize these errors.[3][4]

Q4: Is fecal water content a better measure of stool consistency than the BSFS?

A4: Fecal water content is a more objective and direct measure of stool consistency. However, sample collection and analysis can be more burdensome for both participants and researchers. The choice between BSFS and fecal water content analysis often depends on the specific aims of the study, the available resources, and the feasibility of sample collection. In many cases, using both methods can provide a more comprehensive assessment.

Q5: How does this compound improve stool consistency without causing constipation?

A5: Clinical trial data suggests that this compound normalizes bowel function rather than simply inhibiting motility.[1] This means it may help to reduce the excessive colonic motility seen in IBS-D, leading to more formed stools, without over-correcting and causing constipation, which can be a side effect of other antidiarrheal medications.

V. Mandatory Visualizations

G cluster_brain Central Nervous System cluster_drug Pharmacological Intervention cluster_gut Gastrointestinal Tract Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH ANS Autonomic Nervous System Hypothalamus->ANS Regulates Adrenal Adrenal Gland Pituitary->Adrenal ACTH Adrenal->Hypothalamus Cortisol (Negative Feedback) This compound This compound This compound->Hypothalamus Modulates GutMotility Gut Motility ANS->GutMotility StoolConsistency Stool Consistency GutMotility->StoolConsistency StoolConsistency->this compound Therapeutic Target

Caption: this compound's Proposed Mechanism of Action on the Brain-Gut Axis.

G cluster_protocol Experimental Workflow: Stool Consistency Assessment start Patient Recruitment & Informed Consent training Training on BSFS & Sample Collection start->training treatment Randomization to this compound or Placebo training->treatment bsfs Daily BSFS Diary treatment->bsfs feces Stool Sample Collection treatment->feces data Data Analysis bsfs->data analysis Fecal Water Content Analysis feces->analysis analysis->data

Caption: Workflow for Assessing this compound's Impact on Stool Consistency.

G cluster_troubleshooting Logical Relationship: Troubleshooting BSFS Data issue Inconsistent BSFS Data cause1 Inadequate Patient Training issue->cause1 cause2 Subjective Interpretation issue->cause2 solution1 Re-training with Visual Aids cause1->solution1 solution2 Data Stratification (e.g., by stool type groups) cause2->solution2 outcome Improved Data Reliability solution1->outcome solution2->outcome

References

Enhancing the translational value of Dextofisopam animal model research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the translational value of Dextofisopam animal model research. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside structured data presentations and detailed experimental protocols.

I. Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound in animal models of Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD).

Issue 1: High variability in visceral pain assessment using the colorectal distension (CRD) model.

  • Question: We are observing significant variability in the abdominal withdrawal reflex (AWR) scores between animals in the same treatment group. What could be the cause, and how can we minimize this?

  • Answer: High variability in the CRD model is a common challenge. Several factors can contribute to this:

    • Inconsistent Balloon Placement: The precise location of the balloon in the colorectum is critical. Even small variations can lead to different levels of discomfort and, therefore, variable AWR scores.

    • Animal Stress: Handling and restraint can induce stress, which is known to modulate pain perception and increase variability.[1][2]

    • Habituation/Sensitization: Repeated distensions can lead to either habituation (decreased response) or sensitization (increased response) of the animal.

    • Observer Bias: Subjective scoring of the AWR can introduce variability between different researchers or even the same researcher on different days.

    Recommendations:

    • Standardize Balloon Insertion: Develop a strict protocol for balloon insertion, ensuring a consistent depth for all animals. Mark the catheter to guide insertion.

    • Acclimatize Animals: Allow animals to acclimate to the testing environment and handling procedures for several days before the experiment. This helps to reduce stress-induced variability.

    • Optimize Distension Protocol: Use a randomized sequence of distension pressures and allow for adequate rest periods between distensions to minimize habituation or sensitization.

    • Blinded Observation: The researcher scoring the AWR should be blinded to the treatment groups to eliminate observer bias.

    • Use of Electromyography (EMG): For more objective and quantitative measurements of the visceromotor response, consider using EMG recordings of the abdominal musculature.[3]

Issue 2: Inconsistent results in the Dextran Sodium Sulfate (DSS)-induced colitis model.

  • Question: We are seeing inconsistent induction of colitis with DSS, leading to variable baseline disease severity before this compound treatment. How can we improve the reproducibility of this model?

  • Answer: The DSS-induced colitis model is known for its sensitivity to several factors, which can lead to inconsistent results.[4][5][6][7]

    • DSS Batch and Preparation: The molecular weight and purity of DSS can vary between batches and suppliers, significantly impacting its ability to induce colitis.[4] The freshness of the DSS solution is also crucial.

    • Animal Strain and Microbiota: Different mouse strains have varying susceptibility to DSS-induced colitis. The gut microbiota of the animals also plays a significant role in the development of inflammation.[4]

    • Housing Conditions: Stress from housing conditions, diet, and water consumption can all influence the severity of colitis.

    Recommendations:

    • Standardize DSS: Use DSS from the same batch for an entire study. Prepare fresh DSS solutions regularly (e.g., every 2-3 days) and ensure thorough mixing.

    • Control for Animal Factors: Use animals of the same strain, age, and sex. House animals in a controlled environment and allow for an acclimatization period. Consider co-housing animals to normalize gut microbiota.

    • Monitor Disease Activity: Regularly monitor disease activity index (DAI), which includes body weight loss, stool consistency, and the presence of blood in the stool, to ensure consistent disease induction before starting treatment.[4]

    • Histological Analysis: At the end of the study, perform histological analysis of the colon to objectively score inflammation and tissue damage.[4]

Issue 3: Unexpected behavioral side effects in this compound-treated animals.

  • Question: We have observed hyperactivity and/or anxiogenic-like effects in some animals treated with this compound, which is contrary to its expected anxiolytic properties. What could explain this?

  • Answer: Paradoxical reactions to benzodiazepine-related compounds, although uncommon, have been reported.[8]

    • Dose-Dependency: The behavioral effects of this compound may be dose-dependent. A dose that is effective for gastrointestinal symptoms might have different effects on the central nervous system.

    • Off-Target Effects: While this compound is selective for 2,3-benzodiazepine receptors, high doses could potentially interact with other receptors, leading to unexpected behavioral outcomes.

    • Genetic Predisposition: Individual differences in receptor expression or metabolism within an animal strain could lead to varied responses.[8]

    Recommendations:

    • Conduct a Dose-Response Study: If not already done, perform a dose-response study to identify the optimal dose that provides the desired gastrointestinal effects without causing significant behavioral side effects.

    • Include a Comprehensive Behavioral Battery: In addition to the primary endpoints, include a battery of behavioral tests (e.g., open field test, elevated plus-maze) to systematically assess the behavioral phenotype of this compound-treated animals.

    • Control for Environmental Stressors: Ensure that the testing environment is free from stressors that could confound the behavioral assessment.

II. Frequently Asked Questions (FAQs)

Formulation and Administration

  • Question: What is a suitable vehicle for the oral administration of this compound in rodents?

  • Answer: For preclinical studies, this compound can be suspended in an aqueous vehicle. A common and effective vehicle is a 0.5% solution of methylcellulose in purified water. It is important to ensure the suspension is homogenous before each administration.

  • Question: What is the recommended route of administration for this compound in animal models of IBS?

  • Answer: Oral gavage is the most common and clinically relevant route of administration for this compound in rodent models of IBS, as it mimics the intended clinical route in humans. Intraperitoneal and intracolonic administrations have also been used in preclinical studies to investigate local versus systemic effects.[9]

Mechanism of Action

  • Question: What is the proposed mechanism of action for this compound in alleviating IBS symptoms?

  • Answer: this compound is a non-sedating anxiolytic that is the R-enantiomer of tofisopam. It is thought to modulate the brain-gut axis, which is the bidirectional communication between the central nervous system and the enteric nervous system.[10][11][12][13] Its primary action is believed to be the modulation of 2,3-benzodiazepine receptors, which are located in subcortical brain regions, including the hypothalamus.[9] This modulation is thought to influence the hypothalamic-pituitary-adrenal (HPA) axis and autonomic nervous system activity, thereby reducing stress-induced colonic motility and visceral hypersensitivity.[2][14][15][16][17][18][19] There is also evidence suggesting an interaction with the dopaminergic system, specifically D2/D3 receptors, which are involved in regulating gut motility.[10][20][21][22][23]

Experimental Design

  • Question: What are the key animal models for evaluating the efficacy of this compound for IBS?

  • Answer: The following three models are central to the preclinical evaluation of this compound:

    • Glass Bead Expulsion Test: This model assesses stress- or stretch-induced colonic motility.[9]

    • Colorectal Distension (CRD) Model: This model is used to evaluate visceral hypersensitivity, a key feature of IBS.[1][9]

    • Dextran Sodium Sulfate (DSS)-Induced Colitis Model: This model is used to study the anti-inflammatory effects of this compound in the context of IBD, which has overlapping symptoms with IBS.[9]

  • Question: What are the recommended outcome measures for these animal models?

  • Answer:

    • Glass Bead Expulsion Test: The primary outcome is the time taken for the animal to expel a small glass bead inserted into the colorectum.

    • Colorectal Distension Model: The primary outcome is the visceromotor response, typically quantified by scoring the abdominal withdrawal reflex (AWR) or by measuring abdominal muscle contractions using electromyography (EMG).

    • DSS-Induced Colitis Model: Key outcomes include the Disease Activity Index (DAI), colon length, and histological scoring of inflammation and tissue damage.

III. Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from a key preclinical study on this compound, providing a reference for expected efficacy in various animal models.

Table 1: Effect of this compound on Stress-Induced Colonic Motility (Glass Bead Expulsion Test)

Treatment GroupDose (mg/kg, IP)Retention Time (Minutes, Mean ± SEM)
Vehicle-15.2 ± 2.3
This compound425.8 ± 4.1
This compound833.4 ± 5.5
This compound1645.1 ± 6.8
This compound3258.7 ± 8.2
Loperamide1665.3 ± 7.9
p < 0.05 vs. Vehicle. Data adapted from a preclinical study.[9]

Table 2: Effect of this compound on Visceral Hypersensitivity (Balloon Distension Test)

Treatment GroupDose (mg/kg, PO)Number of Abdominal Cramps (Mean ± SEM)
Vehicle-12.5 ± 1.5
This compound168.2 ± 1.1
This compound326.1 ± 0.9
This compound644.5 ± 0.7
U-50488H (positive control)103.8 ± 0.6***
p < 0.01, ***p < 0.001 vs. Vehicle. Data adapted from a preclinical study.[9]

Table 3: Effect of this compound in the DSS-Induced Colitis Model

Treatment GroupDose (mg/kg, PO)Disease Activity Index (DAI) Score (Mean ± SEM)Colon Length (cm, Mean ± SEM)
Control (No DSS)-0.2 ± 0.18.5 ± 0.3
DSS + Vehicle-3.8 ± 0.46.2 ± 0.2
DSS + this compound102.5 ± 0.37.1 ± 0.3
DSS + this compound301.8 ± 0.2 7.8 ± 0.2
DSS + this compound1001.1 ± 0.1 8.2 ± 0.3
*p < 0.05, **p < 0.01, ***p < 0.001 vs. DSS + Vehicle. Data adapted from a preclinical study.[9]

IV. Experimental Protocols

This section provides detailed methodologies for the key animal models used in this compound research.

Protocol 1: Glass Bead Expulsion Test for Colonic Motility

Objective: To assess the effect of this compound on colonic transit time.

Materials:

  • Male mice (e.g., C57BL/6, 8-10 weeks old)

  • Glass beads (3 mm diameter)

  • This compound solution/suspension

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Individual cages with a solid floor

Procedure:

  • Fast the mice for 4-6 hours before the experiment, with free access to water.

  • Administer this compound or vehicle control via oral gavage.

  • After 30-60 minutes, gently insert a single 3 mm glass bead 2 cm into the colorectum of each mouse using a lubricated plastic rod.

  • Place each mouse in an individual cage without bedding and observe for the expulsion of the bead.

  • Record the time from the insertion of the bead to its expulsion. A cut-off time of 120-180 minutes is typically used.

Protocol 2: Colorectal Distension (CRD) for Visceral Pain Assessment

Objective: To evaluate the effect of this compound on visceral hypersensitivity.

Materials:

  • Male rats (e.g., Sprague-Dawley, 250-300g)

  • Colorectal distension system (pressure-controlled balloon catheter)

  • This compound solution/suspension

  • Vehicle control

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Administer this compound or vehicle control via oral gavage.

  • After the appropriate absorption time (e.g., 60 minutes), lightly anesthetize the rat and insert a flexible balloon catheter into the colorectum, with the tip of the balloon approximately 1 cm from the anus. Secure the catheter to the tail.

  • Allow the animal to recover from anesthesia and acclimate to the observation chamber for at least 30 minutes.

  • Perform graded colorectal distensions at various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds), with a rest period between each distension (e.g., 5 minutes).

  • During each distension, a blinded observer scores the abdominal withdrawal reflex (AWR) on a scale of 0 to 4:

    • 0: No behavioral response

    • 1: Brief head movement followed by immobility

    • 2: Contraction of abdominal muscles

    • 3: Lifting of the abdomen

    • 4: Body arching and lifting of the pelvic structures

  • Record the AWR score for each distension pressure.

Protocol 3: Dextran Sodium Sulfate (DSS)-Induced Colitis

Objective: To assess the anti-inflammatory effects of this compound in a model of colitis.

Materials:

  • Male mice (e.g., C57BL/6, 8-10 weeks old)

  • Dextran Sodium Sulfate (DSS; 36-50 kDa)

  • This compound solution/suspension

  • Vehicle control

  • Oral gavage needles

Procedure:

  • Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • From day 1 of DSS administration, treat the mice daily with this compound or vehicle control via oral gavage.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • At the end of the treatment period, euthanize the mice and collect the colons.

  • Measure the length of the colon from the cecum to the anus.

  • Fix a segment of the distal colon in 10% neutral buffered formalin for histological analysis.

  • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • A blinded pathologist should score the sections for the severity of inflammation and tissue damage.

V. Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in the Brain-Gut Axis

Dextofisopam_Pathway cluster_brain Central Nervous System (Hypothalamus) cluster_gut Enteric Nervous System & Gut This compound This compound Receptor 2,3-Benzodiazepine Receptor This compound->Receptor Binds to HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation Receptor->HPA_Axis Influences Dopamine Dopamine D2/D3 Receptor Modulation Receptor->Dopamine Influences Colonic_Motility Decreased Colonic Motility HPA_Axis->Colonic_Motility Reduces Stress-Induced Hypermotility Visceral_Pain Decreased Visceral Hypersensitivity HPA_Axis->Visceral_Pain Reduces Stress-Induced Hyperalgesia Dopamine->Colonic_Motility Inhibits Dopamine->Visceral_Pain Modulates Pain Perception

Caption: Proposed mechanism of this compound via the brain-gut axis.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow start Hypothesis: This compound alleviates IBS symptoms animal_model Select Animal Models: - Glass Bead Expulsion - Colorectal Distension - DSS-Induced Colitis start->animal_model treatment Treatment Groups: - Vehicle Control - this compound (multiple doses) - Positive Control animal_model->treatment data_collection Data Collection: - Colonic Motility (Bead Expulsion Time) - Visceral Pain (AWR/EMG) - Colitis Severity (DAI, Colon Length, Histology) treatment->data_collection analysis Data Analysis: - Statistical comparison between groups data_collection->analysis conclusion Conclusion: - Efficacy and dose-response - Translational potential analysis->conclusion

References

Mitigating adverse effects of Dextofisopam in long-term animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dextofisopam Long-Term Animal Studies

This guide provides researchers, scientists, and drug development professionals with essential information for mitigating potential adverse effects during long-term animal studies of this compound. The content is structured in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is the R-enantiomer of tofisopam, belonging to the 2,3-benzodiazepine class of compounds. Unlike traditional 1,4- or 1,5-benzodiazepines, it does not bind to the GABA-A receptor and thus lacks sedative, anticonvulsant, and muscle relaxant effects.[1] Its proposed mechanisms of action include:

  • Phosphodiesterase (PDE) Inhibition: this compound's racemate, tofisopam, has been shown to be an isoenzyme-selective inhibitor of phosphodiesterases, with the highest affinity for PDE-4A1 and PDE-10A1.[1] This mechanism may contribute to its anxiolytic and potential antipsychotic properties.

  • Novel CNS Binding Site: Studies suggest that homophthalazines like this compound have a unique binding site in the central nervous system, which may mediate their effects.[2][3]

  • Dopaminergic Modulation: Tofisopam has demonstrated mixed dopamine agonist and antagonist properties, which is atypical for anxiolytic agents.[4]

Q2: Have any adverse effects been reported in this compound clinical trials?

In short-term human clinical trials for Irritable Bowel Syndrome (IBS), this compound has been generally well-tolerated.[2][3] Reported adverse events were similar to placebo, with some studies noting a slightly higher incidence of worsening abdominal pain with this compound (12% vs. 4% in one study) and more headaches with placebo (12% vs. 5%).[5] Importantly, constipation was rare.[5] Single oral doses up to 400 mg and multiple oral doses up to 600 mg BID for 7 days were well tolerated in healthy volunteers.[6]

Q3: What are the potential adverse effects to monitor for in long-term animal studies?

Based on the pharmacological profile of this compound and its racemate, researchers should monitor for the following potential adverse effects in long-term animal studies:

  • Central Nervous System (CNS) Effects: Although this compound is non-sedating, high doses of its racemate, tofisopam (>200 mg/kg in animals), have shown neuroleptic-like effects such as catalepsy and ptosis.[1] Therefore, monitoring for changes in behavior, motor function, and sensory responses is crucial.

  • Gastrointestinal (GI) Effects: While developed for IBS, any compound acting on the gut-brain axis could potentially alter GI function. Monitoring for changes in fecal consistency, food and water consumption, and body weight is recommended.

  • Cardiovascular Effects: As a precautionary measure in long-term studies, cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG) should be monitored, especially given the broad mechanism of PDE inhibition.

  • Clinical Pathology and Histopathology: Standard long-term toxicology studies should include comprehensive evaluation of hematology, clinical chemistry, and histopathology of major organs to identify any potential target organ toxicity.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes Observed

Symptoms: Animals exhibit signs of hyperactivity, stereotypy, or, conversely, lethargy or catalepsy.

Possible Cause: High dose levels may be engaging off-target CNS receptors or exaggerating the primary pharmacological effect. The dopaminergic modulation seen with tofisopam could contribute to these effects.[4]

Mitigation and Monitoring Protocol:

  • Systematic Behavioral Assessment: Implement a functional observational battery (FOB) at regular intervals throughout the study. This should assess home cage activity, open field behavior, and sensory-motor responses.

  • Dose Adjustment: If adverse behavioral signs are noted and are dose-dependent, consider a dose reduction or the inclusion of a lower-dose satellite group to establish a no-observed-adverse-effect level (NOAEL).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the timing of the behavioral changes with the plasma concentration of this compound to understand the exposure-response relationship.

Issue 2: Significant Body Weight Loss or Gain

Symptoms: A consistent and significant change in body weight compared to the control group that is not attributable to normal growth.

Possible Cause: This could be secondary to altered food/water consumption due to CNS effects, or a direct effect on metabolic processes.

Mitigation and Monitoring Protocol:

  • Detailed Food and Water Consumption Monitoring: Measure daily food and water intake for each animal.

  • Clinical Examinations: Conduct regular, thorough physical examinations to check for signs of dehydration, malnutrition, or other health issues.

  • Metabolic Cages: If significant effects are observed, consider using metabolic cages to conduct a more detailed analysis of energy balance.

Data Presentation

Table 1: Key Monitoring Parameters in Long-Term this compound Animal Studies

Parameter CategorySpecific MeasurementsFrequencyRationale
Clinical Observations Mortality, morbidity, general appearance, behaviorDailyTo ensure animal welfare and detect acute toxicity.
Body Weight Individual animal body weightsWeekly (or more frequently if changes are noted)A sensitive indicator of general health.
Food/Water Consumption Daily intake per cage/animalWeeklyTo assess effects on appetite and hydration.
Functional Observational Battery (FOB) Home cage activity, open field assessment, sensory-motor testsPre-test, and at 1, 3, 6, 9, and 12 monthsTo detect any subtle or overt neurobehavioral effects.
Cardiovascular Heart rate, blood pressure, ECGPre-test, and at 6 and 12 monthsTo monitor for potential cardiovascular effects, a standard precaution for long-term toxicology studies.
Clinical Pathology Hematology, coagulation, clinical chemistryPre-test, and at 6 and 12 monthsTo evaluate effects on hematopoietic, hepatic, renal, and other organ systems.
Gross Pathology & Histopathology Macroscopic examination of all organs, microscopic examination of a comprehensive list of tissuesAt terminal sacrificeTo identify any target organs of toxicity and characterize the nature of any lesions.

Experimental Protocols

Protocol: Functional Observational Battery (FOB)

  • Objective: To systematically assess neurobehavioral and physiological functions.

  • Procedure:

    • Home Cage Observation: Observe animals in their home cage for 1-2 minutes and score for posture, activity level, and any abnormal behaviors.

    • Handling Observation: Remove the animal from the cage and assess ease of removal, muscle tone, and reactivity to handling.

    • Open Field Assessment: Place the animal in a standardized open field arena for 5 minutes. Record locomotor activity, rearing frequency, and defecation/urination.

    • Sensory-Motor Tests:

      • Approach/Touch Response: Assess reaction to a probe approaching the vibrissae and torso.

      • Pupillary Light Reflex: Check for pupil constriction in response to a light source.

      • Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

      • Motor Activity: Use an automated activity monitoring system to quantify locomotor activity over a set period.

  • Data Analysis: Compare data from this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis).

Visualizations

Signaling Pathway and Experimental Workflow

Dextofisopam_Pathway This compound This compound PDE Phosphodiesterase (PDE4, PDE10) This compound->PDE Inhibits cAMP ↑ cAMP/cGMP PDE->cAMP Breaks down PKA Protein Kinase A/G (PKA/PKG) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neurotransmission Modulation of Neurotransmission (e.g., Dopamine) CREB->Neurotransmission Anxiolytic Anxiolytic Effects Neurotransmission->Anxiolytic

Caption: Proposed signaling pathway for this compound's anxiolytic effects.

LongTerm_Study_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase (e.g., 12 Months) cluster_post Post-Treatment Phase Acclimation Animal Acclimation (7 days) Baseline Baseline Data Collection (Body Weight, FOB, Clinical Pathology) Acclimation->Baseline Dosing Daily Dosing (Vehicle, Low, Mid, High Dose) Baseline->Dosing Monitoring Daily Clinical Observations Weekly Body Weights & Food Intake Interim Interim Assessments (3, 6, 9 months) (FOB, Clinical Pathology, ECG) Terminal Terminal Sacrifice Interim->Terminal Pathology Gross Pathology & Tissue Collection Terminal->Pathology Histo Histopathology Pathology->Histo Report Data Analysis & Reporting Histo->Report

Caption: Experimental workflow for a long-term animal study of this compound.

References

Improving the reproducibility of Dextofisopam research findings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Dextofisopam research findings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound, and how does it differ from typical benzodiazepines?

A1: this compound is the R-enantiomer of tofisopam and is classified as a 2,3-benzodiazepine. Its mechanism of action is distinct from classical 1,4 or 1,5 benzodiazepines. While structurally similar, the nitrogen atom positions in the benzodiazepine ring confer a unique pharmacological profile.[1][2]

Unlike typical benzodiazepines that enhance the effect of GABA by binding to GABA-A receptors, this compound does not interact with these classical benzodiazepine receptors.[3][4] Instead, it is thought to bind to a novel, specific site in the central nervous system, particularly the 2,3-benzodiazepine receptors located in subcortical brain regions such as the hypothalamus.[4][5] This interaction is believed to modulate the autonomic nervous system and the brain-gut axis, which is central to its therapeutic effects in Irritable Bowel Syndrome (IBS).[3][5][6] this compound is considered a non-serotonergic agent.[6]

Troubleshooting Guides

Issue 1: Inconsistent results in preclinical models of visceral hypersensitivity.

Researchers may encounter variability when assessing the effects of this compound on visceral hypersensitivity, a key symptom of IBS. This can be due to a range of factors from the experimental model to procedural inconsistencies.

Potential CauseRecommended Solution
Animal Model Variability There is no single ideal animal model for IBS.[3] Different models (e.g., stress-induced, post-inflammatory) represent different aspects of IBS pathophysiology. Clearly define and report the model used, including the species, strain, sex, and method of induction. Consider using multiple models to validate findings.
Procedural Inconsistencies The balloon distension test is a common method for assessing visceral hypersensitivity.[4] Ensure consistent balloon size, distension pressure/volume, and acclimatization periods. Variations in these parameters can significantly alter results.
Stress-Induced Confounders The act of handling and testing can induce stress in animals, activating the hypothalamic-pituitary-adrenal (HPA) axis and potentially masking the effects of this compound.[3] Implement a consistent handling and acclimatization protocol for all animals before and during the experiment.
Sex-Based Differences Clinical studies have suggested potential sex-based differences in the response to this compound.[7] Ensure studies are adequately powered to detect differences between male and female animals and analyze data separately.

This protocol is a generalized guideline. Specific parameters should be optimized for your laboratory and animal model.

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment. Handle animals daily for 3-5 days to reduce handling stress.

  • Fasting: Fast animals for 12-18 hours before the procedure with free access to water to ensure an empty colon.

  • Catheter Insertion: Under light anesthesia, insert a lubricated balloon catheter into the colon. The balloon position should be consistent across all animals (e.g., 2 cm from the anus).

  • Recovery and Acclimatization: Allow the animal to recover from anesthesia and acclimatize to the testing apparatus for at least 30 minutes.

  • This compound Administration: Administer this compound or vehicle at the predetermined dose and route. Allow sufficient time for the compound to reach peak plasma concentrations before testing.

  • Distension Protocol: Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a randomized or ascending order. Each distension should last for a fixed duration (e.g., 20 seconds) followed by a rest period (e.g., 5 minutes).

  • Response Measurement: The primary endpoint is typically the visceromotor response (VMR), often measured by quantifying abdominal muscle contractions via electromyography (EMG) or visual observation scoring.

  • Data Analysis: Analyze the VMR at each distension pressure. Compare the response in the this compound-treated group to the vehicle control group.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization & Handling fast Fasting (12-18h) acclimatize->fast anesthesia Anesthesia & Catheter Insertion fast->anesthesia recover Recovery & Acclimatization (30 min) anesthesia->recover admin This compound/Vehicle Administration recover->admin distend Colorectal Distension Protocol admin->distend measure Measure Visceromotor Response (VMR) distend->measure analyze Data Analysis (VMR vs. Pressure) measure->analyze

Caption: Workflow for Visceral Hypersensitivity Testing.

Issue 2: Variable efficacy in clinical trials for IBS.

Reproducibility in clinical trials can be challenging due to the heterogeneity of IBS and patient populations.

Potential CauseRecommended Solution
Patient Population Heterogeneity IBS has different subtypes (diarrhea-predominant, constipation-predominant, mixed). This compound has shown efficacy in diarrhea-predominant (d-IBS) and alternating (a-IBS) patients.[6][7] Use clear inclusion/exclusion criteria, such as the Rome III or IV criteria, to define the patient population.[8]
Placebo Effect IBS trials are known for a high placebo response rate. This can mask the true effect of the drug. To mitigate this, consider a sufficiently long treatment period (e.g., 12 weeks) and use validated patient-reported outcome measures.[1][8]
Endpoint Definition The primary endpoint should be clearly defined and prospectively chosen. An endpoint such as "adequate overall relief of IBS symptoms" has been used in past trials.[1][7] Secondary endpoints should include objective measures like stool frequency and consistency.[6][7]
Sex-Specific Responses A phase 2a study noted that stool frequency was reduced in women but not men treated with this compound, although both sexes showed improved stool consistency.[7] Stratify randomization by sex and include it as a factor in the statistical analysis plan.
EndpointThis compound (200 mg BID)Placebop-valueReference
Adequate Overall Relief Statistically significant improvement-0.033[1][7]
Reduction in Stool Frequency 70% greater reduction--[6]
Improvement in Stool Consistency ~2x improvement--[6]
Adverse Event: Worsening Abdominal Pain 12%4%-[6][7]
Adverse Event: Headache 5%12%-[6][7]
Adverse Event: Constipation 3.0%1.4%-[6]

Note: Data is aggregated from multiple sources reporting on a Phase 2a study with 140 patients.[1][6][7]

The exact signaling pathway of this compound is still under investigation, but it is hypothesized to act on the brain-gut axis.

G cluster_brain Central Nervous System (Brain) hypothalamus Hypothalamus (2,3-BZD Receptors) autonomic Autonomic Nervous System hypothalamus->autonomic Regulates hpa HPA Axis hypothalamus->hpa Regulates motility GI Motility autonomic->motility Innervates secretion Secretion autonomic->secretion Innervates sensation Visceral Sensation autonomic->sensation Innervates hpa->motility Influences stress External Stressors stress->hypothalamus This compound This compound This compound->hypothalamus Binds & Modulates

Caption: Hypothesized Brain-Gut Axis Modulation by this compound.

References

Validation & Comparative

Dextofisopam: A Comparative Analysis with Established Irritable Bowel Syndrome Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dextofisopam, an investigational drug for Irritable Bowel Syndrome (IBS), against established treatments for diarrhea-predominant IBS (IBS-D) and mixed-symptom IBS (IBS-M): Alosetron, Eluxadoline, and Rifaximin. This analysis is based on publicly available preclinical and clinical trial data.

Executive Summary

This compound, a novel 2,3-benzodiazepine receptor modulator, has shown promise in early clinical trials for the treatment of IBS with diarrhea-predominant or alternating bowel habits. Its proposed mechanism of action via the brain-gut axis presents a distinct approach compared to existing therapies that primarily target peripheral mechanisms. However, a comprehensive evaluation of its efficacy and safety is limited by the lack of publicly available results from its larger Phase 2b clinical trial. In contrast, Alosetron, Eluxadoline, and Rifaximin have well-documented efficacy and safety profiles from extensive Phase 3 clinical development programs and post-marketing surveillance. This guide summarizes the available data to facilitate a comparative understanding of these therapeutic agents.

Mechanism of Action

The therapeutic agents discussed employ distinct mechanisms to alleviate IBS symptoms, primarily targeting the brain-gut axis, peripheral opioid receptors, serotonin receptors, or the gut microbiome.

This compound: this compound is a non-serotonergic agent and a homophthalazine, structurally distinct from typical 1,4- or 1,5-benzodiazepines.[1] It is believed to act as a modulator of 2,3-benzodiazepine receptors, with a novel binding site in the central nervous system, potentially within the hypothalamus.[1] This central action is thought to modulate the autonomic nervous system and the brain-gut axis, thereby influencing visceral sensitivity and gut motility.

Alosetron: Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[2][3][4] These receptors are located on enteric neurons and play a crucial role in regulating visceral pain, colonic transit, and gastrointestinal secretions.[3][4] By blocking 5-HT3 receptors, alosetron reduces colonic motility and visceral pain perception.[1][5]

Eluxadoline: Eluxadoline is a locally acting mixed opioid receptor modulator with agonist activity at mu-opioid (μOR) and kappa-opioid (κOR) receptors and antagonist activity at the delta-opioid receptor (δOR).[6][7] The agonist activity at μOR reduces gastrointestinal motility and secretions, while the antagonist activity at δOR is thought to mitigate the constipating effects often seen with unopposed μOR agonism.[7][8] Its action is primarily within the enteric nervous system.[9]

Rifaximin: Rifaximin is a non-systemic, broad-spectrum antibiotic that is not significantly absorbed from the gut.[10] Its mechanism in IBS-D is not fully understood but is thought to involve modulation of the gut microbiota and their metabolic functions.[10] Rifaximin has also been shown to be an activator of the pregnane X receptor (PXR), which may contribute to its anti-inflammatory effects in the gut.[5][8]

Comparative Efficacy

The following tables summarize the efficacy data from key clinical trials of this compound and the comparator drugs. It is important to note that the this compound data is from a Phase 2a study, while the data for the other drugs are from larger Phase 3 trials.

Table 1: Efficacy of this compound in IBS-D and IBS-M (Phase 2a Study) [1]

EndpointThis compound (200 mg BID)Placebop-value
Primary Endpoint
Adequate Overall Relief of IBS SymptomsStatistically Significant Improvement-0.033
Secondary Endpoints (d-IBS patients, Week 12)
Reduction in Stool Frequency70% greater reduction-N/A
Improvement in Stool Consistency~2-fold greater improvement-N/A

Table 2: Efficacy of Alosetron in Women with Severe IBS-D

EndpointAlosetron (1 mg BID)Placebop-value
Primary Endpoint
Adequate Relief of IBS Pain and Discomfort (Week 12)53%40%0.04
Global Improvement Scale (GIS) Responders (Week 12) 42.9% - 50.8%30.7%≤ 0.02

Table 3: Efficacy of Eluxadoline in IBS-D (Phase 3 Studies) [6]

EndpointEluxadoline (100 mg BID)Placebop-value
Primary Endpoint (Composite Responders)
% of Patients with ≥30% improvement in worst abdominal pain and a Bristol Stool Scale score of <5 for ≥50% of days22.7% - 30.8%10.3% - 16.7%< 0.01
Component Endpoints
Improvement in Stool Consistency27.9%16.7%0.01
Improvement in Worst Abdominal Pain43.6%31.0%0.02

Table 4: Efficacy of Rifaximin in IBS-D (TARGET 1 & 2 Pooled Data)

EndpointRifaximin (550 mg TID for 2 weeks)Placebop-value
Primary Endpoint
Adequate Relief of Global IBS Symptoms (≥2 of first 4 weeks post-treatment)40.7%31.7%< 0.001
Secondary Endpoint
Adequate Relief of IBS-related Bloating (≥2 of first 4 weeks post-treatment)40.2%30.3%< 0.001

Comparative Safety and Tolerability

Table 5: Common Adverse Events (≥5%)

Adverse EventThis compound (200 mg BID)[1]Alosetron (1 mg BID)Eluxadoline (100 mg BID)[6]Rifaximin (550 mg TID)Placebo
Worsening Abdominal Pain12%N/A6.5%N/A4%[1]
Headache5%N/AN/AN/A12%[1]
Constipation3%15%8%N/A1.4%[1]
NauseaN/AN/A7.7%N/AN/A

Serious Adverse Events:

  • This compound: No serious adverse events were reported in the Phase 2a trial.[1]

  • Alosetron: Is associated with rare but serious gastrointestinal adverse events, including ischemic colitis and serious complications of constipation.

  • Eluxadoline: Is associated with an increased risk of pancreatitis, particularly in patients without a gallbladder, and sphincter of Oddi spasm.[6]

  • Rifaximin: Has a safety profile comparable to placebo.

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

This compound Phase 2a Study [1]

  • Design: Double-blind, placebo-controlled, randomized study.

  • Participants: 140 men and women with diarrhea-predominant or alternating IBS (d-IBS or a-IBS).

  • Treatment: this compound 200 mg twice daily or placebo for 12 weeks.

  • Primary Endpoint: Number of months with adequate overall relief of IBS symptoms.

  • Secondary Endpoints: Stool frequency and consistency.

Alosetron Pivotal Trials

  • Design: Randomized, double-blind, placebo-controlled, dose-ranging study.

  • Participants: Women with severe diarrhea-predominant IBS.

  • Treatment: Alosetron (0.5 mg, 1.0 mg, 2.0 mg, or 4.0 mg twice daily) or placebo for 12 weeks.

  • Primary Endpoint: Adequate relief of IBS pain and discomfort during weeks 5-12.

  • Inclusion Criteria: Female, 18 years or older, meeting Rome II criteria for IBS-D, with chronic symptoms (≥ 6 months).

  • Exclusion Criteria: History of constipation, ischemic colitis, or other significant gastrointestinal diseases.

Eluxadoline Phase 3 Trials (IBS-3001 and IBS-3002)

  • Design: Two identical randomized, double-blind, placebo-controlled trials.

  • Participants: Adults with IBS-D according to Rome III criteria.

  • Treatment: Eluxadoline (75 mg or 100 mg twice daily) or placebo for 26 weeks (IBS-3002) or 52 weeks (IBS-3001).

  • Primary Endpoint: Composite response of simultaneous improvement in abdominal pain (≥30% reduction from baseline) and stool consistency (Bristol Stool Scale score <5) for at least 50% of the days in the first 12 weeks of treatment.

  • Inclusion Criteria: Adults meeting Rome III criteria for IBS-D.

  • Exclusion Criteria: History of pancreatitis, biliary obstruction, sphincter of Oddi dysfunction, or heavy alcohol use.

Rifaximin TARGET 3 Trial [10]

  • Design: Phase 3, randomized, double-blind, placebo-controlled, repeat treatment trial.

  • Participants: Adults with IBS-D (Rome III criteria) who responded to an initial 2-week course of open-label rifaximin and subsequently relapsed.

  • Treatment: Repeat 2-week course of rifaximin 550 mg three times daily or placebo.

  • Primary Endpoint: Proportion of responders during the first 4 weeks after the first repeat treatment, defined as a ≥30% improvement in abdominal pain and a ≥50% reduction in the number of days with a loose/watery stool for at least 2 of the 4 weeks.

  • Inclusion Criteria: Adults with IBS-D who had a positive response to initial rifaximin treatment and then experienced a recurrence of symptoms.

  • Exclusion Criteria: Known or suspected inflammatory bowel disease, celiac disease, or other organic gastrointestinal diseases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for IBS clinical trials.

Dextofisopam_Mechanism cluster_CNS Central Nervous System cluster_Gut Gut Hypothalamus Hypothalamus Autonomic Nervous System Autonomic Nervous System Hypothalamus->Autonomic Nervous System Modulates Enteric Nervous System Enteric Nervous System Visceral Sensation Visceral Sensation Enteric Nervous System->Visceral Sensation Regulates Gut Motility Gut Motility Enteric Nervous System->Gut Motility Regulates This compound This compound 2,3-Benzodiazepine Receptor 2,3-Benzodiazepine Receptor This compound->2,3-Benzodiazepine Receptor Binds to 2,3-Benzodiazepine Receptor->Hypothalamus Located in Autonomic Nervous System->Enteric Nervous System Influences Alosetron_Mechanism cluster_Gut Enteric Neuron 5-HT3 Receptor 5-HT3 Receptor Ion Channel Ion Channel 5-HT3 Receptor->Ion Channel Opens Neuronal Depolarization Neuronal Depolarization Ion Channel->Neuronal Depolarization Causes Increased Colonic Motility & Visceral Pain Increased Colonic Motility & Visceral Pain Neuronal Depolarization->Increased Colonic Motility & Visceral Pain Reduced Colonic Motility Reduced Colonic Motility Reduced Visceral Pain Reduced Visceral Pain Serotonin Serotonin Serotonin->5-HT3 Receptor Activates Alosetron Alosetron Alosetron->5-HT3 Receptor Antagonizes Alosetron->Reduced Colonic Motility Alosetron->Reduced Visceral Pain Eluxadoline_Mechanism cluster_Gut Enteric Neuron Mu-Opioid Receptor (μOR) Mu-Opioid Receptor (μOR) Reduced Motility & Secretion Reduced Motility & Secretion Mu-Opioid Receptor (μOR)->Reduced Motility & Secretion Modulated Pain Signaling Modulated Pain Signaling Mu-Opioid Receptor (μOR)->Modulated Pain Signaling Delta-Opioid Receptor (δOR) Delta-Opioid Receptor (δOR) Delta-Opioid Receptor (δOR)->Modulated Pain Signaling Eluxadoline Eluxadoline Eluxadoline->Mu-Opioid Receptor (μOR) Agonist Eluxadoline->Delta-Opioid Receptor (δOR) Antagonist Rifaximin_Mechanism cluster_Gut Gut Lumen & Epithelium Gut Microbiota Gut Microbiota Altered Metabolite Production Altered Metabolite Production Gut Microbiota->Altered Metabolite Production PXR Pregnane X Receptor (PXR) Anti-inflammatory Effects Anti-inflammatory Effects PXR->Anti-inflammatory Effects Leads to Symptom Improvement Symptom Improvement Anti-inflammatory Effects->Symptom Improvement Rifaximin Rifaximin Rifaximin->Gut Microbiota Modulates Rifaximin->PXR Activates Altered Metabolite Production->Symptom Improvement IBS_Trial_Workflow Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Eligible Patients Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Drug vs. Placebo Follow-up Period Follow-up Period Treatment Period->Follow-up Period Data Analysis Data Analysis Follow-up Period->Data Analysis

References

Dextofisopam in IBS: A Comparative Analysis of Efficacy in Diarrhea-Predominant and Mixed Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of Dextofisopam against current standard-of-care treatments for Irritable Bowel Syndrome with Diarrhea (IBS-D) and Mixed-stool Pattern IBS (IBS-M). This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance, supported by available experimental data.

Executive Summary

This compound, a non-serotonergic agent, has shown promise in clinical trials for the management of IBS-D and IBS-M. Its proposed mechanism of action, centered on the modulation of the brain-gut axis via a novel hypothalamic receptor, distinguishes it from many existing therapies. Clinical data from a Phase IIa trial suggests this compound is superior to placebo in providing adequate overall relief of IBS symptoms. While detailed results from a larger Phase IIb trial are not fully published, the available data indicates a favorable safety profile and potential for normalizing bowel function without inducing significant constipation. This guide will delve into the specifics of these findings, compare them with established treatments such as Eluxadoline, Alosetron, and Rifaximin, and provide a detailed look at the methodologies of the clinical trials.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from clinical trials of this compound and its primary competitors in the treatment of IBS-D and IBS-M.

Table 1: Efficacy of this compound in IBS-D and IBS-M (Phase IIa Study)

EndpointThis compound (200 mg b.d.)Placebop-valueIBS Subtype
Months of Adequate Overall Relief 57% of months43% of months0.033IBS-D & IBS-M
Stool Frequency Reduction (at Week 12) 70% greater reduction--IBS-D
Improvement in Stool Consistency (at Week 12) ~2x improvement--IBS-D
Adverse Events (Worsening Abdominal Pain) 12%4%-IBS-D & IBS-M
Adverse Events (Constipation) 3.0%1.4%-IBS-D & IBS-M

Table 2: Comparative Efficacy of Standard IBS-D and IBS-M Treatments

Drug (Trade Name)Mechanism of ActionPrimary Efficacy EndpointResponder Rate (Drug)Responder Rate (Placebo)IBS Subtype
Eluxadoline (Viberzi) Mu- and kappa-opioid receptor agonist, delta-opioid receptor antagonistComposite of improvement in abdominal pain and stool consistency25-30%16-19%IBS-D
Alosetron (Lotronex) 5-HT3 receptor antagonistAdequate relief of global IBS symptoms41%29%IBS-D (women with severe IBS)
Rifaximin (Xifaxan) Non-systemic antibioticAdequate relief of global IBS symptoms40.7%31.7%IBS-D

Experimental Protocols

This compound Phase IIa Clinical Trial Methodology

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2]

  • Participants: 140 adult patients diagnosed with IBS-D or IBS-M according to Rome III criteria.[1][2]

  • Intervention: Patients were randomized to receive either this compound 200 mg twice daily (b.d.) or a matching placebo for a duration of 12 weeks.[1][2]

  • Primary Endpoint: The number of months in which patients reported adequate overall relief of their IBS symptoms.[1][2]

  • Secondary Endpoints: Assessment of bowel function, primarily through stool frequency and consistency.[1][2]

This compound Phase IIb Clinical Trial (Planned Methodology)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3][4][5]

  • Participants: Approximately 480 female patients with IBS-D or IBS-M.[3][4][5]

  • Intervention: Patients were to be randomized to one of four treatment arms: this compound 100 mg, 200 mg, or 300 mg twice daily (BID), or placebo, for 12 weeks.[4][5]

  • Primary Endpoint: The percentage of weeks with adequate overall relief of IBS symptoms.[4][5]

Signaling Pathways and Mechanisms of Action

This compound's Proposed Mechanism of Action

This compound is believed to exert its effects through the brain-gut axis, a complex bidirectional communication network between the central nervous system and the enteric nervous system. It is hypothesized to act on a novel receptor in the hypothalamus, a key regulatory center in the brain, to modulate autonomic nervous system activity and, consequently, gut function. This non-serotonergic pathway represents a novel approach to treating IBS.

G cluster_brain Central Nervous System cluster_gut Enteric Nervous System Hypothalamus Hypothalamus Autonomic Nervous System Modulation Autonomic Nervous System Modulation Hypothalamus->Autonomic Nervous System Modulation Regulates This compound This compound Novel Hypothalamic Receptor Novel Hypothalamic Receptor This compound->Novel Hypothalamic Receptor Binds to Novel Hypothalamic Receptor->Hypothalamus Located in Gut Motility Gut Motility Autonomic Nervous System Modulation->Gut Motility Influences Visceral Sensation Visceral Sensation Autonomic Nervous System Modulation->Visceral Sensation Influences Normalized Bowel Function Normalized Bowel Function Gut Motility->Normalized Bowel Function Visceral Sensation->Normalized Bowel Function

This compound's Proposed Brain-Gut Axis Modulation

Signaling Pathway of 5-HT3 Receptor Antagonists (e.g., Alosetron)

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut. In IBS-D, excess 5-HT can lead to increased motility and visceral sensitivity. 5-HT3 receptor antagonists, such as Alosetron, block the action of 5-HT at its 5-HT3 receptors on enteric neurons, thereby reducing colonic transit and alleviating pain.

G Enterochromaffin Cells Enterochromaffin Cells Serotonin (5-HT) Serotonin (5-HT) Enterochromaffin Cells->Serotonin (5-HT) Releases 5-HT3 Receptor 5-HT3 Receptor Serotonin (5-HT)->5-HT3 Receptor Activates Enteric Neuron Enteric Neuron 5-HT3 Receptor->Enteric Neuron Located on Reduced Neuronal Excitation Reduced Neuronal Excitation Enteric Neuron->Reduced Neuronal Excitation Leads to Alosetron Alosetron Alosetron->5-HT3 Receptor Blocks Decreased Motility & Sensation Decreased Motility & Sensation Reduced Neuronal Excitation->Decreased Motility & Sensation

Mechanism of 5-HT3 Receptor Antagonists

Signaling Pathway of Opioid Receptor Modulators (e.g., Eluxadoline)

Eluxadoline acts on opioid receptors in the enteric nervous system. By agonising mu- and kappa-opioid receptors, it reduces gastrointestinal motility and secretions. Its antagonism of the delta-opioid receptor is thought to mitigate the constipating effects often seen with unopposed mu-opioid agonism.

G Eluxadoline Eluxadoline Mu/Kappa Opioid Receptors Mu/Kappa Opioid Receptors Eluxadoline->Mu/Kappa Opioid Receptors Agonist Delta Opioid Receptor Delta Opioid Receptor Eluxadoline->Delta Opioid Receptor Antagonist Enteric Neuron Enteric Neuron Mu/Kappa Opioid Receptors->Enteric Neuron Located on Delta Opioid Receptor->Enteric Neuron Located on Decreased Neurotransmitter Release Decreased Neurotransmitter Release Enteric Neuron->Decreased Neurotransmitter Release Leads to Reduced Motility & Secretion Reduced Motility & Secretion Decreased Neurotransmitter Release->Reduced Motility & Secretion

Mechanism of Mixed Opioid Receptor Modulators

Conclusion

This compound presents a novel and promising therapeutic option for patients with IBS-D and IBS-M. Its unique mechanism of action, targeting the brain-gut axis without interacting with the serotonin pathway, may offer an alternative for patients who do not respond to or cannot tolerate existing treatments. The available Phase IIa data demonstrates its potential to provide overall symptom relief and normalize bowel function. While awaiting the full results of the Phase IIb study for a more complete picture of its efficacy and safety profile across different dosages, this compound stands out as a significant development in the IBS therapeutic landscape. Further research is warranted to fully elucidate its clinical utility and place in the management of IBS.

References

Head-to-head comparison of Dextofisopam and racemic tofisopam.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Head-to-Head Comparison of Dextofisopam and Racemic Tofisopam for Researchers and Drug Development Professionals

Introduction

Tofisopam is an atypical 2,3-benzodiazepine that has been marketed for decades in several countries as a nonsedating anxiolytic.[1] Unlike classical 1,4-benzodiazepines, its mechanism of action is not mediated by the GABA-A receptor.[2][3] Tofisopam is a racemic mixture, containing equal parts of two enantiomers: this compound (R-tofisopam) and levotofisopam (S-tofisopam).[3] While the racemic mixture is used for anxiety, the single enantiomer, this compound, has been specifically developed for the treatment of irritable bowel syndrome (IBS).[1][4] This guide provides a detailed, data-driven comparison of this compound and racemic tofisopam to elucidate their distinct pharmacological profiles and therapeutic applications.

Structural and Stereochemical Relationship

Racemic tofisopam is a chiral molecule, with the R- and S-enantiomers being non-superimposable mirror images of each other. This compound is the pure R-enantiomer of tofisopam.[5] This stereochemical difference is critical as it leads to distinct pharmacological activities.

G cluster_0 Tofisopam racemic Racemic (RS)-Tofisopam (Marketed for Anxiety) dexto This compound (R-Tofisopam) (Developed for IBS) racemic->dexto 50% levo Levotofisopam (S-Tofisopam) (Higher PDE4 Affinity) racemic->levo 50%

Caption: Relationship between racemic tofisopam and its enantiomers.

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of action for racemic tofisopam is the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the breakdown of the second messenger cyclic adenosine monophosphate (cAMP).[6][7] By inhibiting PDEs, tofisopam increases intracellular cAMP levels, leading to downstream signaling effects.[6]

Crucially, the enantiomers exhibit different affinities for PDE subtypes. The S-enantiomer (levotofisopam) is a significantly more potent inhibitor of PDE4 than the R-enantiomer (this compound).[8][9] In contrast, PDE10A inhibition appears to be non-stereoselective, with both enantiomers contributing to the effect.[8][10]

This compound's therapeutic effect in IBS is thought to be mediated through a different mechanism. It is proposed to act via a novel, specific 2,3-benzodiazepine binding site located in subcortical brain regions, including the hypothalamus.[4][11] This non-serotonergic, brain-gut mechanism is believed to modulate autonomic nervous system dysfunction, which plays a key role in IBS pathophysiology.[5][12]

G cluster_0 Racemic Tofisopam / Levo-Tofisopam cluster_1 This compound Tofisopam Racemic Tofisopam (esp. S-enantiomer) PDE4 PDE4 Tofisopam->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Anxiolysis Anxiolytic Effects CREB->Anxiolysis Dexto This compound Receptor 2,3-Benzodiazepine Receptor (Hypothalamus) Dexto->Receptor ANS Autonomic Nervous System Modulation Receptor->ANS Gut Brain-Gut Axis Normalization ANS->Gut IBS Relief of IBS Symptoms Gut->IBS

Caption: Contrasting proposed mechanisms of action.

Comparative Pharmacological Data

The differing mechanisms are reflected in the quantitative pharmacological data available. Direct head-to-head data primarily exists for PDE inhibition.

ParameterRacemic TofisopamThis compound (R-Tofisopam)Levotofisopam (S-Tofisopam)Reference(s)
Primary Indication Anxiety, Alcohol WithdrawalIrritable Bowel Syndrome (d-IBS, a-IBS)Not developed clinically[1][4]
Primary Target PDE Isoenzymes2,3-Benzodiazepine ReceptorPDE4[6][9][11]
PDE4A1 IC₅₀ 0.42 µM--[2][8]
PDE4D Affinity (IC₅₀) -1,257 nM117 nM[8][10]
PDE10A1 IC₅₀ 0.92 µM (non-stereoselective)~0.92 µM (inferred)~0.92 µM (inferred)[2][8][10]
GABA-A Receptor Binding NoNoNo[2][3]
Clinical Profile Anxiolytic without sedationNormalizes bowel function in IBS-[1][12]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Clinical Efficacy and Safety Profile

This compound for Irritable Bowel Syndrome

Clinical development for this compound has focused on diarrhea-predominant (d-IBS) and alternating-type (a-IBS) irritable bowel syndrome.

Study PhasePatient PopulationKey FindingsSafety & TolerabilityReference(s)
Phase 2a 141 d-IBS/a-IBS patientsStatistically significant improvement vs. placebo on "adequate overall relief" (p=0.033). Improved stool consistency and frequency.Well tolerated. Adverse events similar to placebo. Did not cause significant constipation.[4][5][13]
Phase 1 (Healthy Volunteers) 133 subjects across 3 trialsSafe and well tolerated at single doses up to 400 mg and multiple doses up to 600 mg BID.Minimal impact on cognitive or motor function.[4][11]
Phase 2b (Planned) ~480 female d-IBS/a-IBS patientsTo evaluate multiple doses (100, 200, 300 mg BID).Primary objectives include safety and tolerability assessment.[5][14]
Racemic Tofisopam for Anxiety

Racemic tofisopam has a long history of clinical use as an anxiolytic.

Study DesignComparatorKey FindingsSafety & TolerabilityReference(s)
Double-blind, placebo-controlled PlaceboProminent anxiolytic effect in patients with anxiety and depression.-[15]
Double-blind, randomized, crossover Diazepam (5mg TID), PlaceboAnxiolytic effect comparable to diazepam.Fewer adverse effects and withdrawal symptoms than diazepam. Did not impair cognitive abilities.[16][17]

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol is a representative methodology for determining the IC₅₀ of a compound against various PDE isoenzymes, based on standard industry practices.

Objective: To measure the in vitro potency of this compound and racemic tofisopam by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of purified PDE enzymes (e.g., PDE4A1, PDE4D, PDE10A1).

Principle: A common method is the Fluorescence Polarization (FP) assay, which measures the change in rotational speed of a fluorescently labeled cAMP or cGMP analog (tracer) upon binding to an antibody. PDE activity degrades the cyclic nucleotide, preventing the tracer from binding to the antibody and resulting in a low FP signal. An inhibitor prevents this degradation, leading to a high FP signal.

Materials:

  • Purified recombinant human PDE enzymes (PDE4A1, PDE10A1, etc.)

  • Test compounds (this compound, Racemic Tofisopam) dissolved in DMSO

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution containing a specific binding agent/antibody

  • 384-well or 1536-well microplates (low-volume, black)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in a 1:3 or 1:5 ratio across 10-12 points.

  • Assay Plate Preparation: Using an acoustic dispenser or pintool, transfer a small volume (e.g., 20-50 nL) of the diluted compounds to the assay plate. Include DMSO-only wells for negative control (0% inhibition) and a potent, known PDE inhibitor (e.g., Rolipram for PDE4) for positive control (100% inhibition).

  • Enzyme Addition: Dispense the PDE enzyme, diluted in assay buffer to a pre-determined optimal concentration, into each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for 60-120 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Add the stop solution/binding agent to all wells to terminate the reaction.

  • Detection: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Convert FP values to percent inhibition relative to the high and low controls.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A 1. Prepare serial dilution of Tofisopam in DMSO B 2. Dispense compound into 384-well plate A->B C 3. Add PDE enzyme to each well B->C D 4. Add fluorescent substrate (FAM-cAMP) C->D E 5. Incubate at RT (60-120 min) D->E F 6. Add Stop Solution (with antibody) E->F G 7. Read Fluorescence Polarization F->G H 8. Plot % Inhibition vs. [Compound] G->H I 9. Calculate IC50 value H->I

Caption: Experimental workflow for a PDE inhibition assay.

Conclusion

The head-to-head comparison of this compound and racemic tofisopam reveals two pharmacologically distinct entities arising from a single chiral molecule.

  • Racemic Tofisopam functions primarily as a low-affinity, multi-isoform PDE inhibitor, with the S-enantiomer being the more potent contributor to PDE4 inhibition. Its clinical utility as a nonsedating anxiolytic is likely derived from the combined, complex effects of PDE inhibition and potential dopaminergic modulation.

  • This compound , the R-enantiomer, has been developed as a targeted therapy for IBS. Its efficacy appears to stem from a novel mechanism involving the modulation of the brain-gut axis via specific 2,3-benzodiazepine receptors in the hypothalamus, distinct from the PDE inhibition pathway that defines its racemic parent.

For researchers and drug development professionals, this comparison underscores the critical importance of stereochemistry in pharmacology. The separation of tofisopam's enantiomers has successfully isolated a desired therapeutic effect (autonomic modulation for IBS) from the anxiolytic profile of the racemate, potentially leading to a more targeted therapy with a distinct safety and efficacy profile.

References

Cross-Species Validation of Dextofisopam's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dextofisopam's performance with alternative treatments for Irritable Bowel Syndrome with Diarrhea (IBS-D), supported by available preclinical and clinical experimental data. This compound, a non-serotonergic agent, is distinguished by its proposed mechanism of action on the brain-gut axis.

Mechanism of Action: A Central Approach

This compound, the R-enantiomer of tofisopam, is structurally similar to benzodiazepines but exhibits a unique pharmacological profile. It does not act on the classical 1,4 or 1,5 benzodiazepine receptors associated with sedation and muscle relaxation. Instead, its mechanism is thought to involve binding to 2,3-benzodiazepine receptors and a novel hypothalamic receptor. This interaction is believed to modulate the autonomic nervous system, thereby influencing the brain-gut axis to normalize gut motility and sensation. This central mechanism of action offers a contrast to peripherally acting agents for IBS-D.

Preclinical Evidence: Cross-Species Insights

Preclinical studies in rodent models have been instrumental in validating the therapeutic rationale for this compound in IBS. These models aim to replicate key aspects of IBS pathophysiology, including altered colonic motility and visceral hypersensitivity.

Table 1: Comparison of Preclinical Efficacy in Rodent Models

ParameterThis compoundAlosetron (Serotonin 5-HT3 Antagonist)Rifaximin (Gut-Selective Antibiotic)
Model Glass Bead Expulsion Test Not applicableNot applicable
Effect on Stress-Induced Colonic MotilityAttenuated distension-induced contractile activity.[1] (Specific quantitative data not publicly available)Not applicableNot applicable
Model Colonic Balloon Distension Test Not applicableNot applicable
Effect on Visceral HypersensitivityReduced abdominal contractions.[1] (Specific quantitative data not publicly available)Not applicableNot applicable
Model DSS-Induced Colitis Not applicableNot applicable
Anti-inflammatory EffectsReduced signs and symptoms of colitis.[1]Not applicableNot applicable

Clinical Performance in IBS-D

Human clinical trials are essential for confirming the therapeutic efficacy and safety of new compounds. This compound has undergone Phase I and II clinical trials, providing valuable data on its performance in patients with diarrhea-predominant or alternating IBS.

Table 2: Comparison of Clinical Efficacy in Patients with IBS-D

EndpointThis compoundAlosetronRifaximin
Primary Efficacy Statistically significant improvement in adequate overall relief of IBS symptoms compared to placebo (p=0.033).[2]A higher percentage of patients reported adequate relief of pain and discomfort compared to placebo.A greater percentage of patients achieved adequate relief of global IBS symptoms compared to placebo.
Stool Frequency At 12 weeks, d-IBS patients treated with this compound had a 70% greater reduction in stool frequency compared to placebo.[3]Significantly reduced stool frequency.Showed improvement in stool consistency.
Stool Consistency At 12 weeks, d-IBS patients had approximately twice the improvement in stool consistency versus placebo.[3]Significantly improved stool consistency (firmer stools).A significant percentage of patients achieved a response in stool consistency.
Key Adverse Events Similar adverse event rates to placebo. Worsening abdominal pain was more frequent with this compound (12% vs. 4%), while headaches were more frequent with placebo (12% vs. 5%). Constipation was rare.[2]Constipation is the most common adverse event.Adverse event rates are low and comparable to placebo.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings.

Glass Bead Expulsion Test Protocol (Rodent) This test assesses colonic transit time. A small glass bead (typically 3 mm in diameter) is inserted into the distal colon of a conscious rodent. The time taken for the animal to expel the bead is recorded as a measure of colonic motility. An increase in expulsion time suggests a decrease in motility.

Colonic Balloon Distension Test Protocol (Rodent) This model evaluates visceral hypersensitivity. A small balloon is inserted into the colon of an anesthetized or conscious rodent. The balloon is inflated to varying pressures, and the animal's response (e.g., abdominal muscle contractions measured by electromyography) is recorded. A reduction in the response at a given pressure indicates a decrease in visceral sensitivity.

Dextran Sodium Sulfate (DSS)-Induced Colitis Protocol (Rodent) This model is used to assess anti-inflammatory activity in the colon. DSS is administered in the drinking water of rodents for several days to induce colitis. The severity of colitis is scored based on weight loss, stool consistency, and the presence of blood. Histological analysis of the colon is also performed to assess inflammation and tissue damage.

Visualizing the Science

This compound's Proposed Signaling Pathway

Dextofisopam_Signaling_Pathway Stress Stress / Pathophysiological Stimuli Hypothalamus Hypothalamus Stress->Hypothalamus activates BrainGutAxis Brain-Gut Axis Modulation Hypothalamus->BrainGutAxis This compound This compound Receptors 2,3-Benzodiazepine & Novel Hypothalamic Receptors This compound->Receptors binds to Receptors->Hypothalamus modulates GutFunction Altered Gut Motility & Visceral Sensation BrainGutAxis->GutFunction influences NormalizedFunction Normalized Gut Function GutFunction->NormalizedFunction Preclinical_Workflow cluster_models Model Induction Start Rodent Models of IBS Colitis DSS-Induced Colitis Start->Colitis Motility Glass Bead Expulsion Start->Motility Hypersensitivity Colonic Balloon Distension Start->Hypersensitivity Treatment This compound Administration Colitis->Treatment Motility->Treatment Hypersensitivity->Treatment Analysis Data Analysis & Comparison Treatment->Analysis Dextofisopam_Effects_Logic This compound This compound CentralAction Central Nervous System Action This compound->CentralAction AutonomicModulation Autonomic Modulation (Brain-Gut Axis) CentralAction->AutonomicModulation PeripheralEffects Normalization of Gut Motility & Sensation AutonomicModulation->PeripheralEffects SymptomRelief IBS-D Symptom Relief PeripheralEffects->SymptomRelief

References

Independent Replication of Dextofisopam's Effects on Visceral Hypersensitivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dextofisopam's performance in treating visceral hypersensitivity against other therapeutic alternatives. The information is supported by available preclinical and clinical experimental data.

This compound, the R-enantiomer of tofisopam, is a non-sedating anxiolytic that has been investigated for its potential in treating irritable bowel syndrome (IBS), particularly the diarrhea-predominant (IBS-D) and alternating (IBS-A) subtypes. A key component of its therapeutic rationale is its effect on visceral hypersensitivity, a common feature of IBS characterized by a lowered pain threshold in response to stimuli within the internal organs. While this compound showed promise in early trials, a comprehensive understanding of its efficacy requires a comparative analysis with other established and emerging treatments for visceral hypersensitivity.

Comparative Efficacy in Visceral Hypersensitivity

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and its alternatives in modulating visceral hypersensitivity. It is important to note that independent replication data for this compound's preclinical effects on visceral hypersensitivity are limited in the public domain, with most available information originating from the manufacturer.

Table 1: Preclinical Data on Visceral Hypersensitivity

CompoundAnimal ModelKey Findings
This compound Balloon Distension Test (Rat)Reduced abdominal contractions in response to colorectal distension.[1]
Alosetron Various rodent modelsReverses mechanical hypersensitivity and prevents the development of visceral hyperalgesia.[2]
Amitriptyline Rat modelsDemonstrates efficacy in reducing visceral hypersensitivity.[2]
Duloxetine Comorbidity model (rat)Improved visceral pain sensitivity.[3]

Table 2: Clinical Data on Visceral Hypersensitivity

CompoundStudy PopulationKey Findings on Visceral Hypersensitivity/Painp-value
This compound 140 patients with IBS-D or IBS-ASuperior to placebo in "adequate overall relief" of IBS symptoms.[4][5]p = 0.033
Alosetron IBS patientsIncreased volume thresholds for first sensation and pain during colonic distension.[6]-
Amitriptyline 12 IBS patientsIncreased pain threshold to rectal distension from 27.7 ± 1.0 mmHg to 33.7 ± 1.9 mmHg.[7]p < 0.01
Sertraline (SSRI) 10 healthy humansNo significant effect on gastric sensitivity or compliance.[8]p > 0.05
Duloxetine (SNRI) 61 patients with severe IBS-DDecreased pain syndrome from 7 to 2.5 points on a Visual Analogue Scale.[9]-

Experimental Protocols

Detailed methodologies are crucial for the independent replication and comparison of findings. Below are summaries of common experimental protocols used to assess visceral hypersensitivity.

Colorectal Distension (CRD) in Rodents

This is a widely used method to induce and measure visceral pain.

  • Animal Preparation: Rats are typically fasted overnight. Two electrodes are implanted into the external oblique muscle for electromyography (EMG) recordings of the visceromotor response (VMR).[10]

  • Balloon Insertion: Under light anesthesia, a flexible latex balloon is inserted into the descending colon and rectum.[11]

  • Distension Procedure: After an adaptation period, the balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded or phasic manner.[10][11]

  • Measurement of Visceral Sensitivity: The VMR, measured as the EMG activity of the abdominal muscles, or the abdominal withdrawal reflex (AWR), a semi-quantitative behavioral score, is recorded as an indicator of visceral pain.[11][12]

Water Avoidance Stress (WAS) in Rodents

This model is used to induce stress-related visceral hypersensitivity.

  • Apparatus: A transparent tank is filled with water, with a small platform fixed in the center, just above the water level.[13]

  • Stress Protocol: Mice or rats are placed on the platform for a set duration (e.g., 1 hour) daily for a number of consecutive days (e.g., 3-10 days).[14][15]

  • Assessment of Hypersensitivity: Following the stress protocol, visceral sensitivity is assessed using the colorectal distension method described above.[15][16]

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is key to targeted drug development.

This compound's Proposed Signaling Pathway

This compound is an atypical 2,3-benzodiazepine. Unlike classical 1,4-benzodiazepines that modulate GABA-A receptors, its parent compound, tofisopam, is a phosphodiesterase (PDE) inhibitor, with the highest affinity for PDE-4A1 and PDE-10A1.[4][17][18][19] This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which is thought to mediate its anxiolytic and visceral pain-modulating effects. It is also suggested to have a novel binding site in the central nervous system, possibly in the hypothalamus, contributing to its effects on the brain-gut axis.[20]

Dextofisopam_Pathway This compound This compound PDE Phosphodiesterase (PDE-4, PDE-10) This compound->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription (Neuroprotective/ Anti-inflammatory) CREB->Gene Modulation Modulation of Visceral Sensation Gene->Modulation

This compound's proposed mechanism of action.
Experimental Workflow for Evaluating Visceral Hypersensitivity

The following diagram illustrates a typical workflow for preclinical evaluation of a compound's effect on visceral hypersensitivity.

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Model Animal Model (e.g., Rat, Mouse) Induction Induction of VH (e.g., WAS, TNBS) Model->Induction Treatment Drug Administration (e.g., this compound, Alternative, Vehicle) Induction->Treatment CRD Colorectal Distension (CRD) Treatment->CRD Measurement Measure VMR/AWR CRD->Measurement Analysis Statistical Analysis Measurement->Analysis Comparison Compare Treatment Groups to Control Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Workflow for preclinical visceral hypersensitivity studies.
Comparative Logic for Drug Efficacy

This diagram outlines the logical process for comparing this compound to alternative treatments for visceral hypersensitivity.

Comparison_Logic Start Start: Evaluate this compound Preclinical Preclinical Data (e.g., Balloon Distension) Start->Preclinical Clinical Clinical Data (e.g., IBS Symptom Relief) Start->Clinical ComparePreclinical Compare Preclinical Efficacy Preclinical->ComparePreclinical CompareClinical Compare Clinical Efficacy & Safety Clinical->CompareClinical Alternatives Identify Alternatives (e.g., Alosetron, TCAs, SNRIs) Alternatives->ComparePreclinical Alternatives->CompareClinical ComparePreclinical->CompareClinical Conclusion Conclusion on Relative Efficacy CompareClinical->Conclusion

Logical flow for comparing this compound and alternatives.

References

A comparative study of the safety profiles of Dextofisopam and traditional benzodiazepines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of dextofisopam, an atypical anxiolytic, and traditional benzodiazepines. The information presented is based on available clinical trial data and pharmacological studies, offering a valuable resource for professionals in the field of drug development and research.

Executive Summary

This compound, the R-enantiomer of tofisopam, presents a distinct safety profile compared to traditional 1,4- and 1,5-benzodiazepines. Its unique mechanism of action as a phosphodiesterase (PDE) inhibitor, rather than a direct modulator of the GABA-A receptor, appears to contribute to a reduced incidence of sedation, cognitive impairment, and dependence. Clinical data, although still emerging, suggests a favorable safety and tolerability profile for this compound, often comparable to placebo. In contrast, traditional benzodiazepines, while effective anxiolytics, are associated with a well-documented and significant burden of adverse effects that can limit their long-term use.

Comparative Safety Data

The following table summarizes the incidence of key adverse events reported in clinical trials for this compound and a representative traditional benzodiazepine, diazepam. It is important to note that direct head-to-head, large-scale clinical trials providing granular comparative safety data are limited. The data for this compound is primarily from studies in patients with Irritable Bowel Syndrome (IBS), while the data for diazepam is from studies in patients with Generalized Anxiety Disorder (GAD). A pilot study directly comparing tofisopam (the racemic mixture containing this compound) with diazepam in GAD patients indicated that adverse effects and withdrawal symptoms were less frequent in the tofisopam group.[1][2][3][4]

Adverse Event CategoryThis compound (vs. Placebo in IBS)[5]Tofisopam (vs. Diazepam in GAD)[2][4]Traditional Benzodiazepines (General Profile)
Neurological Headache (5% vs. 12% for placebo)Less frequent than diazepamDrowsiness, dizziness, sedation, ataxia, confusion[6]
Cognitive Not reported to impair cognitive abilities[1][2][4]Did not impair cognitive abilitiesImpaired concentration, memory impairment[7]
Gastrointestinal Worsening abdominal pain (12% vs. 4% for placebo)Not specifiedNausea, changes in appetite
Dependence/Withdrawal Not associated with dependence or withdrawalWithdrawal symptoms resembled placebo[1][2][4]High potential for dependence and significant withdrawal syndrome[6]
Other Constipation (rare)[5]Not specifiedMuscle weakness, blurred vision

Experimental Protocols

Assessment of Sedative Effects

Methodology: Sedative effects in clinical trials are often assessed using a combination of clinician-rated scales, patient-reported outcomes, and objective tests.

  • Clinician-Rated Assessment:

    • Scale: Observer's Assessment of Alertness/Sedation (OAA/S) Scale.

    • Procedure: A trained clinician observes the patient and rates their level of alertness and sedation on a 5-point scale, ranging from 5 (readily responds to name spoken in a normal tone) to 1 (no response to noxious stimulus). This assessment is typically performed at baseline and at specified time points after drug administration.

  • Patient-Reported Outcomes:

    • Tool: Visual Analog Scale for Sedation (VAS-S).

    • Procedure: Patients are asked to mark their current level of sleepiness on a 100 mm line, with "0" representing "wide awake" and "100" representing "maximally sleepy."

  • Objective Testing:

    • Test: Digit Symbol Substitution Test (DSST).

    • Procedure: This neuropsychological test assesses psychomotor speed and attention. Participants are given a key that pairs digits with symbols and are then asked to substitute digits with the corresponding symbols as quickly and accurately as possible within a set time limit. A decrease in the number of correct substitutions post-dosing can indicate a sedative effect.

Assessment of Cognitive Impairment

Methodology: Cognitive function is evaluated using a battery of validated neuropsychological tests that assess various cognitive domains.

  • Test Battery: A common battery may include:

    • Rey Auditory Verbal Learning Test (RAVLT): Assesses verbal learning and memory.

    • Trail Making Test (TMT) Parts A and B: Measures processing speed, sequencing, and cognitive flexibility.

    • Stroop Color and Word Test: Evaluates selective attention and executive function.

  • Procedure:

    • A baseline cognitive assessment is performed before the initiation of treatment.

    • The same battery of tests is administered at predefined intervals during the treatment period.

    • Changes from baseline in test scores are compared between the treatment and control groups to determine the impact of the drug on cognitive function.[7]

Assessment of Dependence and Withdrawal

Methodology: The potential for dependence and the severity of withdrawal are assessed through structured withdrawal protocols and validated rating scales.

  • Withdrawal Protocol:

    • Following a period of chronic administration, the study drug is tapered and then discontinued under medical supervision.

    • Patients are monitored closely for the emergence of withdrawal symptoms.

  • Rating Scale:

    • Tool: Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B) scale.[8][9][10][11][12]

    • Procedure: A clinician rates the severity of 20 common benzodiazepine withdrawal symptoms (e.g., anxiety, tremor, sweating, nausea) on a scale of 0 to 4.[8][9][10][11][12] The total score indicates the severity of the withdrawal syndrome. Assessments are typically performed daily during the withdrawal phase.[8][9][10][11][12]

Visualizations

Signaling Pathways

Comparative Signaling Pathways cluster_0 Traditional Benzodiazepines cluster_1 This compound BZD Benzodiazepine GABA_A GABA-A Receptor BZD->GABA_A Positive Allosteric Modulation Cl_Influx Increased Cl- Influx GABA_A->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Anxiolysis_Sedation Anxiolysis, Sedation, Muscle Relaxation Hyperpolarization->Anxiolysis_Sedation This compound This compound PDE Phosphodiesterases (PDE4, PDE10A) This compound->PDE Inhibition cAMP Increased cAMP PDE->cAMP PKA Protein Kinase A Activation cAMP->PKA Downstream Modulation of Downstream Targets PKA->Downstream Anxiolysis_Gut Anxiolysis and Gut-Brain Axis Modulation Downstream->Anxiolysis_Gut

Caption: Comparative signaling pathways of traditional benzodiazepines and this compound.

Experimental Workflow for Safety Assessment

Experimental Workflow for Safety Assessment in a Clinical Trial Screening Screening and Baseline Assessment Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment Monitoring Ongoing Safety Monitoring (Adverse Events, Vitals) Treatment->Monitoring Assessments Periodic Assessments (Sedation, Cognitive Function) Treatment->Assessments Withdrawal Tapering and Withdrawal Phase Treatment->Withdrawal Withdrawal_Assessment Withdrawal Symptom Assessment (CIWA-B) Withdrawal->Withdrawal_Assessment Follow_up Follow-up Period Withdrawal->Follow_up

Caption: A generalized experimental workflow for assessing drug safety in a clinical trial.

Logical Relationship of Safety Profiles

Logical Relationship of Safety Profiles This compound This compound Sedation Sedation This compound->Sedation Low Risk Cognitive_Impairment Cognitive Impairment This compound->Cognitive_Impairment Low Risk Dependence Dependence Potential This compound->Dependence Low Risk Anxiolysis Anxiolytic Effect This compound->Anxiolysis Traditional_BZD Traditional Benzodiazepines Traditional_BZD->Sedation High Risk Traditional_BZD->Cognitive_Impairment High Risk Traditional_BZD->Dependence High Risk Traditional_BZD->Anxiolysis

Caption: Logical relationship illustrating the comparative safety risks of this compound and traditional benzodiazepines.

References

Comparative Guide to Novel Biomarkers for Predicting Therapeutic Response to Dextofisopam in Irritable Bowel Syndrome (IBS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of hypothetical novel biomarkers for predicting the therapeutic response to Dextofisopam, a non-serotonergic agent for the treatment of diarrhea-predominant Irritable Bowel Syndrome (IBS-D). The guide is intended for researchers, scientists, and drug development professionals, offering a framework for biomarker validation and comparison with existing alternatives.

This compound, the R-enantiomer of tofisopam, is a 2,3-benzodiazepine that is thought to modulate autonomic function via a novel receptor in the central nervous system, potentially within the hypothalamus, impacting the brain-gut axis.[1][2] Unlike traditional treatments for IBS, it does not primarily target serotonin pathways.[1] This unique mechanism of action suggests that novel biomarkers may be required to predict patient response and to stratify patient populations effectively.

Proposed Novel Biomarkers for this compound Response

Given this compound's proposed mechanism centered on the brain-gut axis and autonomic nervous system modulation, we propose the following hypothetical biomarkers for investigation:

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Reactivity: Measuring cortisol and ACTH levels in response to a standardized stressor.

  • Autonomic Nervous System (ANS) Function: Assessed by Heart Rate Variability (HRV) as a non-invasive measure of sympathetic and parasympathetic balance.

  • Brain-Derived Neurotrophic Factor (BDNF) Levels: A key neurotrophin involved in neuroplasticity, which may be modulated by this compound's central action.

  • Gut Microbiome Composition: Specific microbial signatures that may correlate with a favorable response to this compound.

Comparative Analysis of Biomarkers

The following table summarizes the comparison of these proposed novel biomarkers for this compound with established or investigated biomarkers for alternative IBS-D treatments, such as the 5-HT3 antagonist Alosetron and the antibiotic Rifaximin.

Biomarker Drug Biological Rationale Potential Clinical Utility Validation Status Data Source
HPA Axis Reactivity (Cortisol, ACTH) This compoundThis compound is thought to modulate hypothalamic function, a key regulator of the HPA axis.[3]Stratify patients based on stress-induced symptom exacerbation.HypotheticalSaliva, Plasma
Heart Rate Variability (HRV) This compoundAs a modulator of autonomic function, this compound may alter the balance of sympathetic/parasympathetic activity measurable by HRV.[3]Non-invasive monitoring of treatment response.HypotheticalECG
Serum BDNF Levels This compoundCentral action of this compound may influence neurotrophin levels, impacting visceral sensitivity.Predictive biomarker for improvement in visceral hypersensitivity.HypotheticalSerum
Gut Microbiome Signature This compoundAlterations in the brain-gut axis can influence and be influenced by the gut microbiome.Predictive biomarker for overall treatment response.HypotheticalStool
Serotonin Transporter (SERT) Polymorphism AlosetronAlosetron is a 5-HT3 antagonist; genetic variations in the serotonin pathway may predict response.[4]Patient selection for targeted therapy.InvestigationalBlood (Genomic DNA)
Bile Acid Profile RifaximinRifaximin alters the gut microbiome, which plays a role in bile acid metabolism.Predictive biomarker for response in patients with bile acid malabsorption.InvestigationalStool

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and validation processes, the following diagrams are provided.

Dextofisopam_Pathway cluster_CNS Central Nervous System cluster_Gut Gut Hypothalamus Hypothalamus HPA Axis HPA Axis Hypothalamus->HPA Axis Regulates ANS Regulation ANS Regulation Hypothalamus->ANS Regulation Regulates This compound This compound Novel Receptor Novel Receptor This compound->Novel Receptor Binds to Novel Receptor->Hypothalamus Modulates Gut Motility Gut Motility HPA Axis->Gut Motility Influences ANS Regulation->Gut Motility Influences Visceral Sensation Visceral Sensation ANS Regulation->Visceral Sensation Influences

This compound's Proposed Signaling Pathway

Biomarker_Validation_Workflow Patient Cohort (IBS-D) Patient Cohort (IBS-D) Baseline Sample Collection Baseline Sample Collection Patient Cohort (IBS-D)->Baseline Sample Collection Enrollment This compound Treatment This compound Treatment Patient Cohort (IBS-D)->this compound Treatment 12 weeks Biomarker Assay Biomarker Assay Baseline Sample Collection->Biomarker Assay Plasma, Saliva, Stool, ECG Data Analysis Data Analysis Biomarker Assay->Data Analysis Quantification Correlation Analysis Correlation Analysis Data Analysis->Correlation Analysis Biomarker Levels Clinical Response Assessment Clinical Response Assessment This compound Treatment->Clinical Response Assessment Symptom Scores Clinical Response Assessment->Correlation Analysis Response Data Validated Biomarker Validated Biomarker Correlation Analysis->Validated Biomarker Statistical Significance

Experimental Workflow for Biomarker Validation

Experimental Protocols

Detailed methodologies are crucial for the validation of the proposed biomarkers.

1. HPA Axis Reactivity Assessment

  • Objective: To determine if baseline HPA axis reactivity to a stressor predicts this compound response.

  • Protocol:

    • Patients undergo the Trier Social Stress Test (TSST).

    • Saliva samples are collected at -30, -1, +10, +20, +30, and +60 minutes relative to the TSST.

    • Salivary cortisol and ACTH levels are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

    • The area under the curve (AUC) for cortisol and ACTH response is calculated for each patient.

    • Correlation analysis is performed between AUC and clinical response to this compound.

2. Heart Rate Variability (HRV) Analysis

  • Objective: To assess whether baseline ANS function or its change with treatment correlates with clinical improvement.

  • Protocol:

    • A 24-hour Holter monitor is used to record electrocardiogram (ECG) data at baseline and after 4 weeks of treatment.

    • Time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF/HF ratio) HRV parameters are calculated.

    • Statistical analysis will compare baseline HRV between responders and non-responders, and changes in HRV with treatment.

3. Serum BDNF Quantification

  • Objective: To investigate if circulating BDNF levels can serve as a predictive biomarker.

  • Protocol:

    • Whole blood is collected at baseline and at the end of the treatment period.

    • Serum is isolated and stored at -80°C.

    • BDNF concentrations are measured using a commercially available ELISA kit.

    • A comparative analysis of baseline and post-treatment BDNF levels between responders and non-responders is conducted.

4. Gut Microbiome Analysis

  • Objective: To identify a microbial signature associated with a positive therapeutic response.

  • Protocol:

    • Stool samples are collected from patients at baseline.

    • Microbial DNA is extracted from the samples.

    • 16S rRNA gene sequencing is performed to determine the composition of the gut microbiota.

    • Bioinformatic analysis is used to identify differences in microbial diversity and specific taxa between responders and non-responders.

Conclusion

The validation of novel biomarkers for this compound is a critical step in personalizing treatment for IBS-D. The proposed biomarkers, rooted in the drug's unique mechanism of action, offer promising avenues for research. A systematic approach to their validation, as outlined in this guide, will be essential to translate these potential biomarkers into clinically useful tools for patient stratification and response monitoring. Further prospective clinical trials are necessary to rigorously evaluate these and other potential biomarkers for this compound.

References

Comparing the effects of Dextofisopam on gut microbiota with other psychobiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The burgeoning field of psychobiotics, which explores the influence of gut bacteria on mental health, has opened new avenues for therapeutic interventions targeting the gut-brain axis.[1][2][3] This guide provides a comparative analysis of Dextofisopam, a novel agent for Irritable Bowel Syndrome (IBS), and other well-established psychobiotics, focusing on their effects on the gut microbiota. While this compound's primary mechanism is understood to be the modulation of the brain-gut axis, its direct effects on the gut microbiome have not yet been elucidated in published studies.[4][5][6] This guide, therefore, juxtaposes the known impacts of prominent psychobiotic strains with a hypothesized mechanism for this compound, offering a framework for future research.

Section 1: this compound - An Overview and Hypothesized Gut Microbiota Interaction

This compound is the R-enantiomer of tofisopam and is a non-sedating anxiolytic that has shown efficacy in treating diarrhea-predominant IBS (d-IBS).[5][7] Its mechanism of action is believed to involve the modulation of the brain-gut axis, which is a bidirectional communication network between the central and enteric nervous systems.[8][9][10][11] Disruptions in this axis are a key feature of IBS, a condition also associated with alterations in the gut microbiota.[12][13]

Hypothesized Mechanism of Action on Gut Microbiota:

Given the absence of direct studies on this compound's effect on gut bacteria, we propose a potential indirect mechanism based on its known physiological effects and the pathophysiology of IBS. Stress and anxiety, significant contributors to IBS symptoms, can alter gut motility, increase intestinal permeability, and modulate immune responses, all of which can shape the gut microbial composition.[10] By reducing stress and anxiety through its action on the central nervous system, this compound may help normalize the gut environment. This could lead to a secondary, indirect effect on the gut microbiota, potentially favoring the growth of beneficial bacteria and reducing the abundance of pro-inflammatory microbes often seen in IBS.

Logical Relationship of this compound's Hypothesized Effect

This compound This compound CNS Central Nervous System (Stress/Anxiety Reduction) This compound->CNS BGA Brain-Gut Axis Modulation CNS->BGA Gut_Physiology Normalized Gut Physiology (Motility, Permeability) BGA->Gut_Physiology Microbiota Gut Microbiota (Potential Shift to Eubiosis) Gut_Physiology->Microbiota

Caption: Hypothesized indirect effect of this compound on gut microbiota.

Section 2: Comparative Effects of Psychobiotics on Gut Microbiota

Psychobiotics are defined as live organisms that, when ingested in adequate amounts, produce a health benefit in patients suffering from psychiatric illness.[1][14] This category primarily includes probiotic bacteria, which can directly modulate the gut microbiota composition and function. The most studied psychobiotic strains belong to the Lactobacillus and Bifidobacterium genera.[14]

Table 1: Quantitative Effects of Selected Psychobiotics on Gut Microbiota and Host Health

Psychobiotic Strain(s)Study PopulationDurationKey Changes in Gut MicrobiotaChanges in Metabolites (e.g., SCFAs)Clinical OutcomesReference
Lactobacillus helveticus R0052 & Bifidobacterium longum R0175Healthy Volunteers30 daysAltered microbial compositionNot specifiedReduced psychological distress, decreased urinary free cortisol[15]
Lactobacillus helveticus R0052 & Bifidobacterium longum R0175Syrian Hamsters (Social Defeat Stress)28 daysAltered gut microbial compositionNot specifiedIncreased anti-inflammatory cytokines (IL-4, IL-5, IL-10)[16][17]
Lactobacillus helveticus R0052Mice (DSS-induced colitis)14 daysSuppressed proliferation of harmful bacteria, restored microbiota homeostasisModulated intestinal metabolitesImproved phenotypic presentation of colitis, preserved intestinal barrier integrity[18]
Bifidobacterium longum Rosell®-175Mice28 daysNot specifiedNot specifiedEnhanced expression of proteins involved in nerve cell activation, maturation, and myelination[19]
Bifidobacterium animalis ssp. lactisHealthy Young Women4 weeksIncreased proportion of Bacteroides spp. (with polydextrose)Not specifiedImproved stool consistency[20]

Section 3: Experimental Protocols

3.1. Gut Microbiota Analysis (16S rRNA Gene Sequencing)

A common method to assess the composition of the gut microbiota is through sequencing the 16S ribosomal RNA (rRNA) gene, which is highly conserved among bacteria but also contains hypervariable regions that can be used for identification.

  • Fecal Sample Collection and DNA Extraction: Fecal samples are collected from subjects at baseline and after the intervention period. Samples are immediately frozen and stored at -80°C. Total bacterial DNA is extracted from the fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit, Qiagen).

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by polymerase chain reaction (PCR) using specific primers.

  • Library Preparation and Sequencing: The PCR products are purified and pooled. A sequencing library is prepared and sequenced on a platform such as the Illumina MiSeq.

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are picked, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences, respectively.

Experimental Workflow for a Psychobiotic Clinical Trial

cluster_0 Pre-Trial cluster_1 Trial cluster_2 Post-Trial Recruitment Subject Recruitment (e.g., Healthy Volunteers, IBS Patients) Baseline Baseline Assessment (Fecal Samples, Clinical Questionnaires) Recruitment->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention (Psychobiotic or Placebo) Randomization->Intervention FollowUp Follow-up Assessment (Fecal Samples, Clinical Questionnaires) Intervention->FollowUp Analysis Data Analysis (Microbiota, Metabolites, Clinical Outcomes) FollowUp->Analysis

Caption: A typical experimental workflow for a randomized controlled trial on psychobiotics.

3.2. Short-Chain Fatty Acid (SCFA) Analysis (Gas Chromatography)

SCFAs are key metabolites produced by the gut microbiota through the fermentation of dietary fibers.

  • Sample Preparation: Fecal samples are homogenized, and SCFAs are extracted using an acidic solution and a solvent like diethyl ether.

  • Derivatization: The extracted SCFAs may be derivatized to improve their volatility for gas chromatography (GC) analysis.

  • GC-FID/MS Analysis: The prepared samples are injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The concentrations of major SCFAs (acetate, propionate, and butyrate) are quantified by comparing their peak areas to those of known standards.

Section 4: Signaling Pathways of the Gut-Brain Axis

Psychobiotics are thought to exert their effects through various signaling pathways that constitute the gut-brain axis.

Gut-Brain Axis Signaling Pathways

cluster_gut Gut Lumen cluster_gut_wall Gut Wall cluster_communication Communication Pathways Psychobiotics Psychobiotics Microbiota Gut Microbiota Psychobiotics->Microbiota Modulation IEC Intestinal Epithelial Cells Microbiota->IEC Barrier Function EEC Enteroendocrine Cells Microbiota->EEC Hormone Release (e.g., GLP-1) Immune Gut Immune Cells Microbiota->Immune Immune Modulation Neurotransmitters Neurotransmitters (e.g., Serotonin, GABA) Microbiota->Neurotransmitters Production Vagus Vagus Nerve IEC->Vagus EEC->Vagus Cytokines Cytokines Immune->Cytokines Brain Brain (Mood, Cognition) Vagus->Brain HPA HPA Axis HPA->Brain Neurotransmitters->Brain Cytokines->Brain

Caption: Key signaling pathways of the gut-brain axis influenced by psychobiotics.

These pathways include:

  • Neural Pathways: The vagus nerve provides a direct line of communication between the gut and the brain. Gut microbes can produce neurotransmitters like serotonin and gamma-aminobutyric acid (GABA) that can influence neural signaling.[21]

  • Endocrine Pathways: The hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system, can be modulated by gut microbes.[22] Enteroendocrine cells in the gut can release hormones in response to microbial metabolites.

  • Immune Pathways: The gut microbiota plays a crucial role in shaping the host's immune system. Microbes can influence the production of cytokines, which can cross the blood-brain barrier and affect brain function.[23]

Section 5: Conclusion and Future Directions

While this compound presents a promising therapeutic option for IBS through its modulation of the brain-gut axis, its direct impact on the gut microbiota remains an important unanswered question. In contrast, a growing body of evidence demonstrates the ability of specific psychobiotic strains to beneficially alter the gut microbiome, leading to improved mental and gastrointestinal health.

Future research should aim to:

  • Investigate the effects of this compound on the gut microbiota composition and function in preclinical models and clinical trials.

  • Explore the potential synergistic effects of combining this compound with psychobiotic interventions for the management of IBS and other gut-brain axis disorders.

  • Further elucidate the specific mechanisms by which different psychobiotic strains influence the gut-brain axis to identify more targeted therapeutic strategies.

By bridging the current knowledge gap regarding this compound's microbial effects and continuing to unravel the complexities of psychobiotic action, we can advance the development of novel and integrated therapies for disorders of the gut-brain axis.

References

Comparative Analysis of Dextofisopam's Therapeutic Window Against Prevailing Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window and pharmacological profile of Dextofisopam against established anxiolytic agents, including benzodiazepines, Selective Serotonin Reuptake Inhibitors (SSRIs), and Buspirone. The information is compiled from publicly available clinical trial data and pharmacological studies to assist in research and development efforts.

Executive Summary

This compound, the R-enantiomer of tofisopam, is a novel anxiolytic candidate that modulates the 2,3-benzodiazepine receptors, distinguishing it from classical benzodiazepines that target 1,4-benzodiazepine sites on the GABA-A receptor. This fundamental difference in mechanism suggests a distinct therapeutic profile, potentially devoid of the sedative and dependence-forming effects associated with traditional benzodiazepines. While primarily investigated for Irritable Bowel Syndrome (IBS)[1][2][3], its anxiolytic properties warrant a comparative evaluation against current standards of care for anxiety disorders. This guide synthesizes available data to benchmark its potential therapeutic window.

Quantitative Comparison of Anxiolytic Agents

The following tables summarize the key pharmacological and clinical parameters of this compound and comparator anxiolytics.

Table 1: Therapeutic Window and Pharmacokinetic Properties

ParameterThis compoundBenzodiazepines (e.g., Diazepam)SSRIs (e.g., Sertraline)Buspirone
Therapeutic Index Not explicitly defined. Clinical trials in IBS showed good tolerability with adverse events comparable to placebo[1][4].Relatively high, but narrow in the context of CNS depression, especially with co-administration of other depressants[5][6][7][8]. Diazepam has a therapeutic index of 100:1[7][9].Generally considered wide for typical therapeutic doses. Overdose is less likely to be fatal compared to older antidepressants, but serotonin syndrome is a risk.Wide. Overdose is unlikely to cause severe toxicity.
Typical Half-life (t½) Approximately 9 to 12 hours[10].Varies by agent; Diazepam: 20-100 hours (including active metabolites).Varies by agent; Sertraline: ~26 hours.2-3 hours[11].
Time to Onset of Anxiolytic Effect Not established for anxiety disorders. In IBS, effects were noted within the first month[12][13].Rapid (minutes to hours).Delayed (2-4 weeks)[14].Delayed (2-4 weeks)[15][16].
Sedation Minimal to none reported in clinical trials[10].Common and dose-dependent.Can cause initial somnolence, which may subside.Generally non-sedating, though dizziness can occur[15].
Dependence Potential Believed to be low due to its mechanism of action.High, with significant withdrawal symptoms.Low, but can cause discontinuation syndrome.Very low[15].

Table 2: Adverse Event Profile from Clinical Trials

Adverse EventThis compound (in IBS trials)BenzodiazepinesSSRIsBuspirone
Common Worsening abdominal pain (12% vs. 4% placebo), headache (5% vs. 12% placebo)[1][4].Drowsiness, dizziness, cognitive impairment, ataxia.Nausea, insomnia, sexual dysfunction, headache.Dizziness, nausea, headache, nervousness[16].
Serious No significant serious adverse events reported in cited trials.Respiratory depression (especially with other CNS depressants), severe withdrawal seizures.Serotonin syndrome, increased suicidal ideation in young adults.Rare reports of psychosis, extrapyramidal symptoms.

Experimental Protocols

Below are generalized methodologies for key experiments relevant to assessing the therapeutic window of an anxiolytic drug.

Protocol 1: Rodent Model for Anxiolytic Efficacy and Sedation (Elevated Plus Maze)
  • Objective: To determine the dose-response relationship for anxiolytic-like effects and to identify the threshold for sedative side effects.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: An elevated plus maze consisting of two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure:

    • Administer the test compound (e.g., this compound) or a reference anxiolytic (e.g., Diazepam) at various doses via oral gavage. A vehicle control group receives the vehicle solution.

    • After a predetermined absorption period (e.g., 60 minutes), place the rat at the center of the maze, facing an open arm.

    • Record the animal's behavior for 5 minutes using an overhead camera and tracking software.

    • Measure the time spent in the open arms (anxiolytic effect) and the total number of arm entries (locomotor activity/sedation).

  • Data Analysis: An increase in the time spent in the open arms without a significant decrease in the total number of arm entries is indicative of an anxiolytic effect without sedation. A significant decrease in arm entries suggests sedation.

Protocol 2: Assessment of Human Cognitive and Psychomotor Function
  • Objective: To evaluate the impact of the test compound on cognitive and psychomotor performance in healthy volunteers.

  • Study Design: A double-blind, placebo-controlled, crossover study.

  • Participants: Healthy adult volunteers with no history of psychiatric or neurological disorders.

  • Procedure:

    • Participants receive a single dose of the test compound, a positive control (e.g., a benzodiazepine), or a placebo on separate study days, with a washout period in between.

    • At baseline and at specified time points post-dose, a battery of psychomotor and cognitive tests is administered. This may include:

      • Digit Symbol Substitution Test (DSST) for processing speed and attention.

      • Choice Reaction Time (CRT) for motor speed and attention.

      • Word learning tasks for memory.

      • Postural sway tests for balance.

  • Data Analysis: Performance on each test is compared between the treatment groups. A favorable safety profile would show no significant impairment compared to placebo, particularly at therapeutic doses. In a Phase 1 trial, this compound showed minimal impact on cognitive or motor function at doses up to 400 mg BID[10].

Signaling Pathways and Experimental Workflows

Signaling Pathways

Anxiolytic_Pathways cluster_bzd Classical Benzodiazepines cluster_dexto This compound cluster_ssri SSRIs bzd Benzodiazepine gaba_a GABA-A Receptor (alpha1,2,3,5 subunits) bzd->gaba_a Positive Allosteric Modulation cl_channel Chloride Ion Influx gaba_a->cl_channel Enhances GABAergic Transmission hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization anxiolysis Anxiolysis, Sedation, Myorelaxation hyperpolarization->anxiolysis dexto This compound bzd_23 2,3-Benzodiazepine Receptor dexto->bzd_23 Modulation autonomic Autonomic Nervous System Regulation bzd_23->autonomic non_sedative_anxiolysis Non-Sedative Anxiolysis autonomic->non_sedative_anxiolysis ssri SSRI sert Serotonin Transporter (SERT) ssri->sert Inhibition synaptic_5ht Increased Synaptic Serotonin sert->synaptic_5ht Blocks Reuptake receptor_downreg Receptor Downregulation (Delayed Effect) synaptic_5ht->receptor_downreg ssri_anxiolysis Anxiolysis receptor_downreg->ssri_anxiolysis

Caption: Comparative signaling pathways of major anxiolytic classes.

Experimental Workflow

Anxiolytic_Benchmarking_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase receptor_binding Receptor Binding Assays (Target Identification) efficacy_models Animal Models of Anxiety (e.g., Elevated Plus Maze) receptor_binding->efficacy_models sedation_assessment Locomotor Activity/ Motor Coordination Tests efficacy_models->sedation_assessment Determine Therapeutic Index toxicology Acute & Chronic Toxicology Studies sedation_assessment->toxicology phase1 Phase I: Safety & PK in Healthy Volunteers (Cognitive/Psychomotor Testing) toxicology->phase1 IND Submission phase2 Phase II: Efficacy & Dose-Finding in Patient Population phase1->phase2 phase3 Phase III: Large-Scale Pivotal Trials phase2->phase3

Caption: Generalized workflow for benchmarking a novel anxiolytic.

Conclusion

This compound presents a promising departure from traditional anxiolytic mechanisms. Its modulation of 2,3-benzodiazepine receptors, as opposed to the GABA-A receptor complex, suggests a potential for anxiolysis without the sedative, cognitive, and dependence-related liabilities of classical benzodiazepines. Clinical data from IBS trials support a favorable safety profile, with adverse events comparable to placebo[1][4]. While direct comparative trials for anxiety disorders are needed to definitively establish its therapeutic window against SSRIs and buspirone, the preclinical and early clinical data suggest a potentially wider therapeutic margin, particularly concerning CNS depression. Further research should focus on head-to-head clinical trials in patient populations with anxiety disorders to fully characterize its efficacy and safety profile.

References

Safety Operating Guide

Navigating the Disposal of Dextofisopam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of dextofisopam, a novel compound in development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known properties of the closely related compound, tofisopam, and general best practices for the disposal of pharmaceutical waste.

Key Safety and Compliance Information

It is the responsibility of the waste generator to make a final determination of whether a waste is hazardous.[4] In the absence of specific data for this compound, treating it as a hazardous waste is the most prudent approach to ensure environmental protection and regulatory compliance.

This compound and its related compound, tofisopam, are not listed as controlled substances under the United States Drug Enforcement Administration (DEA) schedules.[2][5][6][7][8][9] Tofisopam is not approved for sale in the United States or Canada.[5]

Quantitative Data Summary

There is no specific quantitative data available for the disposal of this compound. The following table summarizes general quantitative thresholds for hazardous waste generation, which are important for determining a laboratory's generator status under the Resource Conservation and Recovery Act (RCRA).

Generator CategoryMonthly Non-Acutely Hazardous Waste GenerationMonthly Acutely Hazardous Waste (P-listed) Generation
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 1 kg (2.2 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)

Facilities that generate more than 220 pounds of hazardous waste or more than 2.2 pounds of P-listed waste a month are considered large-quantity generators and must receive an EPA identification number.[4]

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.

1.0 Objective

To provide a safe and compliant procedure for the disposal of this compound, minimizing environmental impact and ensuring personnel safety.

2.0 Scope

This procedure applies to all this compound waste generated in research and development laboratories, including pure compound, contaminated labware, and solutions.

3.0 Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear the following PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

4.0 Waste Segregation and Collection

4.1. Hazardous Waste Determination: Based on the aquatic toxicity of the related compound tofisopam, all this compound waste must be managed as hazardous pharmaceutical waste.

4.2. Waste Container:

  • Use a designated, properly labeled, leak-proof hazardous waste container.
  • For RCRA hazardous pharmaceutical waste, a black container is often used.[5]
  • The container must be compatible with the chemical nature of the waste.

4.3. Labeling:

  • Label the container with the words "Hazardous Waste."
  • Clearly identify the contents as "this compound Waste."
  • Include the date when waste was first added to the container (accumulation start date).

4.4. Collection:

  • Solid Waste: Place unused or expired this compound, and any grossly contaminated items (e.g., weigh boats, contaminated gloves) directly into the designated hazardous waste container.
  • Liquid Waste: Collect solutions containing this compound in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
  • Empty Containers: A container that has held this compound should be managed as hazardous waste unless it is "RCRA empty." For non-acutely hazardous waste, this means all possible material has been removed by normal means. Given the uncertainty, it is safest to dispose of the container as hazardous waste.
  • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container that is also managed as hazardous waste.

5.0 Storage

5.1. Store the hazardous waste container in a designated satellite accumulation area or a central accumulation area.

5.2. The storage area must be secure and under the control of the laboratory personnel.

5.3. Ensure the container is kept closed at all times, except when adding waste.

6.0 Disposal

6.1. Engage a Licensed Contractor: Arrange for the pickup and disposal of the this compound hazardous waste through a licensed and reputable hazardous waste management company.

6.2. Manifesting: Ensure that a hazardous waste manifest is completed for the transportation of the waste. This document tracks the waste from the point of generation to its final disposal facility.

6.3. Final Disposal Method: The recommended final disposal method for hazardous pharmaceutical waste is incineration at a permitted facility.[5]

7.0 Spill and Emergency Procedures

7.1. In case of a spill, immediately alert personnel in the area.

7.2. Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

7.3. Clean the spill area thoroughly. All materials used for cleanup must be disposed of as this compound hazardous waste.

7.4. For significant spills or if there is a risk of exposure, evacuate the area and contact the institution's environmental health and safety department.

Mandatory Visualizations

Dextofisopam_Disposal_Workflow cluster_generation Waste Generation cluster_handling On-Site Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Solid, Liquid, Contaminated Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Pharmaceutical Waste ppe->segregate container Place in Labeled Hazardous Waste Container (e.g., Black Bin) segregate->container store Store in Designated Satellite or Central Accumulation Area container->store contractor Arrange Pickup by Licensed Hazardous Waste Contractor store->contractor manifest Complete Hazardous Waste Manifest contractor->manifest incinerate Incineration at a Permitted Facility manifest->incinerate

Caption: this compound Disposal Workflow Diagram.

This workflow illustrates the key steps for the proper and compliant disposal of this compound waste, from generation to final incineration.

References

Personal protective equipment for handling Dextofisopam

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dextofisopam. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, as an analogue of Tofisopam, should be handled as a potentially hazardous compound. The primary hazards identified for Tofisopam are:

  • Harmful if swallowed. [1][2]

  • Very toxic to aquatic life with long-lasting effects. [1][2]

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
Body Protection Lab Coat/GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs.
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes and dust.
Face Protection Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing.
Respiratory Protection RespiratorAn N95 or higher-rated respirator is necessary when handling powders outside of a certified chemical fume hood to prevent inhalation.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to ensure safety and experimental integrity.

2.1. Engineering Controls:

  • Chemical Fume Hood: All weighing and initial dilutions of powdered this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne particles.

2.2. Standard Operating Procedure:

  • Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. Prepare the workspace within the chemical fume hood by lining it with absorbent pads.

  • Weighing: Use a dedicated and calibrated analytical balance inside the fume hood. Handle the compound with care to avoid generating dust.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water.

Emergency Protocols

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Chemical Spill Evacuate the immediate area and alert colleagues. Follow the chemical spill response workflow outlined below.

Chemical Spill Response Workflow:

Spill_Response_Workflow start Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small, Controllable Spill? assess->small_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes large_spill Large or Highly Hazardous Spill small_spill->large_spill No contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill & Decontaminate Area contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose end End of Response dispose->end contact_ehs Contact Emergency Services / EH&S large_spill->contact_ehs contact_ehs->end

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.